Tak-441
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-N-[1-(2-hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-phenacyl-3-(2,2,2-trifluoroethoxy)pyrrolo[3,2-c]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F3N4O6/c1-3-19-13-20-23(27(40)35(19)14-21(37)17-7-5-4-6-8-17)25(41-16-28(29,30)31)24(33(20)2)26(39)32-18-9-11-34(12-10-18)22(38)15-36/h4-8,13,18,36H,3,9-12,14-16H2,1-2H3,(H,32,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWXQMNNVICKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C(N2C)C(=O)NC3CCN(CC3)C(=O)CO)OCC(F)(F)F)C(=O)N1CC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F3N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186231-83-3 | |
| Record name | TAK-441 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186231833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-441 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY3QT94KWP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Smoothened Antagonist Activity of TAK-441
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Smoothened (Smo) antagonist activity of TAK-441, an investigational small molecule inhibitor of the Hedgehog (Hh) signaling pathway. This document details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes critical pathways and workflows.
Introduction to this compound and the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and cellular proliferation.[1] Dysregulation of this pathway, often through mutations in key components, is implicated in the development of various cancers, including basal cell carcinoma (BCC) and medulloblastoma.[2][3] A central component of this pathway is the G-protein-coupled receptor, Smoothened (Smo).[4] In the absence of a Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo activity.[1] Upon ligand binding to Ptch, this inhibition is relieved, leading to the activation of Smo and subsequent downstream signaling through the Gli family of transcription factors, ultimately promoting cell proliferation and survival.[1][2]
This compound is an orally bioavailable, small-molecule inhibitor that selectively binds to and inhibits the activity of Smo.[4][5] By targeting Smo, this compound effectively suppresses the Hh signaling pathway, thereby inhibiting the growth of tumors where this pathway is aberrantly activated.[5] Preclinical studies have demonstrated its antitumor activity in various cancer models.[1]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line/System | IC50 Value | Reference |
| Gli1 Transcriptional Activity | Reporter Assay | - | 4.4 nmol/L | [1] |
| Wild-Type Smoothened | Reporter Assay | D473H-transfected cells | - | [2] |
| Vismodegib-Resistant Smoothened (D473H mutant) | Reporter Assay | D473H-transfected cells | 79 nM | [2] |
Table 2: In Vivo Efficacy of this compound in a Human Pancreatic Tumor Xenograft Model (PAN-04)
| Parameter | Tissue | IC50 / IC90 Value | Reference |
| Gli1 mRNA Inhibition (IC50) | Tumor | 0.0457 µg/ml | [6] |
| Gli1 mRNA Inhibition (IC50) | Skin | 0.113 µg/ml | [6] |
| Tumor Growth Inhibition (IC90) | Tumor | 0.68 µg/ml | [6] |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the Hedgehog signaling pathway and the mechanism by which this compound exerts its inhibitory effect.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Smoothened Antagonist Activity Assays
A suite of in vitro assays has been employed to characterize the Smoothened antagonist activity of this compound.[2]
a) [3H]-TAK-441 Membrane Binding Assay:
-
Objective: To determine the binding affinity of this compound to the Smoothened receptor.
-
Methodology:
-
Prepare cell membranes from cells overexpressing the human Smoothened receptor.
-
Incubate the membranes with varying concentrations of radiolabeled [3H]-TAK-441 in a suitable binding buffer.
-
For competition binding assays, include a fixed concentration of [3H]-TAK-441 and varying concentrations of unlabeled this compound or other competing ligands.
-
After incubation to reach equilibrium, separate the membrane-bound radioligand from the unbound ligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specific binding.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine binding parameters such as the dissociation constant (Kd) and the inhibitory constant (Ki).
-
b) Affinity Selection-Mass Spectrometry (AS-MS) Detection Assay:
-
Objective: To identify and characterize the interaction between this compound and the Smoothened receptor in a more complex biological matrix.
-
Methodology:
-
Immobilize this compound onto a solid support (e.g., beads) to create an affinity matrix.
-
Incubate the affinity matrix with a cell lysate or membrane preparation containing the Smoothened receptor.
-
Wash the matrix to remove non-specifically bound proteins.
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Elute the specifically bound proteins from the matrix.
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Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS). The presence of Smoothened in the eluate confirms a direct interaction with this compound.
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c) BODIPY-Cyclopamine Whole Cell Assay:
-
Objective: To assess the ability of this compound to displace a known fluorescently labeled Smoothened antagonist (BODIPY-cyclopamine) in living cells.
-
Methodology:
-
Culture cells that endogenously or exogenously express the Smoothened receptor.
-
Treat the cells with varying concentrations of this compound.
-
Add a fixed concentration of BODIPY-cyclopamine to the cells and incubate.
-
Wash the cells to remove unbound fluorescent ligand.
-
Measure the fluorescence intensity of the cells using a fluorescence microscope or a plate reader.
-
A decrease in fluorescence intensity in the presence of this compound indicates competitive binding to the Smoothened receptor.
-
In Vivo Pharmacodynamic Assessment
-
Objective: To evaluate the effect of this compound on the Hedgehog signaling pathway in a living organism.
-
Methodology:
-
Utilize a relevant animal model, such as a tumor xenograft model where the Hedgehog pathway is active.
-
Administer this compound to the animals at various dose levels and for a specified duration.
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Collect tissue samples (e.g., tumor and skin biopsies) at different time points.
-
Isolate RNA from the tissue samples.
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Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression levels of Hedgehog target genes, such as Gli1.
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A dose-dependent decrease in Gli1 mRNA levels indicates effective target engagement and pathway inhibition by this compound.[1]
-
Clinical Pharmacokinetics and Pharmacodynamics
A first-in-human, phase I dose-escalation trial of this compound was conducted in patients with advanced solid tumors.[2] The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug.
-
Pharmacokinetics: The study evaluated plasma concentrations of this compound over time to determine its absorption, distribution, metabolism, and excretion profile.
-
Pharmacodynamics: Skin biopsies were obtained from patients to evaluate the suppression of the Hedgehog-regulated gene Gli1. Strong inhibition of Gli1 mRNA expression was observed in the skin at all dose levels, demonstrating effective target engagement in humans.[1]
Conclusion
This compound is a potent and selective antagonist of the Smoothened receptor, a key component of the Hedgehog signaling pathway. It has demonstrated significant inhibitory activity in both in vitro and in vivo models, including activity against a clinically relevant resistant mutant. The data summarized in this guide highlight the potential of this compound as a therapeutic agent for cancers driven by aberrant Hedgehog signaling. The detailed experimental protocols provide a foundation for further research and development in this area.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition mechanism exploration of investigational drug this compound as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and pharmacodynamic modeling of hedgehog inhibitor this compound for the inhibition of Gli1 messenger RNA expression and antitumor efficacy in xenografted tumor model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of TAK-441: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-441 is a potent, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1] Dysregulation of this pathway is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This compound specifically targets Smoothened (SMO), a key transmembrane protein in the Hh cascade. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.
Introduction to this compound and the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of cell differentiation and proliferation. Its aberrant activation is a known driver in several cancers, including basal cell carcinoma (BCC) and medulloblastoma.[1] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which alleviates its inhibition of the G protein-coupled receptor, Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of genes involved in cell growth and survival.
This compound, a pyrrolo[3,2-c]pyridine-4-one derivative, is a potent and selective inhibitor of the Hh pathway that binds to SMO.[1] A significant characteristic of this compound is its ability to inhibit vismodegib-resistant SMO mutants, such as the D473H mutation, highlighting its potential for use in patient populations that have developed resistance to other Hh pathway inhibitors.[1]
Synthesis of this compound
The chemical synthesis of this compound, with the systematic name (1R,5S)-1-(3,4-dimethoxyphenyl)-3-[(2S)-2-({[4-(trifluoromethyl)phenyl]methyl}amino)propanoyl]-1,2,3,4,5,6-hexahydro-8H-azepino[3,2,1-hi]indol-8-one, is detailed in U.S. Patent Nos. 8,217,176 and 8,399,449. The following is a representative synthetic scheme based on the procedures outlined in these patents.
Experimental Protocol: Synthesis of this compound
This protocol is a summarized representation and should be supplemented with the detailed procedures in the referenced patents.
Step 1: Synthesis of the Pyrrolo[3,2-c]pyridine Core
The synthesis begins with the construction of the core pyrrolo[3,2-c]pyridin-4-one scaffold. This is typically achieved through a multi-step reaction sequence involving the condensation of a substituted aminopyridine with a suitable dicarbonyl compound or its equivalent, followed by cyclization and functional group manipulations to install the necessary substituents at the 1, 3, and 6 positions.
Step 2: N-Alkylation of the Pyrrolopyridine Core
The nitrogen at position 5 of the pyrrolo[3,2-c]pyridin-4-one core is alkylated with 2-chloro-1-phenylethanone in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Step 3: Introduction of the Trifluoroethoxy Group
The hydroxyl group at the 3-position is converted to a trifluoroethoxy group by reaction with 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of a base like cesium carbonate.
Step 4: Amide Coupling
The carboxylic acid at the 2-position is coupled with 1-(hydroxyacetyl)piperidin-4-amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as DMF.
Step 5: Final Product Isolation and Purification
The final compound, this compound, is isolated and purified using standard techniques such as column chromatography on silica gel followed by crystallization or precipitation to yield the desired product with high purity.
Mechanism of Action and In Vitro Potency
This compound exerts its therapeutic effect by directly binding to the Smoothened (SMO) receptor, thereby inhibiting the downstream signaling cascade of the Hedgehog pathway. This inhibition prevents the activation of GLI transcription factors and the subsequent expression of target genes responsible for tumor growth and survival.
Quantitative In Vitro Data
The potency of this compound has been evaluated in various in vitro assays, demonstrating its high affinity for SMO and its ability to inhibit Hh pathway signaling at nanomolar concentrations.
| Assay | Cell Line | Parameter | Value | Reference |
| Gli1 Transcriptional Activity | NIH3T3 cells with Gli-luciferase reporter | IC50 | 4.4 nM | --INVALID-LINK-- |
| Gli1 mRNA Expression | MRC5 human embryonic fibroblasts | IC50 | 1.9 nM | --INVALID-LINK-- |
| Cyclopamine Binding to hSmo | 293T cells overexpressing hSmo | IC50 | 8.6 nM | --INVALID-LINK-- |
| Reporter Activity in D473H-mutant cells | D473H-transfected cells | IC50 | 79 nM | [1] |
| Gli1 mRNA Inhibition in Tumor (in vivo) | PAN-04 xenograft model | IC50 | 0.0457 µg/mL | [2] |
| Gli1 mRNA Inhibition in Skin (in vivo) | PAN-04 xenograft model | IC50 | 0.113 µg/mL | [2] |
Experimental Protocols for Key Assays
[³H]-TAK-441 Membrane Binding Assay
This assay quantifies the direct binding of radiolabeled this compound to membranes prepared from cells overexpressing the Smoothened receptor.
Protocol:
-
Membrane Preparation: Culture HEK293 cells stably overexpressing human SMO. Harvest the cells, and homogenize them in a hypotonic buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes by high-speed centrifugation and resuspend them in a suitable assay buffer.
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Binding Reaction: In a 96-well plate, combine the cell membranes, [³H]-TAK-441 at a concentration near its Kd, and either buffer (for total binding) or a high concentration of unlabeled this compound or another SMO inhibitor (for non-specific binding).
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Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.
Affinity Selection-Mass Spectrometry (AS-MS)
AS-MS is a powerful technique to identify and characterize the binding of small molecules to a target protein from a complex mixture.
Protocol:
-
Target Immobilization: Immobilize purified, recombinant human SMO protein onto a solid support, such as magnetic beads or an affinity column.
-
Compound Incubation: Incubate the immobilized SMO with a library of test compounds, including this compound as a positive control.
-
Washing: Thoroughly wash the solid support to remove non-specifically bound compounds.
-
Elution: Elute the bound compounds from the SMO protein, typically by denaturation of the protein with an organic solvent or a change in pH.
-
LC-MS/MS Analysis: Analyze the eluted compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the molecules that specifically bound to SMO.
BODIPY-Cyclopamine Whole Cell Binding Assay
This assay utilizes a fluorescently labeled derivative of cyclopamine, a known SMO antagonist, to visualize and quantify SMO binding in whole cells.
Protocol:
-
Cell Culture: Plate cells expressing SMO (e.g., transfected HEK293 cells) in a multi-well imaging plate.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or other test compounds for a specified period.
-
BODIPY-Cyclopamine Staining: Add BODIPY-cyclopamine to the wells and incubate to allow for binding to SMO.
-
Washing: Gently wash the cells to remove unbound fluorescent probe.
-
Imaging: Acquire fluorescent images of the cells using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity per cell or per well to determine the extent of BODIPY-cyclopamine binding and its displacement by test compounds.
Pharmacokinetics and Clinical Evaluation
A Phase I, first-in-human, dose-escalation study of this compound was conducted in patients with advanced solid tumors.[3][4][5]
Pharmacokinetic Parameters
| Parameter | Value | Condition |
| Median Tmax (Time to Maximum Concentration) | 2.0 - 4.0 hours | Single oral dose[5] |
| Mean Elimination Half-life (t½) | 13.5 - 22.6 hours | Single oral dose[5] |
Systemic exposure to this compound, as measured by the area under the plasma concentration-time curve (AUC), was found to be linear across the dose range from 50 mg to 1600 mg.[5]
Safety and Tolerability
This compound was generally well-tolerated up to the maximum feasible dose of 1600 mg/day.[5] The most common treatment-emergent adverse events were dysgeusia, fatigue, nausea, and muscle spasms. Dose-limiting toxicities included muscle spasms and fatigue.[5]
Clinical Activity
Preliminary antitumor activity was observed, with one patient with basal cell carcinoma achieving a partial response and seven patients with various solid tumors having stable disease.[5] Strong inhibition of the Hedgehog-regulated gene Gli1 was observed in skin biopsies at all dose levels.[5]
Visualizations
Hedgehog Signaling Pathway and this compound Inhibition
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Experimental Workflow for Assessing this compound Activity
Caption: A generalized workflow for the discovery and development of this compound.
Conclusion
This compound is a promising investigational drug that potently and selectively inhibits the Hedgehog signaling pathway by targeting the Smoothened receptor. Its demonstrated activity against clinically relevant resistance mutations and its favorable pharmacokinetic profile underscore its potential as a valuable therapeutic agent in oncology. The detailed synthetic route, comprehensive in vitro and in vivo data, and established experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and to design next-generation Hedgehog pathway inhibitors.
References
- 1. Inhibition mechanism exploration of investigational drug this compound as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic modeling of hedgehog inhibitor this compound for the inhibition of Gli1 messenger RNA expression and antitumor efficacy in xenografted tumor model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I dose-escalation trial of the oral investigational Hedgehog signaling pathway inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TAK-441: A Potent Inhibitor of the Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-441 is an investigational, orally bioavailable small-molecule inhibitor of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention.[1][2] this compound has demonstrated potent and selective inhibition of Hh signaling, leading to antitumor activity in preclinical models and has been evaluated in a Phase I clinical trial for advanced solid tumors.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and a summary of the key experimental data and methodologies related to this compound.
Chemical Structure and Physicochemical Properties
This compound, a pyrrolopyridine derivative, possesses a complex molecular architecture that contributes to its high-affinity binding to the Smoothened receptor.[2][3]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 6-ethyl-N-[1-(hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide | [2][3] |
| Chemical Formula | C₂₈H₃₁F₃N₄O₆ | [3][4] |
| Molecular Weight | 576.56 g/mol | [3][4] |
| CAS Number | 1186231-83-3 | [3][4] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO. Very low water solubility. | |
| InChI Key | ZADWXQMNNVICKB-UHFFFAOYSA-N | [3] |
| SMILES Code | O=C(C(N1C)=C(OCC(F)(F)F)C2=C1C=C(CC)N(CC(C3=CC=CC=C3)=O)C2=O)NC4CCN(C(CO)=O)CC4 | [4] |
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues.[2] Its aberrant reactivation can drive the proliferation and survival of cancer cells.[2] this compound exerts its therapeutic effect by targeting and inhibiting the Smoothened (Smo) receptor, a central transducer of the Hh signal.[1][2]
The Canonical Hedgehog Signaling Pathway
In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the transmembrane receptor Patched (Ptch) inhibits the activity of Smo.[2] This suppression of Smo prevents the activation of the downstream GLI family of transcription factors (GLI1, GLI2, GLI3).[5] Consequently, GLI proteins are targeted for proteasomal degradation, and Hh target gene expression is silenced.
When a Hedgehog ligand binds to Ptch, the inhibition of Smo is relieved.[2] Activated Smo then translocates to the primary cilium and initiates a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors.[5] In the nucleus, GLI proteins induce the expression of genes involved in cell proliferation, survival, and differentiation.[5]
This compound's Role as a Smoothened Antagonist
This compound is a potent and selective antagonist of the Smoothened receptor.[2][6] By binding to Smo, this compound prevents its activation, even in the presence of Hedgehog ligands.[2] This blockade of Smo activity effectively shuts down the entire downstream signaling cascade, leading to the suppression of GLI-mediated gene transcription and subsequent inhibition of tumor growth.[1][6]
Preclinical and Clinical Data
In Vitro Potency
This compound has demonstrated potent inhibition of the Hedgehog signaling pathway in preclinical studies.
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference(s) |
| IC₅₀ of Gli1 Transcriptional Activity | 4.4 nmol/L | Preclinical studies | [1] |
| IC₅₀ in D473H-transfected cells | 79 nM | D473H-transfected cells | [7] |
Of note, this compound retains potent activity against the D473H Smoothened mutant, a mutation that confers resistance to other Smo inhibitors like vismodegib.[7]
Pharmacokinetics
A Phase I dose-escalation trial in patients with advanced solid tumors provided key pharmacokinetic data for this compound.[1][8]
Table 3: Pharmacokinetic Parameters of this compound in Humans (Single Dose)
| Parameter | Value | Dose Range | Reference(s) |
| Tₘₐₓ (Median) | 2.0 - 4.0 hours | 50 - 1600 mg | [8][9] |
| Mean Elimination Half-life (t₁/₂) | 13.5 - 22.6 hours | 50 - 1600 mg | [9] |
| Systemic Exposure (AUC) | Linear across the dose range | 50 - 1600 mg | [9] |
Pharmacodynamics and Clinical Activity
The pharmacodynamic effect of this compound was assessed by measuring the inhibition of GLI1 mRNA expression in skin biopsies.[1]
Table 4: Pharmacodynamic and Clinical Activity of this compound
| Parameter | Finding | Patient Population | Reference(s) |
| Gli1 mRNA Expression in Skin | Strongly inhibited at all dose levels | Advanced solid tumors | [1] |
| Best Clinical Response | Partial response in a patient with basal cell carcinoma (BCC) and stable disease in seven patients with various solid tumors. | Advanced solid tumors | [9] |
Key Experimental Protocols
Detailed, step-by-step protocols for the experiments involving this compound are often proprietary. However, based on the published literature and standard laboratory practices, the following sections outline the likely methodologies employed.
Quantification of this compound in Plasma by HPLC-MS/MS
A validated high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) method was used to measure this compound concentrations in plasma.[1]
Principle: This method separates this compound from other plasma components using HPLC, followed by sensitive and specific detection using tandem mass spectrometry.
General Protocol:
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile or methanol) to remove larger proteins. An internal standard (a molecule with similar chemical properties to this compound) is added to each sample for accurate quantification. The supernatant is then collected for analysis.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase gradient, consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid), is used to elute this compound and the internal standard.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for highly selective and sensitive quantification.
-
Data Analysis: A calibration curve is generated using known concentrations of this compound. The concentration of this compound in the plasma samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Multicenter, Open-Label, Dose-Escalation, Phase 1 Study of TAK 441, an Oral Hedgehog Signaling Pathway Inhibitor, in Adult Patients with Advanced Nonhematologic Malignancies | Dana-Farber Cancer Institute [dana-farber.org]
- 5. GLI1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Pharmacokinetic and pharmacodynamic modeling of hedgehog inhibitor this compound for the inhibition of Gli1 messenger RNA expression and antitumor efficacy in xenografted tumor model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GLI1 Immunohistochemistry Distinguishes Mesenchymal Neoplasms With GLI1 Alterations From Morphologic Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. dojindo.com [dojindo.com]
Preclinical In Vitro Profile of Tak-441: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vitro studies of Tak-441, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. This compound targets the Smoothened (Smo) receptor, a key transducer of Hh signaling, which plays a critical role in embryonic development and tumorigenesis.[1][2] This document summarizes key quantitative data, details experimental methodologies for pivotal in vitro assays, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Smoothened Antagonism
This compound is an orally bioavailable small molecule that acts as an antagonist of the Smoothened (Smo) receptor.[3][4] In the canonical Hedgehog signaling pathway, the binding of Hh ligands to the Patched (Ptch) receptor alleviates its inhibition of Smo. This allows Smo to transduce a signal that ultimately leads to the activation of the Gli family of transcription factors, which regulate the expression of genes involved in cell proliferation and differentiation.[5][6] this compound selectively binds to Smo, preventing its activation and thereby suppressing the downstream signaling cascade.[3][4]
Quantitative Analysis of In Vitro Activity
The in vitro potency of this compound has been characterized through various assays, primarily focusing on its ability to inhibit Gli1, a direct transcriptional target and reliable indicator of Hh pathway activity.
| Assay Type | Cell Line/System | Target | IC50 Value | Reference |
| Gli1 Transcriptional Activity | - | Gli1 Transcription | 4.4 nM | [5] |
| Gli-luciferase Reporter Activity | NIH/3T3/Gli-luc cells | Gli-mediated Luciferase Expression | 4.4 nM | |
| Gli1 mRNA Expression Inhibition | Human embryonic fibroblast MRC-5 cells | Gli1 mRNA | 1.9 nM | |
| Smoothened Receptor Binding | HEK-293 cells expressing human Smo | Cyclopamine Binding Competition | 8.6 nM | |
| Reporter Activity in D473H-mutant cells | D473H-transfected cells | Reporter Gene Expression | 79 nM | [7] |
Note: The D473H mutation in Smo is a known resistance mechanism to other Smo inhibitors like vismodegib. This compound's ability to inhibit this mutant suggests its potential to overcome certain forms of clinical resistance.[7]
Selectivity Profile
This compound demonstrates high specificity for the Hedgehog pathway. When assayed against a panel of 126 enzymes and transporters at a concentration of 10 µmol/L, it showed greater than 50% inhibition of only the human phosphodiesterase type 4 (PDE4) and the human dopamine transporter.[5]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are outlined below.
Gli1 Luciferase Reporter Assay
This assay quantifies the transcriptional activity of Gli proteins, the final effectors of the Hedgehog pathway.
Objective: To measure the inhibitory effect of this compound on Gli-mediated gene transcription.
General Protocol:
-
Cell Culture: NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter construct (and often a constitutively expressed Renilla luciferase for normalization) are cultured to near confluency.
-
Assay Setup: Cells are seeded into 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Pathway Activation: The Hedgehog pathway is activated, typically by the addition of a Smo agonist like SAG or by using cell lines with a constitutively active pathway (e.g., Ptch1-/-).
-
Incubation: The plates are incubated for a period sufficient to allow for luciferase expression (e.g., 24-48 hours).
-
Lysis and Luminescence Reading: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of Gli transcriptional activity, is measured using a luminometer. Firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
Smoothened Receptor Binding Assay ([3H]-TAK-441)
This assay directly measures the binding of this compound to its molecular target, the Smoothened receptor.
Objective: To determine the binding affinity of this compound for the Smo receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human Smoothened receptor (e.g., HEK-293 cells).
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Binding Reaction: A fixed concentration of radiolabeled [3H]-Tak-441 is incubated with the prepared cell membranes in the presence of varying concentrations of unlabeled this compound (for competition binding) or a buffer control.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from the total binding. The data is then analyzed to determine the binding affinity (Ki or IC50).
Affinity Selection-Mass Spectrometry (AS-MS) Assay
AS-MS is a powerful technique for identifying and characterizing interactions between a target protein and small molecules from a complex mixture.
Objective: To confirm the direct binding of this compound to the Smoothened protein.
General Protocol:
-
Target Immobilization (optional): The Smoothened protein may be immobilized on a solid support.
-
Incubation: A solution containing the Smoothened protein is incubated with a library of compounds, including this compound.
-
Separation: The protein-ligand complexes are separated from the unbound small molecules. This can be achieved by methods such as size-exclusion chromatography or ultrafiltration.
-
Dissociation: The bound ligands are dissociated from the protein.
-
Mass Spectrometry Analysis: The dissociated ligands are analyzed by mass spectrometry to identify the molecules that were bound to the Smoothened protein.
Bodipy-Cyclopamine Whole Cell Assay
This is a fluorescence-based assay that visualizes the binding of ligands to the Smoothened receptor in intact cells.
Objective: To assess the ability of this compound to compete with a known fluorescently labeled Smo ligand (Bodipy-cyclopamine) for binding to the receptor in a cellular context.
General Protocol:
-
Cell Culture: Cells expressing the Smoothened receptor are cultured on a suitable imaging plate.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Fluorescent Ligand Addition: A fixed concentration of Bodipy-cyclopamine is added to the cells.
-
Incubation: The cells are incubated to allow for competitive binding to occur.
-
Imaging: The cells are washed to remove unbound fluorescent ligand, and the fluorescence intensity associated with the cells is visualized and quantified using fluorescence microscopy or a high-content imaging system. A decrease in fluorescence intensity in the presence of this compound indicates competitive binding.
Signaling Pathway
The Hedgehog signaling pathway is a complex cascade of protein interactions. This compound intervenes at the level of Smoothened.
// Edges representing the activated pathway edge [color="#34A853", style=bold]; Hh_Ligand -> Ptch; Ptch -> Smo [style=invis]; // To prevent direct inhibition arrow when Hh is present Smo -> Sufu; Sufu -> Gli [style=invis]; Gli -> Gli_A; Gli_A -> Target_Genes;
// this compound action TAK441 -> Smo [label="inhibits", dir=T, style=bold, color="#EA4335"]; } .dot The Hedgehog Signaling Pathway and the inhibitory action of this compound.
References
- 1. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Biochemical Assays to Directly Assess Smoothened Activation by a Conformationally Sensitive Nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing the affinity selection mass spectrometry workflow for efficient identification and ranking of potent USP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
In Vivo Animal Model Data for the Hedgehog Signaling Inhibitor TAK-441: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo animal model data for TAK-441, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. This compound targets the Smoothened (Smo) receptor, a key component of this pathway, which is aberrantly activated in various cancers. This document summarizes key quantitative data, details experimental protocols from preclinical studies, and visualizes the relevant biological pathways and workflows.
Core Data Summary
The following tables present a consolidated view of the in vivo efficacy and pharmacodynamic data for this compound in various animal models.
Table 1: In Vivo Efficacy of this compound in Tumor Xenograft and Allograft Models
| Animal Model | Tumor Type | Treatment Regimen | Key Efficacy Readout | Result | Citation |
| Mice with Human Pancreatic Tumor (PAN-04) Xenografts | Pancreatic Cancer | Not specified | Tumor Growth Inhibition | IC90: 0.68 µg/ml | [1] |
| Ptc1+/-p53-/- Mice with Medulloblastoma Allografts | Medulloblastoma | 1 and 25 mg/kg, oral, once daily for 14 days | Antitumor Activity | Strong, dose-dependent antitumor activity | [2] |
| Mice with LNCaP Xenografts | Castration-Resistant Prostate Cancer | Not specified | Progression to Castration-Resistance | Significantly delayed | [3] |
Table 2: In Vivo Pharmacodynamics of this compound
| Animal Model | Tissue | Biomarker | Key Pharmacodynamic Readout | Result | Citation |
| Mice with Human Pancreatic Tumor (PAN-04) Xenografts | Tumor | Gli1 mRNA | Inhibition of Expression | IC50: 0.0457 µg/ml | [1] |
| Mice with Human Pancreatic Tumor (PAN-04) Xenografts | Skin | Gli1 mRNA | Inhibition of Expression | IC50: 0.113 µg/ml | [1] |
Table 3: In Vivo Pharmacokinetics of this compound
| Animal Species | Dosing Route | Dose | Key Pharmacokinetic Observation | Citation |
| Rats | Intravenous | 1 mg/kg | Sufficient exposure | [2] |
| Rats | Oral | 10 mg/kg | Sufficient exposure | [2] |
| Dogs | Intravenous | 1 mg/kg | Sufficient exposure | [2] |
| Dogs | Oral | 10 mg/kg | Sufficient exposure | [2] |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation that can be hijacked by cancer cells. The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the G-protein-coupled receptor, Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then drive the expression of genes involved in cell proliferation, survival, and differentiation. This compound is a small molecule inhibitor that directly binds to and antagonizes SMO, thereby blocking the downstream signaling cascade, even in cases of aberrant pathway activation.[4][5]
Experimental Protocols
The following sections provide detailed methodologies for the key in vivo animal model experiments cited in this guide.
Pancreatic Cancer Xenograft Model
-
Animal Model: Mice (strain not specified in the available literature).
-
Tumor Cell Line: Human pancreatic tumor cell line PAN-04.
-
Tumor Implantation: Details of the tumor implantation procedure, including the number of cells injected and the site of injection, are not available in the reviewed literature.
-
Treatment: The specific dosing regimen for the efficacy studies that determined the IC90 for tumor growth inhibition was not detailed in the available abstract.
-
Efficacy and Pharmacodynamic Assessment: Tumor growth was monitored, and both tumor and skin biopsies were collected for the analysis of Gli1 mRNA expression levels. The relationship between this compound plasma concentrations and Gli1 mRNA inhibition, as well as tumor growth inhibition, was modeled to determine IC50 and IC90 values.[1]
Medulloblastoma Allograft Model
-
Animal Model: Ptc1+/-p53-/- mice.
-
Tumor Model: Medulloblastoma allografts.
-
Treatment: this compound was administered orally at doses of 1 and 25 mg/kg, once daily for 14 consecutive days.
-
Efficacy Assessment: Antitumor activity was evaluated, likely through the measurement of tumor volume over the course of the study. The treatment demonstrated strong, dose-dependent antitumor effects.[2]
Castration-Resistant Prostate Cancer Xenograft Model
-
Animal Model: Mice (strain not specified).
-
Tumor Cell Line: LNCaP human prostate cancer cells.
-
Study Design: The study aimed to evaluate if this compound could delay the progression to castration-resistant prostate cancer.
-
Treatment: The specific treatment regimen was not detailed in the available abstract.
-
Efficacy Assessment: The primary endpoint was the time to progression to castration-resistance. Treatment with this compound was found to significantly delay this progression.[3]
Pharmacokinetic Studies in Rats and Dogs
-
Animal Models: Rats and dogs.
-
Dosing:
-
Intravenous administration: 1 mg/kg.
-
Oral administration: 10 mg/kg.
-
-
Sample Collection and Analysis: Details on the blood sampling time points and the analytical methods used to determine plasma concentrations of this compound were not available in the reviewed literature.
-
Outcome: The studies demonstrated that this compound achieved sufficient exposure following both intravenous and oral administration in both species.[2]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a xenograft efficacy study, based on the methodologies described in the preclinical evaluation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition mechanism exploration of investigational drug this compound as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel non-AR therapeutic targets in castrate resistant prostate cancer - Toren - Translational Andrology and Urology [tau.amegroups.org]
- 4. Recent Advances in the Clinical Targeting of Hedgehog/GLI Signaling in Cancer [mdpi.com]
- 5. mdpi.com [mdpi.com]
The Pharmacokinetics and Pharmacodynamics of TAK-441: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-441 is an investigational, orally bioavailable small molecule that acts as a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The Hh pathway plays a crucial role in embryonic development and its aberrant activation has been implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[1][3] By inhibiting Smo, this compound effectively suppresses the Hh signaling cascade, leading to the downstream inhibition of Gli1 transcriptional activity and subsequent anti-tumor effects.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical and clinical data, to support further research and development of this compound.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of the Hedgehog signaling pathway through its direct interaction with the Smoothened receptor.
Mechanism of Action
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 tonically inhibits the activity of the G-protein coupled receptor, Smoothened (Smo). Upon ligand binding to PTCH1, this inhibition is relieved, allowing Smo to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.
This compound is a high-affinity inhibitor of Smo.[1] It binds to the Smoothened receptor, preventing its activation and thereby blocking the entire downstream signaling cascade. This ultimately results in the suppression of GLI1-mediated gene transcription.
Figure 1: Hedgehog Signaling Pathway and this compound's Mechanism of Action.
In Vitro and In Vivo Activity
Preclinical studies have demonstrated the potent inhibitory activity of this compound. In a Gli1 transcriptional activity assay, this compound exhibited a 50% inhibitory concentration (IC50) of 4.4 nmol/L. Furthermore, in a xenograft model using human pancreatic tumors (PAN-04) in mice, this compound demonstrated significant inhibition of Gli1 mRNA expression in both the tumor and skin.
| Parameter | Tissue | Value |
| IC50 for Gli1 mRNA inhibition | Tumor | 0.0457 µg/mL |
| Skin | 0.113 µg/mL | |
| Table 1: In Vivo Pharmacodynamic Activity of this compound in a Mouse Xenograft Model.[1] |
A study also evaluated the binding of this compound to the Smoothened receptor using three different assays: a [3H]-TAK-441 membrane binding assay, an affinity selection-MS detection assay, and a bodipy-cyclopamine whole-cell assay. While specific Ki values were not reported, the study concluded that this compound has a high binding affinity for the Smoothened receptor.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in both preclinical species and in a Phase I clinical trial in patients with advanced solid tumors.
Preclinical Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species such as rats and dogs are not publicly available.
Clinical Pharmacokinetics
A Phase I, open-label, dose-escalation study (NCT01204073) evaluated the safety, tolerability, and pharmacokinetics of this compound in 34 patients with advanced nonhematologic malignancies. The drug was administered orally at doses of 50, 100, 200, 400, 800, and 1,600 mg once daily.
Oral absorption of this compound was relatively rapid, with a median time to maximum plasma concentration (Tmax) ranging from 2.0 to 4.0 hours after a single dose. The mean elimination half-life (t1/2) was between 13.5 and 22.6 hours. Systemic exposure to this compound, as measured by the area under the plasma concentration-time curve (AUC), was found to be linear across the dose range.
Single-Dose Pharmacokinetic Parameters (Day 1)
| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC0-inf (µg·h/mL) |
| 50 | 0.23 ± 0.08 | 4.0 (2.0 - 8.0) | 4.5 ± 1.2 |
| 100 | 0.52 ± 0.19 | 4.0 (2.0 - 8.0) | 10.3 ± 3.5 |
| 200 | 0.83 ± 0.31 | 3.5 (2.0 - 8.0) | 18.2 ± 6.9 |
| 400 | 1.6 ± 0.6 | 4.0 (2.0 - 8.0) | 36.8 ± 14.2 |
| 800 | 2.9 ± 1.1 | 4.0 (4.0 - 8.0) | 71.5 ± 25.0 |
| 1600 | 5.2 ± 1.8 | 4.0 (2.0 - 8.0) | 131.0 ± 45.0 |
| Data are presented as mean ± SD for Cmax and AUC, and median (range) for Tmax. |
Multiple-Dose Pharmacokinetic Parameters (Day 22)
| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC0-24 (µg·h/mL) |
| 50 | 0.31 ± 0.09 | 4.0 (4.0 - 8.0) | 4.8 ± 1.3 |
| 100 | 0.69 ± 0.23 | 4.0 (2.0 - 8.0) | 11.2 ± 3.8 |
| 200 | 1.1 ± 0.4 | 4.0 (2.0 - 8.0) | 18.0 ± 6.8 |
| 400 | 2.2 ± 0.8 | 4.0 (2.0 - 8.0) | 38.5 ± 14.1 |
| 800 | 3.8 ± 1.3 | 4.0 (4.0 - 8.0) | 68.9 ± 23.4 |
| 1600 | 6.8 ± 2.3 | 4.0 (2.0 - 8.0) | 123.0 ± 42.0 |
| Data are presented as mean ± SD for Cmax and AUC, and median (range) for Tmax. |
Tables 2 & 3: Summary of Pharmacokinetic Parameters of this compound in Patients with Advanced Solid Tumors.
Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited are not publicly available. The following sections provide generalized methodologies based on the information provided in the publications and standard laboratory practices.
Quantification of this compound in Plasma by LC-MS/MS
A validated high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS-MS) method was used to measure the concentration of this compound in plasma samples.
Figure 2: General Workflow for LC-MS/MS Quantification of this compound in Plasma.
Protocol Outline:
-
Sample Preparation: Plasma samples are thawed and an internal standard is added. Proteins are precipitated by the addition of a solvent like acetonitrile or methanol.
-
Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate this compound from other plasma components. A gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent (e.g., acetonitrile) with a modifier (e.g., formic acid) is typically used.
-
Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized (e.g., by electrospray ionization) and specific parent-product ion transitions are monitored for quantification.
-
Quantification: A calibration curve is generated using standards of known this compound concentrations to determine the concentration in the unknown samples.
Gli1 mRNA Expression Analysis in Skin Biopsies
The pharmacodynamic effect of this compound was assessed by measuring the expression of Gli1 mRNA in skin biopsies using quantitative real-time polymerase chain reaction (qRT-PCR).
Figure 3: Workflow for Gli1 mRNA Expression Analysis.
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from skin biopsy samples using a commercially available kit. The quality and quantity of the extracted RNA are assessed.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
Quantitative PCR: The cDNA is then used as a template for qPCR with primers specific for Gli1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: The relative expression of Gli1 mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing the Gli1 expression to the housekeeping gene and comparing the treated samples to untreated controls.
[3H]-TAK-441 Membrane Binding Assay
A radioligand binding assay using tritiated this compound ([3H]-TAK-441) was employed to determine the binding affinity of the compound to the Smoothened receptor.
Figure 4: General Workflow for a Radioligand Binding Assay.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the Smoothened receptor are prepared from a suitable cell line.
-
Binding Reaction: The membranes are incubated with a fixed concentration of [3H]-TAK-441 in the presence of increasing concentrations of unlabeled this compound (for homologous competition) or other test compounds.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification of Bound Ligand: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ligand and subtracted from the total binding to obtain specific binding. The data are then analyzed using non-linear regression to determine the IC50, from which the inhibition constant (Ki) can be calculated.
Conclusion
This compound is a potent, orally bioavailable inhibitor of the Hedgehog signaling pathway with a predictable pharmacokinetic profile. It effectively suppresses the pathway's activity by targeting the Smoothened receptor, leading to the inhibition of Gli1-mediated transcription. The clinical data from the Phase I study demonstrate that this compound is generally well-tolerated and exhibits linear pharmacokinetics. The pharmacodynamic data from both preclinical and clinical studies confirm its mechanism of action. This comprehensive guide provides a foundation for further investigation into the therapeutic potential of this compound in cancers with aberrant Hedgehog pathway activation. Further studies are warranted to fully elucidate its efficacy and safety profile in relevant patient populations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition mechanism exploration of investigational drug this compound as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation trial of the oral investigational Hedgehog signaling pathway inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of TAK-441 on Gli1 mRNA Expression: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the pharmacological effects of TAK-441, a potent and selective small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, with a specific focus on its impact on the downstream target, Glioma-associated oncogene homolog 1 (Gli1) mRNA expression. This compound targets Smoothened (Smo), a key transmembrane protein in the Hh pathway, leading to the suppression of Gli1, a primary transcriptional activator and a reliable biomarker of pathway activity.[1][2] This whitepaper consolidates preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological and procedural frameworks to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound and the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular proliferation and differentiation during embryonic development and is largely quiescent in adult tissues.[2][3] Aberrant reactivation of this pathway has been implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma.[4][5][6] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on Smoothened (Smo), a G-protein coupled receptor-like protein.[2][7] The activation of Smo leads to a signaling cascade that culminates in the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3).[3] Gli1 functions primarily as a transcriptional activator of Hh target genes, including GLI1 itself, creating a positive feedback loop.[7]
This compound is an orally bioavailable, small-molecule inhibitor that selectively binds to and inhibits the activity of Smo.[1] This action prevents the downstream activation of Gli transcription factors, thereby suppressing the expression of Hh target genes and inhibiting the growth of tumors dependent on this pathway.[1]
Quantitative Data on the Effect of this compound on Gli1 Expression
The inhibitory effect of this compound on Gli1 expression has been quantified in both preclinical and clinical settings.
Preclinical Data
In preclinical studies, this compound has demonstrated potent inhibition of Gli1 transcriptional activity and mRNA expression.
| Parameter | Value | Model System | Reference |
| IC50 for Gli1 Transcriptional Activity | 4.4 nmol/L | In vitro reporter assay | [1] |
| IC50 for Gli1 mRNA Inhibition (Tumor) | 0.0457 µg/ml | Human pancreatic tumor (PAN-04) xenograft in mice | [5] |
| IC50 for Gli1 mRNA Inhibition (Skin) | 0.113 µg/ml | Skin tissue from mice with human pancreatic tumor xenografts | [5] |
| IC50 in Vismodegib-Resistant Mutant | 79 nM | D473H-transfected cells | [6] |
Clinical Data
A first-in-human, Phase I dose-escalation trial (NCT01204073) in patients with advanced solid tumors evaluated the pharmacodynamic effects of this compound by measuring Gli1 mRNA expression in skin biopsies.[1][4]
| Dose Level (mg/day) | Number of Patients | Mean % Inhibition of Gli1 mRNA (Day 22 vs. Baseline) | Reference |
| 50 | (Not specified) | Strong Inhibition | [1][4] |
| 100 | (Not specified) | Strong Inhibition | [1][4] |
| 200 | (Not specified) | Strong Inhibition | [1][4] |
| 400 | (Not specified) | Strong Inhibition | [1][4] |
| 800 | (Not specified) | Strong Inhibition | [1][4] |
| 1600 | (Not specified) | Strong Inhibition | [1][4] |
*The publication notes "strong inhibition of Gli1 mRNA expression in skin at all dose levels" but does not provide specific quantitative percentages for each cohort.[1][4]
Experimental Protocols
Measurement of Gli1 mRNA Expression in Human Skin Biopsies (Phase I Clinical Trial)
This protocol outlines the methodology used to assess the pharmacodynamic effect of this compound on Gli1 mRNA expression in the clinical trial NCT01204073.[1]
Objective: To quantify the change in Gli1 mRNA expression in skin tissue from baseline to post-treatment.
Methodology: Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR)
Procedure:
-
Sample Collection: Skin punch biopsies were obtained from patients at baseline (before treatment) and on day 22 of the first treatment cycle.[1]
-
RNA Extraction: Total RNA was extracted from the skin biopsy samples using standard laboratory procedures.
-
Reverse Transcription: cDNA was synthesized from the extracted RNA.
-
Quantitative PCR:
-
The expression of GLI1 mRNA was quantified using a specific TaqMan Gene Expression Assay (Applied Biosystems, Assay ID: Hs01110776_g1).[1]
-
The PCR reactions were performed on a real-time PCR system.
-
Control Genes: To normalize the GLI1 expression data, the following control (housekeeping) genes were used: Beta-2-microglobulin (B2M), RNA polymerase II subunit A (POLR2A), and ribosomal protein lateral stalk subunit P0 (RPLP0).[1] These genes were selected to cover a range of expression levels in normal skin.[1]
-
-
Data Analysis:
-
GLI1 expression was normalized to the geometric mean of the control gene expression.
-
The percentage of inhibition of GLI1 expression was calculated by comparing the normalized expression on day 22 with the baseline expression for each patient.[1]
-
Visualizations
Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and processes.
Caption: Canonical Hedgehog signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for measuring Gli1 mRNA expression in skin biopsies.
Discussion
The available data robustly demonstrate that this compound is a potent inhibitor of the Hedgehog signaling pathway, as evidenced by its significant effect on Gli1 mRNA expression. Preclinical data establish a clear dose-response relationship with low nanomolar to microgram per milliliter IC50 values.[1][5] The Phase I clinical trial corroborates these findings in a clinical setting, showing strong target engagement across a wide range of oral doses (50 mg to 1600 mg daily).[1][4] The consistent and marked reduction in Gli1 mRNA in skin biopsies serves as a critical pharmacodynamic biomarker, confirming that this compound effectively modulates the Hh pathway in human subjects. This suppression of a key downstream effector provides a strong rationale for the observed antitumor activity in Hh-dependent malignancies like basal cell carcinoma.[1]
Conclusion
This compound effectively and potently suppresses Gli1 mRNA expression, a key indicator of Hedgehog pathway activity. This inhibitory action, observed in both preclinical models and human clinical trials, underscores the drug's mechanism of action as a Smoothened antagonist. For researchers and drug development professionals, the data presented herein provide a comprehensive technical foundation for understanding the pharmacodynamics of this compound and support the utility of Gli1 mRNA expression as a reliable biomarker for assessing the biological activity of Hedgehog pathway inhibitors.
References
Cellular Targets of TAK-441: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-441 is a potent, orally bioavailable, small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, which has been investigated for its therapeutic potential in oncology.[1][2] The Hedgehog pathway is a critical regulator of cellular growth and differentiation during embryonic development.[3][4] Its aberrant reactivation in adults is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma, making it a compelling target for anticancer therapy.[2][5] this compound functions by selectively targeting a key component of this pathway, thereby suppressing the downstream signaling events that drive tumor proliferation.[3][4] This document provides a comprehensive technical overview of the cellular targets of this compound, its mechanism of action, quantitative potency, and the key experimental methodologies used for its characterization.
Primary Cellular Target: Smoothened (Smo)
The primary and direct cellular target of this compound is the Smoothened (Smo) receptor.[6] Smo is a G-protein coupled receptor (GPCR) that functions as the central transducer of the Hedgehog signal across the cell membrane.[3][4]
In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the transmembrane receptor Patched-1 (Ptch1) tonically inhibits Smo activity.[4][7] Upon binding of an Hh ligand to Ptch1, this inhibition is relieved, allowing Smo to become active. Activated Smo then initiates a downstream signaling cascade that culminates in the activation of the GLI family of zinc-finger transcription factors (Gli1, Gli2, Gli3).[1][7] These transcription factors translocate to the nucleus and induce the expression of Hh target genes responsible for cell proliferation, survival, and differentiation.[1]
This compound is a pyrrolopyridine derivative that acts as a potent Smo antagonist.[3][8] It selectively binds to the Smo receptor, preventing its activation and thereby blocking the entire downstream signaling pathway.[3][4] This inhibition occurs regardless of whether the pathway is activated by ligand binding (paracrine or autocrine signaling) or by inactivating mutations in the Ptch1 gene.[2][7]
The Hedgehog Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical Hedgehog signaling pathway and highlights the inhibitory action of this compound on the Smoothened receptor.
Quantitative Analysis of this compound Potency
The inhibitory activity of this compound has been quantified through various in vitro and in vivo assays. The data consistently demonstrate its high potency in blocking Hedgehog pathway signaling.
Table 1: In Vitro Potency of this compound
| Assay Description | Cell Line / System | Endpoint | IC₅₀ Value | Reference |
| GLI-Luciferase Reporter Activity | NIH/3T3/Gli-luc | Inhibition of Gli Transcriptional Activity | 4.4 nM | [2][6][9][10] |
| Gli1 mRNA Expression | Human Embryonic Fibroblast (MRC-5) | Inhibition of Gli1 mRNA | 1.9 nM | [10] |
| Smoothened Receptor Binding | HEK-293 (expressing human Smo) | Suppression of Cyclopamine Binding | 8.6 nM | [10] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Model System | Tissue | Endpoint | IC₅₀ / IC₉₀ Value | Reference |
| Xenografted Tumor Model Mice | Tumor | Inhibition of Gli1 mRNA | 0.0457 µg/mL | [1][9] |
| Xenografted Tumor Model Mice | Skin | Inhibition of Gli1 mRNA | 0.113 µg/mL | [1][9] |
| Xenografted Tumor Model Mice | Tumor | Tumor Growth Inhibition | IC₉₀: 0.68 µg/mL | [1] |
Activity Against Drug-Resistant Mutants
A significant feature of this compound is its ability to inhibit Smo mutants that confer resistance to other Hedgehog pathway inhibitors, such as Vismodegib. The most well-characterized of these is the D473H mutation in the Smo receptor.[8]
Table 3: Comparative Activity of this compound against Wild-Type and D473H Mutant Smoothened
| Compound | Cell Line | Smo Status | Reporter Activity IC₅₀ | Reference |
| This compound | D473H-transfected cells | D473H Mutant | 79 nM | [6][8] |
| Vismodegib | D473H-transfected cells | D473H Mutant | 7100 nM | [8] |
| This compound | - | Wild-Type | Binding affinity is nearly equal to D473H mutant | [6][8] |
These findings suggest that this compound maintains potent activity against clinically relevant resistance mutations, highlighting its potential to overcome treatment failure observed with first-generation Smo inhibitors.[8]
Off-Target Profile
To assess its selectivity, this compound was screened against a broad panel of enzymes and transporters. The results indicate a high degree of specificity for the Hedgehog pathway.
Table 4: Off-Target Activity of this compound
| Target | Assay Condition | % Inhibition | Reference |
| Human Phosphodiesterase Type 4 (PDE4) | 10 µM this compound | 67% | [2][10] |
| Human Dopamine Transporter (DAT) | 10 µM this compound | 75% | [2][10] |
| Of a panel of 126 enzymes and transporters, PDE4 and DAT were the only ones inhibited by >50% at a concentration of 10 µmol/L.[2][7] |
Experimental Methodologies
The characterization of this compound's cellular targets relied on several key experimental protocols. Detailed summaries of these methodologies are provided below.
GLI-Luciferase Reporter Gene Assay
-
Principle: This assay quantifies the transcriptional activity of the Gli proteins. A cell line (e.g., NIH/3T3) is engineered to stably express a luciferase reporter gene under the control of a Gli-responsive promoter. Inhibition of the Hh pathway by this compound leads to a decrease in Gli activity and a corresponding reduction in luciferase expression, which is measured as a decrease in luminescence.[10]
-
Methodology:
-
Cell Culture: NIH/3T3/Gli-luc cells are seeded into 96-well plates and cultured overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (or vehicle control) and a Smo agonist (e.g., SAG) to activate the pathway.
-
Incubation: The plates are incubated for a defined period (e.g., 48 hours) to allow for changes in gene expression.[9]
-
Lysis and Luminescence Reading: A luciferase assay reagent (containing luciferin substrate) is added to lyse the cells and initiate the luminescent reaction.
-
Data Analysis: The luminescence signal is read using a luminometer. The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Experimental Workflow: GLI-Luciferase Reporter Assay
Gli1 mRNA Expression Analysis (Quantitative PCR)
-
Principle: This method directly measures the levels of Gli1 mRNA, a primary transcriptional target of the Hh pathway. A reduction in Gli1 mRNA in response to this compound treatment provides direct evidence of target engagement and pathway inhibition.
-
Methodology:
-
Sample Collection: Cells (in vitro) or tissues (tumor/skin biopsies from in vivo studies) are collected after treatment with this compound.[1][11]
-
RNA Extraction: Total RNA is isolated from the samples using a suitable commercial kit (e.g., TRIzol or column-based methods).
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for Gli1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.
-
Data Analysis: The amplification of Gli1 is monitored in real-time. The relative expression of Gli1 is calculated using the ΔΔCt method, normalized to the housekeeping gene, and compared to vehicle-treated controls.
-
Smoothened Receptor Binding Assays
-
Principle: These assays are designed to demonstrate the direct interaction between this compound and the Smo receptor and to determine its binding affinity.
-
Methodology (example: [³H]-TAK-441 Membrane Binding Assay): [8]
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human Smo receptor (e.g., HEK293-Smo).
-
Binding Reaction: The membranes are incubated with a fixed concentration of radiolabeled [³H]-TAK-441. For competition assays, increasing concentrations of a non-labeled competitor (e.g., unlabeled this compound, Vismodegib, or cyclopamine) are included.
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. For competition assays, IC₅₀ values are determined by plotting the percentage of specific binding against the log concentration of the competitor.
-
Conclusion
This compound is a highly potent and selective antagonist of the Smoothened receptor, the central transducer of the Hedgehog signaling pathway. Its primary cellular action is the direct inhibition of Smo, leading to the suppression of downstream Gli-mediated transcription and the inhibition of Hh-dependent tumor growth.[1][3] Quantitative data from a suite of in vitro and in vivo assays confirm its nanomolar potency.[9][10] Notably, this compound retains its inhibitory activity against the clinically relevant D473H Smo mutation, which confers resistance to first-generation inhibitors.[8] With a highly specific target profile, this compound represents a well-characterized agent for the therapeutic modulation of the Hedgehog pathway.[2]
References
- 1. Pharmacokinetic and pharmacodynamic modeling of hedgehog inhibitor this compound for the inhibition of Gli1 messenger RNA expression and antitumor efficacy in xenografted tumor model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | C28H31F3N4O6 | CID 44187367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 1186231-83-3 | Benchchem [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition mechanism exploration of investigational drug this compound as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. | BioWorld [bioworld.com]
- 11. Phase I dose-escalation trial of the oral investigational Hedgehog signaling pathway inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating TAK-441 in Prostate Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational Smoothened (Smo) antagonist, TAK-441, and its application in prostate cancer models. This compound targets the Hedgehog (Hh) signaling pathway, a critical mediator in the development and progression of various cancers, including castration-resistant prostate cancer (CRPC). This document outlines the mechanism of action of this compound, summarizes key preclinical findings, provides detailed experimental protocols for its investigation, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule that potently and selectively inhibits Smoothened (Smo), a G-protein coupled receptor that is a key component of the Hedgehog signaling pathway.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor alleviates PTCH's inhibition of Smo. This allows Smo to transduce a signal that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.
In the context of prostate cancer, particularly in the progression to a castration-resistant state, the Hedgehog pathway is often reactivated.[2] Notably, the mechanism of action of this compound in prostate cancer models appears to be primarily through the disruption of paracrine signaling between the cancer cells and the surrounding tumor stroma.[1] Androgen-deprived prostate cancer cells can increase their expression of Shh, which then acts on the stromal cells, promoting a tumor-supportive microenvironment. This compound, by inhibiting Smo in the stromal cells, can disrupt this communication and delay the progression to CRPC.
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Prostate Cancer Models
| Model System | Cell Line | Key Findings | Reference |
| In Vivo Xenograft | LNCaP | Delayed progression to castration-resistant prostate cancer. | [1] |
| In Vivo Xenograft | LNCaP | Significant suppression of Hh target genes (Gli1, Gli2, Ptch1) in the tumor stroma. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound in prostate cancer models. These protocols are based on established techniques and can be adapted for specific research questions.
In Vitro Cell Viability Assay
This protocol is designed to assess the direct cytotoxic effect of this compound on prostate cancer cell lines.
-
Cell Culture: Culture human prostate cancer cell lines (LNCaP, PC-3, and DU145) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
In Vivo LNCaP Xenograft Model for Castration-Resistant Prostate Cancer
This protocol outlines an in vivo study to evaluate the efficacy of this compound in delaying the onset of castration-resistant prostate cancer.
-
Animal Model: Use male immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 1-2 x 10^6 LNCaP cells, resuspended in a 1:1 mixture of culture medium and Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Castration and Treatment Initiation: Once the tumors reach an average volume of 150-200 mm³, perform surgical castration on the mice. Randomize the castrated mice into treatment groups (e.g., vehicle control and this compound).
-
Drug Administration: Administer this compound orally at a predetermined dose and schedule (e.g., daily or twice daily). The vehicle control group should receive the same volume of the vehicle solution.
-
Efficacy Endpoints: Monitor tumor volume and body weight regularly. The primary endpoint is the time to castration-resistant progression, which can be defined as the time for the tumor to regrow to its pre-castration volume.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect the tumors for further analysis, such as immunohistochemistry for Hh pathway markers (e.g., Gli1).
Immunohistochemistry for Gli1 Expression
This protocol describes the detection of the Hh pathway activation marker, Gli1, in tumor tissues from xenograft studies.
-
Tissue Preparation: Fix the collected tumors in 10% neutral buffered formalin and embed them in paraffin. Cut 4-5 µm thick sections and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate them through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Gli1 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate them, and mount with a coverslip.
-
Image Analysis: Capture images using a microscope and quantify the Gli1 staining intensity and percentage of positive cells.
Visualizations: Signaling Pathways and Experimental Workflows
Hedgehog and Androgen Receptor Signaling Crosstalk in Prostate Cancer
The following diagram illustrates the interplay between the Hedgehog and Androgen Receptor (AR) signaling pathways in the context of castration-resistant prostate cancer. In a low-androgen environment, prostate cancer cells can upregulate Shh, which acts on stromal cells to promote a tumor-supportive microenvironment. Furthermore, there is evidence of a direct, non-canonical interaction between the AR and GLI transcription factors, which can contribute to the activation of AR target genes even in the absence of androgens.
Caption: Crosstalk between Hedgehog and Androgen Receptor signaling.
Experimental Workflow for In Vivo Efficacy Study of this compound
The diagram below outlines the key steps in a preclinical in vivo study to assess the efficacy of this compound in a castration-resistant prostate cancer xenograft model.
Caption: In vivo xenograft study workflow.
Conclusion
This compound represents a promising therapeutic agent for the treatment of castration-resistant prostate cancer through its unique mechanism of disrupting paracrine Hedgehog signaling within the tumor microenvironment. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate the potential of this compound and other Hedgehog pathway inhibitors in prostate cancer. Further studies are warranted to elucidate the precise quantitative effects of this compound on various prostate cancer subtypes and to explore potential combination therapies to enhance its anti-tumor activity.
References
Initial Safety and Toxicity Profile of TAK-441: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial safety, toxicity, pharmacokinetic, and pharmacodynamic profile of TAK-441, an investigational, orally available small-molecule inhibitor of the Hedgehog (Hh) signaling pathway. The data presented is primarily derived from the first-in-human, Phase I dose-escalation study in patients with advanced solid tumors, supplemented with available preclinical findings.
Introduction
This compound is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various malignancies, making it a critical target for therapeutic intervention. This document summarizes the foundational safety and activity data for this compound.
Mechanism of Action: Hedgehog Pathway Inhibition
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell proliferation and tumor growth. In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor alleviates the inhibition of Smoothened (SMO). This allows SMO to transduce a signal that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.
This compound exerts its therapeutic effect by directly binding to and inhibiting the SMO receptor. This action prevents the downstream activation of GLI transcription factors, thereby suppressing the Hh-mediated signaling cascade.
Preclinical Safety and Toxicity Profile
Preclinical toxicology evaluations of this compound in animal models, including rats and dogs, identified several reversible toxicities.[2] These studies were crucial for establishing a safe starting dose for the first-in-human clinical trial.
Key Preclinical Findings:
-
Hematologic: Reversible bone marrow suppression was observed.[2]
-
General: Weight loss and gastrointestinal disturbances were noted.[2]
-
Metabolic: Blood chemistry imbalances were reported.[2]
-
Neurological: At doses exceeding those predicted for efficacy, locomotor effects, including gait abnormalities and tremors, were observed in rats and dogs.[2]
Note: Specific quantitative preclinical toxicology data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not publicly available.
Clinical Safety and Toxicity: Phase I Study
The initial safety and toxicity profile of this compound in humans was evaluated in a Phase I, multicenter, open-label, dose-escalation study (NCT01204073).[3][4] The study enrolled 34 patients with advanced, nonhematologic solid tumors.[3]
Study Design and Patient Population
The study followed a standard 3+3 dose-escalation design, with this compound administered orally once daily.[5] Dosing began at 50 mg/day and was doubled in subsequent cohorts up to a maximum feasible dose of 1600 mg/day.[5] The primary objectives were to determine the safety profile, maximum tolerated dose (MTD), and the recommended Phase II dose.[5]
Patient Demographics and Tumor Types
| Characteristic | Value |
|---|---|
| Number of Patients | 34 |
| Median Age (years) | 59 |
| Most Common Diagnoses | |
| Colorectal Cancer | 26% |
| Basal Cell Carcinoma (BCC) | 21% |
| Pancreatic Cancer | 9% |
Data sourced from a Phase I clinical trial of this compound.[3]
Safety and Tolerability
This compound was generally well-tolerated up to the maximum feasible dose (MFD) of 1600 mg/day, which was considered the MTD.[3]
Dose-Limiting Toxicities (DLTs) Dose-limiting toxicities were observed at the 1600 mg/day dose level and included:[3]
-
Muscle spasms
-
Fatigue
Treatment-Emergent Adverse Events (AEs) The most common treatment-emergent AEs are summarized in the table below. The majority of AEs were mild to moderate in severity.
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Dysgeusia | 47% | - |
| Fatigue | 47% | 9% |
| Nausea | 47% | - |
| Muscle Spasms | 44% | - |
| Hyponatremia | - | 12% |
Note: This table represents the overall incidence across all dose cohorts as detailed breakdowns per cohort are not publicly available. Data sourced from a Phase I clinical trial of this compound.[5]
Fifteen patients (44%) experienced Grade ≥3 AEs, with hyponatremia (n=4) and fatigue (n=3) being the most common.[3]
Clinical Pharmacokinetics
Pharmacokinetic parameters were assessed following single and multiple doses of this compound.
Pharmacokinetic Parameters of this compound
| Parameter | Value | Description |
|---|---|---|
| Tmax (median) | 2.0 - 4.0 hours | Time to reach maximum plasma concentration after a single dose, indicating fairly rapid oral absorption.[3] |
| t½ (mean) | 13.5 - 22.6 hours | Mean elimination half-life.[3] |
| Systemic Exposure (AUC) | Linear | Systemic exposure was found to be linear across the dose range studied (50-1600 mg/day).[3] |
AUC: Area under the plasma concentration-time curve. Data sourced from a Phase I clinical trial of this compound.[3][5]
Clinical Pharmacodynamics
The pharmacodynamic activity of this compound was assessed by measuring the expression of the Hedgehog target gene, GLI1, in skin biopsies.
Key Pharmacodynamic Findings:
-
Gli1 Inhibition: Strong inhibition of Gli1 mRNA expression was observed in skin biopsies at all dose levels, confirming target engagement.[2][3]
Experimental Protocols
Pharmacokinetic Analysis
Method: High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC-MS/MS).[5]
-
Sample Type: Plasma.
-
Procedure: Blood samples were collected at various time points after single (Day 1) and multiple (Day 22) doses of this compound.[5] The concentration of this compound in plasma was determined using a validated HPLC-MS/MS method.[5]
-
Data Analysis: Pharmacokinetic parameters were calculated from the concentration-time data using standard noncompartmental methods.[5]
Note: A detailed, step-by-step protocol for this specific assay, including chromatography conditions and mass spectrometry parameters, is not publicly available.
Pharmacodynamic Analysis (Gli1 Expression)
Method: Quantitative Reverse Transcription PCR (qRT-PCR).[5]
-
Sample Type: Skin punch biopsies.
-
Procedure: Biopsies were obtained at baseline and on Day 22 of the first treatment cycle.[5] Total RNA was extracted from the tissue, and the expression level of Gli1 mRNA was quantified using a validated qRT-PCR assay.
-
Normalization: Gli1 expression was normalized to the average expression of selected control genes (B2M, POLR2A, and RPLP0).[5]
-
Data Analysis: The percentage of inhibition was calculated by comparing the normalized Gli1 expression at Day 22 to the baseline expression.[5]
Note: A detailed, step-by-step protocol, including specific primer sequences and thermal cycling conditions, is not publicly available.
Conclusion
The initial clinical evaluation of this compound demonstrated a manageable safety profile in patients with advanced solid tumors at doses up to 1600 mg/day.[3] The observed dose-limiting toxicities were muscle spasms and fatigue.[3] The pharmacokinetic profile of this compound is characterized by rapid oral absorption and a half-life supportive of once-daily dosing.[3] Importantly, strong pharmacodynamic evidence of on-target Hedgehog pathway inhibition was observed at all dose levels.[3] These findings supported the continued investigation of this compound in patient populations with tumors potentially dependent on Hedgehog signaling.[3]
References
- 1. A Multicenter, Open-Label, Dose-Escalation, Phase 1 Study of TAK 441, an Oral Hedgehog Signaling Pathway Inhibitor, in Adult Patients with Advanced Nonhematologic Malignancies | Dana-Farber Cancer Institute [dana-farber.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I dose-escalation trial of the oral investigational Hedgehog signaling pathway inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of TAK-441
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-441 is a potent and selective small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, targeting the G-protein coupled receptor Smoothened (Smo).[1] Aberrant activation of the Hh pathway is a critical driver in the development and progression of various cancers, making Smo a key therapeutic target. This compound has demonstrated efficacy in preclinical models and has been investigated in clinical trials.[2][3] Notably, it has shown activity against both wild-type Smo and the Vismodegib-resistant D473H mutant.[4]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and other Smo inhibitors. The included assays are designed to assess the compound's binding affinity to its target and its functional impact on the Hedgehog signaling cascade.
Data Presentation
The following table summarizes the in vitro activity of this compound in various assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Gli1 Reporter Assay | D473H-transfected cells | IC50 | 79 nM | [4] |
| Gli1 Transcriptional Activity | - | IC50 | 4.4 nM | [5] |
Signaling Pathway
The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation can lead to cancer. In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits the activity of Smoothened (Smo). Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing Smo to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes, such as GLI1 and PTCH1, promoting cell growth and proliferation. This compound acts by directly binding to and inhibiting Smo.
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phase I dose-escalation trial of the oral investigational Hedgehog signaling pathway inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition mechanism exploration of investigational drug this compound as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Use of TAK-441 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-441 is a potent and orally active small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, including medulloblastoma, basal cell carcinoma, pancreatic cancer, and rhabdomyosarcoma, making it a critical target for therapeutic intervention.[1][3][4][5] this compound exerts its anti-tumor activity by binding to SMO and blocking the downstream signaling cascade that leads to the activation of Gli transcription factors.[2][6] These application notes provide detailed protocols for the use of this compound in a cell culture setting to investigate its biological effects.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line/Context | Value | Reference |
| IC50 (Gli1 Transcriptional Activity) | Reporter Assay | 4.4 nM | [7] |
| IC50 (Reporter Activity) | D473H-transfected cells (Vismodegib-resistant) | 79 nM | [8] |
| IC50 (Gli1 mRNA inhibition in tumor) | Xenograft model | 45.7 µg/mL | [9] |
| IC50 (Gli1 mRNA inhibition in skin) | Xenograft model | 113 µg/mL | [9] |
Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to transduce the signal. This leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which then translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation. This compound acts by directly inhibiting SMO, thereby blocking the entire downstream signaling cascade.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound at a concentration of 10 mM in 100% DMSO. For example, for a 10 mM stock solution of this compound (Molecular Weight: 576.56 g/mol ), dissolve 5.77 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 months or at -80°C for longer-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, with 0.1% being ideal for most cell lines to avoid cytotoxicity.[10] Prepare a vehicle control with the same final concentration of DMSO as used for the this compound treatment.
Cell Culture and Seeding
Recommended Cell Lines: Cell lines with known activation of the Hedgehog pathway are suitable for studying the effects of this compound. This includes, but is not limited to:
-
Pancreatic Cancer: PANC-1, MIA PaCa-2[11]
-
Medulloblastoma: DAOY, UW228[12]
-
Rhabdomyosarcoma: RD, RMS-13[5]
-
Basal Cell Carcinoma: Cell lines derived from patient tumors are often used, as established commercial lines are less common.
General Cell Seeding Protocol (96-well plate for viability assays):
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Resuspend the cells in fresh medium to the desired seeding density. A general guideline is to seed between 5,000 and 40,000 cells per well, depending on the cell line's growth rate.[1]
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach before adding this compound.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in cell culture medium from the 10 mM stock solution. A suggested starting concentration range is 1 nM to 10 µM. Remember to include a vehicle control (DMSO at the highest concentration used for this compound).
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Gli1 Expression
This protocol is to determine the effect of this compound on the protein expression of the Hedgehog pathway target, Gli1.
Materials:
-
Cells seeded in 6-well plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Gli1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 24 to 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Gli1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Quantitative Real-Time PCR (qPCR) for Gli1 mRNA Expression
This protocol measures the effect of this compound on the mRNA expression of Gli1.
Materials:
-
Cells treated with this compound in 6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Gli1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Protocol:
-
Treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for Gli1 and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of Gli1 mRNA normalized to the housekeeping gene.
Conclusion
This compound is a valuable tool for studying the role of the Hedgehog signaling pathway in cancer biology. The protocols provided here offer a framework for investigating its effects on cell viability and pathway inhibition in relevant cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of appropriate controls, including a vehicle control, is essential for accurate data interpretation.
References
- 1. Pancreatic Cancer and Hedgehog Pathway Signaling: New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shh pathway activity is down-regulated in cultured medulloblastoma cells: implications for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Novel Hedgehog pathway targets against Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog Inhibitors in Rhabdomyosarcoma: A Comparison of Four Compounds and Responsiveness of Four Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primescholars.com [primescholars.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition mechanism exploration of investigational drug this compound as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Hedgehog/Smoothened | TargetMol [targetmol.com]
- 10. lifetein.com [lifetein.com]
- 11. Hedgehog Signaling in Pancreatic Fibrosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hedgehog Signaling Promotes Medulloblastoma Survival via BclII - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of TAK-441 Stock Solution
Introduction
TAK-441 is a potent and orally active small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] It functions by targeting the Smoothened (Smo) receptor, a key component of the Hh pathway, thereby suppressing the downstream transcription factor Gli1 mRNA expression and inhibiting tumor growth.[1][2][4] The Hedgehog pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is implicated in the progression of various cancers, including medulloblastoma and basal cell carcinoma.[4][5] Notably, this compound has shown activity against vismodegib-resistant Smoothened mutants.[5] Due to its poor aqueous solubility, proper preparation of a stock solution, typically in an organic solvent like Dimethyl Sulfoxide (DMSO), is critical for its use in in vitro and in vivo experiments.[1][]
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₁F₃N₄O₆ | [1][3][] |
| Molecular Weight | 576.56 g/mol | [1][2][3] |
| CAS Number | 1186231-83-3 | [1] |
| Appearance | Solid powder | [1] |
| Solubility (DMSO) | ≥ 45 mg/mL (78.05 mM) | [2] |
| Solubility (Water) | Insoluble (approx. 0.0005 mg/mL) | [1][] |
| Purity | >98% | [1] |
| Mechanism of Action | Hedgehog (Hh) Signaling Pathway Inhibitor; Smoothened (Smo) Antagonist | [1][4] |
Hedgehog Signaling Pathway and this compound Mechanism of Action
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G-protein coupled receptor, Smoothened (SMO). The activation of SMO leads to a signaling cascade that ultimately results in the activation and nuclear translocation of Gli transcription factors, which regulate the expression of target genes involved in cell proliferation and survival. In cancerous cells with an overactive Hh pathway, this compound acts by directly binding to and inhibiting SMO, thereby blocking the entire downstream signaling cascade.
Caption: Mechanism of this compound in the Hedgehog signaling pathway.
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust calculations as needed for different desired concentrations.
Required Materials
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Experimental Workflow
The following diagram outlines the general workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure
-
Preparation: Before starting, bring the this compound powder and DMSO to room temperature.
-
Calculation: Calculate the mass of this compound required. For a 10 mM stock solution, the calculation is as follows:
-
Mass (mg) = Desired Volume (mL) × 10 mM × 576.56 ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass = 1 mL × 10 mmol/L × 576.56 g/mol × (1 L / 1000 mL) × (1000 mg / 1 g) = 5.77 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Solubilization: Add the corresponding volume of DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If solubility issues arise, brief sonication may be recommended.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use sterile vials.[7]
-
Storage: Store the aliquoted stock solution protected from light. For short-term storage (days to weeks), 0-4°C is acceptable. For long-term storage (months to years), -20°C is recommended.[1] A storage temperature of -80°C for up to one year in solvent has also been suggested.[2]
Mass Calculation Table for 10 mM Stock Solution
| Desired Final Volume | Required Mass of this compound |
| 0.5 mL | 2.89 mg |
| 1.0 mL | 5.77 mg |
| 2.0 mL | 11.53 mg |
| 5.0 mL | 28.83 mg |
Stability and Storage
-
Solid Form: When stored as a dry powder, this compound is stable for over two years if kept at -20°C in a dark, dry environment.[1] It is stable enough for shipping at ambient temperatures for several weeks.[1]
-
Stock Solution: Once dissolved in DMSO, the stock solution should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[7] Recommended storage is at -20°C for up to one month or -80°C for up to six months, protected from light.[7]
Disclaimer: This protocol is intended for research use only and should be performed by trained professionals in a suitable laboratory setting. Always refer to the manufacturer's specific recommendations and safety data sheets.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Hedgehog/Smoothened | TargetMol [targetmol.com]
- 3. ChemGood [chemgood.com]
- 4. This compound | C28H31F3N4O6 | CID 44187367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Polymeric micelles for cutaneous delivery of the hedgehog pathway inhibitor this compound: Formulation development and cutaneous biodistribution in porcine and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of Hedgehog Pathway Proteins Following Tak-441 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. Tak-441 is a potent and selective small molecule antagonist of Smoothened (SMO), a pivotal transmembrane protein in the Hh cascade.[1] By inhibiting SMO, this compound effectively downregulates the pathway, leading to the suppression of downstream effector proteins such as the GLI family of transcription factors and subsequent inhibition of tumor growth. This document provides detailed application notes and protocols for performing Western blot analysis to assess the effects of this compound on key proteins within the Hh signaling pathway.
Mechanism of Action of this compound
In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., SHH) to its receptor Patched (PTCH1) alleviates the inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation of GLI transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes. This compound functions by directly binding to and inhibiting SMO, thereby preventing the downstream activation of GLI proteins, even in the presence of Hh ligands. A key pharmacodynamic marker of this compound activity is the strong inhibition of GLI1 mRNA and protein expression.[2]
Data Presentation: Quantitative Analysis of Hh Pathway Protein Expression
The following table summarizes hypothetical quantitative Western blot data illustrating the dose-dependent effect of this compound on key Hh pathway proteins in a relevant cancer cell line (e.g., medulloblastoma or basal cell carcinoma) after 48 hours of treatment. Data is presented as the mean percentage change in protein expression relative to a vehicle-treated control (DMSO), normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Hypothetical Dose-Dependent Effect of this compound on Hh Pathway Protein Levels
| Target Protein | Vehicle (DMSO) | This compound (10 nM) | This compound (50 nM) | This compound (100 nM) | Expected Outcome |
| SHH | 100% | ~100% | ~100% | ~100% | No significant change expected as this compound acts downstream of the ligand. |
| PTCH1 | 100% | ~110% | ~125% | ~140% | Upregulation due to loss of GLI1-mediated negative feedback. |
| SMO | 100% | ~95% | ~90% | ~85% | Minimal to no significant change in total protein level expected. |
| GLI1 | 100% | ~60% | ~35% | ~15% | Strong, dose-dependent decrease as it is a direct downstream target. |
Note: This data is representative and hypothetical, based on the known mechanism of SMO inhibitors. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.
Mandatory Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
References
- 1. Inhibition mechanism exploration of investigational drug this compound as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation trial of the oral investigational Hedgehog signaling pathway inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with TAK-441
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-441 is a potent and orally bioavailable small-molecule inhibitor of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma, making it a critical target for therapeutic intervention.[2][3] this compound has demonstrated significant antitumor activity in preclinical models and has been evaluated in clinical trials for patients with advanced solid tumors.[1][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key performance data, and detailed protocols for high-throughput screening (HTS) to identify and characterize novel Hedgehog pathway inhibitors.
Mechanism of Action
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand, the receptor Patched (Ptch) inhibits the activity of Smoothened (Smo), a G protein-coupled receptor-like molecule.[5] This inhibition prevents the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which remain in an inactive state in the cytoplasm. Upon binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to Ptch, the inhibition of Smo is relieved.[5] Activated Smo then initiates a signaling cascade that leads to the activation and nuclear translocation of Gli transcription factors, which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[2][5]
This compound exerts its inhibitory effect by directly binding to and antagonizing the Smoothened receptor.[6] This action mimics the inhibitory effect of Ptch, effectively blocking the downstream signaling cascade and preventing the activation of Gli transcription factors, even in the presence of Hh ligands or in cases of ligand-independent pathway activation due to mutations in Ptch.[1][2]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from a Phase I clinical trial in patients with advanced solid tumors, as well as its in vitro potency.
Table 1: Pharmacokinetic Properties of this compound in Humans [4][7][8]
| Parameter | Value | Conditions |
| Administration | Oral | Daily doses of 50-1600 mg[4] |
| Tmax (Median) | 2.0 - 4.0 hours | Following a single dose[4][7][8] |
| Elimination Half-life (Mean) | 13.5 - 22.6 hours | [4][7][8] |
| Systemic Exposure (AUC) | Linear across dose range | 50-1600 mg[4][7][8] |
Table 2: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Target/System |
| IC50 | 79 nM | D473H-transfected cells (Vismodegib-resistant mutant)[6] |
| Gli1 mRNA Inhibition | Strong inhibition at all dose levels | Skin biopsies from patients (50-1600 mg/day)[4][7][8] |
| Clinical Response | Partial response in a BCC patient; Stable disease in 7 patients | Phase I trial in advanced solid tumors[4][7][8] |
High-Throughput Screening Protocol: Gli-Luciferase Reporter Assay
This protocol describes a cell-based high-throughput screening assay to identify inhibitors of the Hedgehog pathway using a Gli-responsive luciferase reporter cell line. This type of assay is well-suited for screening large compound libraries to find novel Smoothened inhibitors like this compound.
Objective: To identify compounds that inhibit Hedgehog pathway signaling by measuring the reduction in Gli-dependent luciferase expression.
Materials:
-
Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-Light II cells).
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Medium: DMEM with 0.5% FBS, penicillin, and streptomycin.
-
Hedgehog Pathway Agonist: Recombinant Sonic Hedgehog (Shh) protein or a Smoothened agonist like SAG.
-
Test Compounds: Compound library dissolved in DMSO.
-
Control Inhibitor: this compound.
-
Reagents: Dual-Luciferase® Reporter Assay System, sterile PBS.
-
Equipment: 384-well white, clear-bottom assay plates, automated liquid handler, plate reader with luminescence detection capabilities, CO2 incubator.
Experimental Protocol:
-
Cell Seeding:
-
On the day prior to the assay, seed the Gli-luciferase reporter cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and this compound (as a positive control) in assay medium. The final DMSO concentration should not exceed 0.5%.
-
Using an automated liquid handler, add 10 µL of the diluted compounds to the corresponding wells.
-
For control wells, add assay medium with DMSO (negative control) and a known concentration of this compound (positive control).
-
-
Pathway Activation:
-
Immediately after compound addition, add 10 µL of the Hedgehog pathway agonist (e.g., Shh at a final concentration of 100 ng/mL or SAG at a final concentration of 100 nM) to all wells except for the unstimulated control wells.
-
The final volume in each well should be 60 µL.
-
-
Incubation:
-
Incubate the plates for an additional 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plates and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Add the luciferase assay reagent that measures firefly luciferase activity to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Add the Stop & Glo® reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalization: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Percentage Inhibition: Calculate the percentage inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative) / (Signal_positive - Signal_negative)) Where:
-
Signal_compound is the normalized signal in the presence of the test compound.
-
Signal_positive is the normalized signal of the stimulated control (agonist + DMSO).
-
Signal_negative is the normalized signal of the unstimulated control (DMSO only).
-
-
IC50 Determination: Plot the percentage inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.
-
Conclusion
This compound is a valuable tool for studying the Hedgehog signaling pathway and serves as an excellent positive control in high-throughput screening campaigns aimed at discovering novel inhibitors. The provided Gli-luciferase reporter assay protocol offers a robust and scalable method for identifying and characterizing new drug candidates targeting this critical cancer pathway. The detailed understanding of this compound's mechanism and properties will aid researchers in the development of next-generation therapeutics for Hh-driven malignancies.
References
- 1. A high-throughput, homogeneous, fluorescence polarization assay for inhibitors of hedgehog protein autoprocessing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a hedgehog heparin-binding assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cell based, high throughput assay for quantitative analysis of Hedgehog pathway activation using a Smoothened activation sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation trial of the oral investigational Hedgehog signaling pathway inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inhibition mechanism exploration of investigational drug this compound as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. web.stanford.edu [web.stanford.edu]
Application Notes and Protocols: Immunohistochemical Analysis of Hedgehog Pathway Markers in Response to Tak-441
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2][3] Aberrant activation of this pathway has been implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[1][2] Tak-441 is an orally bioavailable small molecule inhibitor that targets Smoothened (SMO), a key signal transducer in the Hh pathway.[2][4] By binding to and inhibiting SMO, this compound effectively suppresses the downstream activation of GLI transcription factors, which are responsible for mediating the pro-proliferative and oncogenic effects of Hh signaling.[2]
Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of specific proteins within the tissue context. This allows for the assessment of Hh pathway activation status and the pharmacodynamic effects of inhibitors like this compound. These application notes provide detailed protocols for the immunohistochemical detection of key Hh pathway markers—Sonic Hedgehog (SHH), Patched1 (PTCH1), Smoothened (SMO), and Glioma-associated oncogene homolog 1 (GLI1)—in formalin-fixed paraffin-embedded (FFPE) tissues.
Hedgehog Signaling Pathway and the Mechanism of this compound
The canonical Hh signaling pathway is initiated by the binding of an Hh ligand (e.g., SHH) to its receptor, Patched1 (PTCH1).[3] In the absence of a ligand, PTCH1 tonically inhibits the 7-transmembrane protein SMO.[3] Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3).[3] Activated GLI proteins translocate to the nucleus and induce the transcription of Hh target genes, which regulate cell proliferation, survival, and differentiation.[5] this compound acts as a potent and selective antagonist of SMO, thereby blocking the entire downstream signaling cascade.[2]
Data Presentation: Quantitative Analysis of Hh Marker Expression
Immunohistochemical staining intensity and the percentage of positive cells can be semi-quantitatively scored to generate an H-score for each marker. This allows for a more objective comparison of Hh pathway activation across different treatment groups. The H-score is calculated as follows:
H-Score = Σ (Intensity Level × Percentage of Positive Cells at that Intensity)
Intensity levels are typically graded as 0 (negative), 1+ (weak), 2+ (moderate), or 3+ (strong).
Table 1: Example H-Score Data for Hh Pathway Markers Following this compound Treatment in a Xenograft Model
| Treatment Group | SHH (H-Score) | PTCH1 (H-Score) | SMO (H-Score) | GLI1 (Nuclear H-Score) |
| Vehicle Control | 210 ± 25 | 180 ± 20 | 150 ± 18 | 250 ± 30 |
| This compound (Low Dose) | 205 ± 22 | 175 ± 19 | 145 ± 15 | 120 ± 15 |
| This compound (High Dose) | 215 ± 28 | 185 ± 21 | 152 ± 17 | 40 ± 8 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
A significant decrease in the nuclear GLI1 H-score is the expected pharmacodynamic effect of this compound treatment, as GLI1 is a direct transcriptional target and the ultimate effector of the pathway.[6] Expression of SHH, PTCH1, and SMO may not be significantly altered, as this compound acts downstream of these components.
Experimental Protocols
A generalized workflow for immunohistochemical analysis is depicted below. This is followed by a detailed, step-by-step protocol for FFPE tissue sections.
Detailed Protocol for Immunohistochemistry of Hh Pathway Markers on FFPE Sections
This protocol is optimized for formalin-fixed, paraffin-embedded tissues.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 10% Normal Goat Serum in PBS
-
Phosphate Buffered Saline (PBS)
-
Primary Antibodies (see Table 2 for suggestions)
-
Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG)
-
Streptavidin-HRP reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting Medium
Table 2: Recommended Primary Antibodies for Hh Pathway Markers
| Target Protein | Host | Clonality | Recommended Dilution | Supplier (Example) |
| SHH | Rabbit | Polyclonal | 1:100 - 1:250 | Abcam |
| PTCH1 | Rabbit | Monoclonal | 1:100 - 1:200 | Cell Signaling Technology |
| SMO | Rabbit | Polyclonal | 1:50 - 1:150 | Thermo Fisher Scientific |
| GLI1 | Rabbit | Monoclonal | 1:150 - 1:300 | Novus Biologicals[7] |
Note: Optimal dilutions should be determined by the end-user.
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene, 2 changes for 5 minutes each.[8] b. Immerse in 100% ethanol, 2 changes for 3 minutes each.[8] c. Immerse in 95% ethanol for 3 minutes.[8] d. Immerse in 70% ethanol for 3 minutes.[8] e. Rinse thoroughly in deionized water.
-
Antigen Retrieval: a. Preheat Antigen Retrieval Buffer to 95-100°C. b. Immerse slides in the preheated buffer and incubate for 10-20 minutes at a sub-boiling temperature.[7] c. Allow slides to cool on the benchtop for 30 minutes.[7] d. Rinse slides in deionized water.
-
Peroxidase Blocking: a. Incubate sections in 3% hydrogen peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.[8] b. Rinse with PBS, 2 changes for 5 minutes each.[8]
-
Blocking: a. Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[7]
-
Primary Antibody Incubation: a. Drain the blocking solution from the slides. b. Apply the diluted primary antibody (see Table 2) to the sections. c. Incubate overnight at 4°C in a humidified chamber.[7]
-
Secondary Antibody and Detection: a. Rinse slides with PBS, 3 changes for 5 minutes each. b. Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.[7] c. Rinse slides with PBS, 3 changes for 5 minutes each. d. Apply Streptavidin-HRP reagent and incubate for 30 minutes at room temperature.[7] e. Rinse slides with PBS, 3 changes for 5 minutes each. f. Apply DAB substrate and monitor for color development (typically 2-10 minutes). g. Immerse slides in deionized water to stop the reaction.[7]
-
Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin for 1-2 minutes.[8] b. Rinse in running tap water. c. Dehydrate sections through graded alcohols (70%, 95%, 100%) and clear in xylene.[8] d. Apply a coverslip using a permanent mounting medium.
Expected Results and Interpretation
-
SHH: Cytoplasmic and/or membranous staining.[9]
-
PTCH1: Predominantly cytoplasmic and membranous staining.
-
SMO: Primarily cytoplasmic and membranous staining.[10]
-
GLI1: In Hh-activated cells, strong nuclear staining is expected. Cytoplasmic staining may also be observed.[11][12]
Treatment with this compound is anticipated to cause a marked reduction in the nuclear localization of GLI1, indicating successful target engagement and pathway inhibition. The expression levels and localization of SHH, PTCH1, and SMO are not expected to change significantly with this compound treatment. The analysis of these markers provides a comprehensive overview of the Hh pathway's activity and the efficacy of SMO inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Inhibition mechanism exploration of investigational drug this compound as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I dose-escalation trial of the oral investigational Hedgehog signaling pathway inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Immunohistochemical visualization of the signature of activated Hedgehog signaling pathway in cutaneous epithelial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of TAK-441 in 3D Organoid Cultures: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of TAK-441, a potent and selective Smoothened (SMO) antagonist, in three-dimensional (3D) organoid culture systems. These advanced in vitro models offer a more physiologically relevant context to study disease mechanisms and evaluate therapeutic responses compared to traditional 2D cell cultures.
This compound is an investigational small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis. Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including colorectal and pancreatic cancer. By targeting the G-protein coupled receptor Smoothened (SMO), this compound effectively suppresses downstream signaling, making it a promising candidate for targeted cancer therapy.[1][2][3] Notably, this compound has demonstrated efficacy against Vismodegib-resistant SMO mutants, suggesting a potential role in overcoming acquired resistance to other Hh pathway inhibitors.
The use of patient-derived organoids (PDOs) in preclinical cancer research is rapidly expanding. These self-organizing 3D structures recapitulate the genetic and phenotypic heterogeneity of the original tumor, providing a powerful platform for personalized medicine and drug discovery. The Hedgehog signaling pathway has been shown to play a significant role in the survival and chemoresistance of cancer stem cells within colorectal cancer organoids.[1][4][5] Therefore, the application of this compound in these models is a logical and compelling strategy to investigate its therapeutic potential.
Data Presentation
Table 1: In Vitro Activity of this compound and other Hedgehog Pathway Inhibitors
| Compound | Target | IC50 (Gli1 Reporter Activity) | Cell Line | Reference |
| This compound | Smoothened (SMO) | 4.4 nM | Not specified in provided context | Inferred from general knowledge |
| This compound | Vismodegib-resistant SMO (D473H) | 79 nM | D473H-transfected cells | |
| Vismodegib | Smoothened (SMO) | 7100 nM | D473H-transfected cells | |
| AY9944 | Hedgehog Signaling | Not specified | Colorectal Cancer Organoids | [1] |
| GANT61 | GLI1/2 | Not specified | Colorectal Cancer Organoids | [1] |
Table 2: Effects of Hedgehog Pathway Inhibition on Colorectal Cancer Organoids
| Treatment | Effect on Cell Viability | Effect on Stem Cell Marker Expression (c-Myc, CD44, Nanog) | Effect on Chemoresistance (to 5-FU, Irinotecan, Oxaliplatin) | Reference |
| AY9944 | Decrease | Decrease | Increased sensitivity | [1][4] |
| GANT61 | Decrease | Decrease | Increased sensitivity | [1][4] |
| This compound (Predicted) | Decrease | Decrease | Increased sensitivity | Inferred from mechanism of action |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Hedgehog Signals Mediate Anti-Cancer Drug Resistance in Three-Dimensional Primary Colorectal Cancer Organoid Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the application of colorectal cancer organoids in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing TAK-441 to Investigate Drug Resistance in the Hedgehog Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes and its aberrant activation is a known driver in several cancers, including basal cell carcinoma (BCC) and medulloblastoma.[1][2] Small molecule inhibitors targeting the G-protein-coupled receptor, Smoothened (SMO), have been developed as therapeutic agents. However, the emergence of drug resistance, often through mutations in the SMO receptor, presents a significant clinical challenge.[1]
TAK-441 is a potent, orally bioavailable, small-molecule inhibitor of SMO.[2][3] Notably, this compound has demonstrated efficacy against certain mutations that confer resistance to other SMO inhibitors, such as the D473H mutation in SMO which confers resistance to Vismodegib.[1][4] This makes this compound a valuable tool for studying the mechanisms of drug resistance and for developing strategies to overcome it.
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying drug resistance.
Mechanism of Action of this compound
This compound selectively binds to and inhibits the activity of the SMO receptor.[3] In the canonical Hh pathway, the binding of Hh ligands to the Patched (PTCH) receptor relieves the inhibition of SMO. Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which drive the expression of genes involved in cell proliferation and survival.[1][2] By inhibiting SMO, this compound effectively suppresses this oncogenic signaling cascade.[3]
Mechanisms of Resistance to SMO Inhibitors
Resistance to SMO inhibitors can arise through various mechanisms:
-
SMO Mutations: Point mutations in the drug-binding pocket of SMO, such as D473H, can reduce the binding affinity of inhibitors like Vismodegib.[1][4]
-
Downstream Alterations: Genetic changes in components downstream of SMO, such as loss-of-function mutations in Suppressor of fused (SUFU) or amplification of GLI family transcription factors, can reactivate the pathway despite SMO inhibition.[1]
-
Non-canonical Pathway Activation: Activation of GLI transcription factors through SMO-independent pathways can bypass the effects of SMO inhibitors.[1]
Data Presentation
The following tables summarize key quantitative data regarding this compound's activity and pharmacokinetic profile.
Table 1: In Vitro Inhibitory Activity of this compound against Vismodegib-Resistant SMO Mutant
| Compound | Cell Line | Target | IC50 (nM) | Reference |
| This compound | D473H-transfected cells | SMO (D473H Mutant) | 79 | [4] |
| Vismodegib | D473H-transfected cells | SMO (D473H Mutant) | 7100 | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Patients with Advanced Solid Tumors
| Parameter | Value | Dose Range (mg/day) | Reference |
| Median Tmax (single dose) | 2.0 - 4.0 hours | 50 - 1600 | [5][6] |
| Mean Elimination Half-life | 13.5 - 22.6 hours | 50 - 1600 | [5][6] |
| Maximum Tolerated/Feasible Dose (MTD/MFD) | 1600 mg/day | 50 - 1600 | [5][6] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study drug resistance mechanisms using this compound.
Protocol 1: Generation of Drug-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to a SMO inhibitor, which can then be characterized and tested for sensitivity to this compound.
Materials:
-
Cancer cell line with a constitutively active Hh pathway.
-
SMO inhibitor (e.g., Vismodegib).
-
This compound.
-
Complete cell culture medium.
-
96-well plates.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).
Procedure:
-
Determine Initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of the primary SMO inhibitor (e.g., Vismodegib) using a standard cell viability assay.
-
Induce Resistance:
-
Culture the parental cells in the presence of the SMO inhibitor at a concentration equal to the IC50.
-
Continuously culture the cells, gradually increasing the concentration of the inhibitor in a stepwise manner as the cells adapt and resume proliferation.
-
This process may take several months. Monitor the cells for morphological changes and proliferation rates.
-
-
Isolate Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterize Resistant Phenotype:
-
Expand the resistant clones and confirm their resistance by re-evaluating the IC50 of the initial SMO inhibitor. A significant shift in the IC50 value indicates acquired resistance.
-
Test the sensitivity of the resistant clones to this compound by performing a dose-response curve and calculating its IC50.
-
-
Investigate Resistance Mechanism:
-
Sequence the SMO gene in the resistant clones to identify potential mutations.
-
Analyze the expression levels of downstream Hh pathway components like GLI1 and PTCH1 using qPCR or Western blotting.
-
Protocol 2: SMO Binding Affinity Assay
This protocol is adapted from methods used to characterize the binding of this compound to wild-type and mutant SMO.[4]
Materials:
-
Cell membranes prepared from cells overexpressing either wild-type SMO or a mutant SMO (e.g., D473H).
-
Radiolabeled [3H]-TAK-441.
-
Non-labeled this compound and other competing SMO inhibitors (e.g., Vismodegib).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]-TAK-441 at a fixed concentration, and varying concentrations of the unlabeled competitor drug (e.g., this compound or Vismodegib).
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the Ki (inhibition constant) for each compound against both wild-type and mutant SMO to quantify binding affinity.
Protocol 3: Hh Pathway Reporter Assay
This assay measures the activity of the Hh pathway by quantifying the expression of a reporter gene under the control of a GLI-responsive promoter.
Materials:
-
HEK293 or NIH/3T3 cells.
-
Expression vectors for wild-type or mutant SMO.
-
A GLI-responsive luciferase reporter plasmid (e.g., pGL3-8xGli-BS).
-
A control plasmid for normalization (e.g., a Renilla luciferase vector).
-
Transfection reagent.
-
This compound and other SMO inhibitors.
-
Luciferase assay system.
Procedure:
-
Transfection: Co-transfect the cells with the SMO expression vector (wild-type or mutant), the GLI-responsive reporter plasmid, and the control plasmid.
-
Drug Treatment: After transfection (e.g., 24 hours), treat the cells with a range of concentrations of this compound or other inhibitors.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the drug concentration to determine the IC50 for pathway inhibition. This can be used to compare the potency of this compound against different SMO mutants.[4]
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound and drug resistance.
References
- 1. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance | MDPI [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Inhibition mechanism exploration of investigational drug this compound as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I dose-escalation trial of the oral investigational Hedgehog signaling pathway inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Paracrine Signaling with TAK-441
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-441 is a potent and selective small-molecule inhibitor of Smoothened (Smo), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway, through either ligand-dependent (paracrine) or ligand-independent (autocrine) mechanisms, is implicated in the development and progression of various cancers.[2] In paracrine signaling, tumor cells secrete Hh ligands (such as Sonic Hedgehog, Shh), which then act on surrounding stromal cells, creating a microenvironment that supports tumor growth and invasion. This compound offers a valuable tool to dissect and inhibit these crucial tumor-stroma interactions.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on paracrine Hedgehog signaling in cancer models. The primary readout for pathway inhibition is the downstream effector, Gli1, a key transcription factor in the Hh pathway.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the inhibitory activity of this compound on Gli1 expression and transcriptional activity from preclinical studies. This data highlights the potency of this compound in blocking the Hedgehog signaling pathway.
| Assay Type | Cell Line/Model | Parameter | This compound IC50 | Reference |
| Gli1 mRNA Expression | Human Embryonic Fibroblast MRC-5 | Inhibition of Gli1 mRNA | 1.9 nM | [3] |
| Gli-luciferase Reporter Activity | NIH/3T3/Gli-luc cells | Inhibition of luciferase activity | 4.4 nM | [3][4] |
| Gli1 mRNA Inhibition | Human Pancreatic Tumor Xenograft (PAN-04) | In vivo inhibition of stromal Gli1 mRNA | 0.0457 µg/ml | [5] |
| Gli1 mRNA Inhibition | Mouse Skin (in vivo) | Inhibition of Gli1 mRNA | 0.113 µg/ml | [5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and the experimental approaches to study its effect on paracrine signaling, the following diagrams are provided.
Caption: Paracrine Hedgehog signaling and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound in a paracrine model.
Experimental Protocols
Co-culture of Cancer and Stromal Cells (Indirect - Transwell System)
This protocol describes an indirect co-culture system using Transwell inserts to investigate the paracrine effects of cancer cell-secreted Hedgehog ligands on stromal cells.
Materials:
-
Cancer cell line (e.g., pancreatic, colon, ovarian cancer cells known to secrete Shh)
-
Stromal cell line (e.g., fibroblasts, pancreatic stellate cells)
-
24-well plates with Transwell inserts (0.4 µm pore size)
-
Complete culture medium (specific to cell lines)
-
Serum-free culture medium
-
This compound (dissolved in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding (Stromal Cells):
-
Plate stromal cells in the bottom chamber of a 24-well plate at a density of 5 x 10^4 cells/well in complete culture medium.
-
Allow cells to adhere and grow for 24 hours at 37°C and 5% CO2.
-
-
Cell Seeding (Cancer Cells):
-
After 24 hours, replace the medium in the bottom wells with fresh complete culture medium.
-
Seed cancer cells into the Transwell inserts at a density of 2 x 10^4 cells/insert in complete culture medium.
-
Place the inserts into the wells containing the stromal cells.
-
-
This compound Treatment:
-
After allowing the co-culture to establish for 24 hours, replace the medium in both the top and bottom chambers with serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test would be from 1 nM to 1 µM. Include a vehicle control (DMSO).
-
Add the this compound dilutions or vehicle to the bottom wells (containing the stromal cells).
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
Cell Lysis and Analysis:
-
After the incubation period, remove the Transwell inserts.
-
Wash the stromal cells in the bottom wells with cold PBS.
-
Lyse the stromal cells directly in the wells for subsequent RNA extraction and qPCR analysis of Gli1 expression (see Protocol 2).
-
Quantitative Real-Time PCR (qPCR) for Gli1 Expression
This protocol details the measurement of Gli1 mRNA levels in stromal cells following co-culture and treatment with this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green-based)
-
Primers for human Gli1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the lysed stromal cells according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for Gli1 or the housekeeping gene, and cDNA template.
-
A typical reaction volume is 20 µL.
-
Example Primer Sequences (Human Gli1):
-
Forward: 5'-GCTCGCTCGTGAAGGTTCAG-3'
-
Reverse: 5'-GGCACAGAGTTGAGGAAGCA-3'
-
-
Perform the qPCR using a standard thermal cycling program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
-
Data Analysis:
-
Calculate the relative expression of Gli1 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene and relative to the vehicle-treated control.
-
Transwell Cell Migration Assay
This protocol assesses the effect of this compound on the migration of stromal cells induced by paracrine signals from cancer cells.
Materials:
-
24-well plates with Transwell inserts (8.0 µm pore size)
-
Cancer and stromal cell lines
-
Serum-free medium
-
Complete medium with 10% FBS (as a positive control for chemoattraction)
-
This compound
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Preparation of Chemoattractant Layer:
-
Seed cancer cells in the bottom chamber of a 24-well plate in serum-free medium. These cells will secrete Hh ligands, acting as a chemoattractant.
-
Alternatively, use conditioned medium from cancer cell cultures in the bottom chamber.
-
-
Seeding of Stromal Cells:
-
Harvest stromal cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the stromal cell suspension to the top of the Transwell inserts.
-
-
This compound Treatment:
-
Add this compound at various concentrations or vehicle control to both the top and bottom chambers to ensure consistent exposure.
-
-
Incubation:
-
Incubate the plate for 12-24 hours at 37°C and 5% CO2, allowing the stromal cells to migrate through the porous membrane.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the migrated cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Alternatively, destain the cells with a solution like 10% acetic acid and measure the absorbance of the solution.
-
Gli-Luciferase Reporter Assay
This assay provides a quantitative measure of Hedgehog pathway activation by assessing the transcriptional activity of Gli.
Materials:
-
Stromal cells (e.g., NIH/3T3)
-
Gli-responsive luciferase reporter plasmid (e.g., pGL3-Gli-luc)
-
Control Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Conditioned medium from cancer cells
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the stromal cells with the Gli-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
-
Treatment:
-
Replace the medium with conditioned medium from cancer cells (containing Hh ligands) or control medium.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both fire-fly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold-change in luciferase activity relative to the control-treated cells.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of paracrine Hedgehog signaling in the tumor microenvironment. The protocols outlined in these application notes provide a framework for researchers to investigate the inhibitory effects of this compound on cancer-stroma interactions, with a focus on quantifiable endpoints such as Gli1 expression and cell migration. These studies can contribute to a deeper understanding of Hedgehog pathway-mediated tumorigenesis and the development of novel therapeutic strategies.
References
- 1. Hedgehog (Hh) Reporter Activity Assay [agris.fao.org]
- 2. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 3. | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacokinetic and pharmacodynamic modeling of hedgehog inhibitor this compound for the inhibition of Gli1 messenger RNA expression and antitumor efficacy in xenografted tumor model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAK-441 Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-441 is an investigational, orally available, small-molecule inhibitor of Smoothened (Smo), a key transmembrane protein in the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention.[1][2][4] this compound has demonstrated potent inhibition of Hh signal transduction and has shown antitumor activity in preclinical models.[4] Notably, it has also shown efficacy against the Vismodegib-resistant Smo D473H mutant, suggesting its potential in overcoming acquired resistance to other Hh pathway inhibitors.[5]
The rationale for exploring this compound in combination therapies stems from the multifaceted nature of cancer, where targeting a single pathway may be insufficient to achieve durable responses. Combining this compound with other anticancer agents, such as cytotoxic chemotherapy or other targeted therapies, could lead to synergistic effects, overcome resistance mechanisms, and improve therapeutic outcomes. These application notes provide detailed experimental designs and protocols for preclinical studies aimed at evaluating the efficacy of this compound in combination therapy settings.
I. In Vitro Experimental Design and Protocols
A. Rationale and Objectives
The primary objectives of in vitro studies are to:
-
Determine the single-agent activity of this compound and the combination agent in relevant cancer cell lines.
-
Evaluate the synergistic, additive, or antagonistic effects of the drug combination across a range of concentrations.
-
Elucidate the molecular mechanisms underlying the observed combination effects.
B. Cell Line Selection
Select cancer cell lines with known Hh pathway activation (e.g., medulloblastoma, basal cell carcinoma, or other solid tumors with documented Hh pathway dependency). It is also advisable to include cell lines with known resistance mechanisms to other Hh inhibitors, if applicable.
C. Protocol 1: Cell Viability and IC50 Determination
This protocol determines the half-maximal inhibitory concentration (IC50) for this compound and the combination agent individually.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound (and combination agent) stock solutions
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
Remove the overnight medium from the cells and add the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubate the plates for a duration relevant to the cell line's doubling time (typically 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
Data Presentation:
| Agent | Cell Line 1 IC50 (nM) | Cell Line 2 IC50 (nM) | Cell Line 3 IC50 (nM) |
| This compound | |||
| Combination Agent X |
D. Protocol 2: Combination Synergy Analysis (Chou-Talalay Method)
This protocol assesses the nature of the interaction between this compound and the combination agent.
Procedure:
-
Based on the individual IC50 values, design a dose matrix of this compound and the combination agent. A common approach is to use a constant ratio of the two drugs centered around their IC50s.
-
Perform the cell viability assay as described in Protocol 1, but with the drug combination matrix.
-
Calculate the fraction of affected (inhibited) cells for each drug concentration and combination.
-
Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI).[6][7] Software such as CompuSyn can be used for this analysis.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Data Presentation:
| Combination (this compound + Agent X) | Fa = 0.25 (CI Value) | Fa = 0.50 (CI Value) | Fa = 0.75 (CI Value) | Fa = 0.90 (CI Value) |
| Cell Line 1 | ||||
| Cell Line 2 | ||||
| Cell Line 3 | ||||
| (Fa = Fraction affected) |
E. Protocol 3: Western Blot Analysis of Pathway Modulation
This protocol investigates the molecular effects of the combination treatment on the Hh and other relevant signaling pathways.
Procedure:
-
Treat cells with this compound, the combination agent, and the combination at selected synergistic concentrations for a predetermined time.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., SMO, GLI1, SUFU, and markers of apoptosis or cell cycle arrest).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
II. In Vivo Experimental Design and Protocols
A. Rationale and Objectives
The primary objectives of in vivo studies are to:
-
Evaluate the anti-tumor efficacy of this compound in combination with another agent in a relevant animal model.
-
Assess the tolerability and potential toxicities of the combination therapy.
-
Analyze pharmacodynamic markers in tumor tissue to confirm target engagement.
B. Animal Model Selection
Immunocompromised mice (e.g., nude or SCID) are commonly used for xenograft studies with human cancer cell lines. Patient-derived xenograft (PDX) models can also be considered for a more clinically relevant assessment.
C. Protocol 4: Xenograft Tumor Model and Efficacy Study
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Agent X alone, this compound + Agent X).
-
Administer the treatments according to a defined schedule and route (e.g., oral gavage for this compound).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%TGI) | Mean Body Weight Change (%) |
| Vehicle | N/A | ||
| This compound (dose) | |||
| Agent X (dose) | |||
| This compound + Agent X |
D. Protocol 5: Pharmacodynamic (PD) Marker Analysis
Procedure:
-
Collect tumor tissues at the end of the efficacy study.
-
Process the tissues for analysis by immunohistochemistry (IHC) or western blotting.
-
Analyze the expression and/or phosphorylation status of key target proteins (e.g., GLI1) to confirm that this compound and the combination agent are hitting their intended targets in the tumor.
III. Visualizations
A. Signaling Pathway
Caption: Hedgehog Signaling Pathway and this compound Mechanism of Action.
B. Experimental Workflow
References
- 1. In vitro evaluation of combination chemotherapy against human tumor cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tak-441 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of TAK-441.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound. The stable anhydrate form of this compound has a low aqueous solubility of approximately 20 μg/mL at 37°C. It is, however, soluble in DMSO, with a reported solubility of 45 mg/mL.
Q2: Are there methods to improve the aqueous solubility of this compound?
A2: Yes, several methods have been successfully employed to enhance the aqueous solubility of this compound. These include:
-
Cocrystallization: Forming cocrystals with coformers like L-malic acid or L-tartaric acid has been shown to increase the aqueous solubility by 2 to 3 times compared to the free form.
-
Polymeric Micelles: Encapsulating this compound in polymeric micelles, such as those formed with D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS), can increase the aqueous solubility by approximately 40-fold.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage (months to years), it is recommended to store this compound at -20°C in a dry and dark place. For short-term storage (days to weeks), 0-4°C is suitable. Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for 1 month, protected from light.
Q4: Is this compound stable in different formulations?
A4: Formulations have been developed to improve the stability of this compound.
-
Cocrystals: this compound cocrystals with L-malic acid and L-tartaric acid have demonstrated both chemical and physical stability under stress conditions.
-
Polymeric Micelles: A 3% HPMC hydrogel formulation of this compound loaded into TPGS micelles was found to retain approximately 92% of the initial drug content after 6 months of storage at 4°C.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and orally active inhibitor of the Hedgehog (Hh) signaling pathway.[1] It specifically targets the Smoothened (SMO) receptor, a key component of this pathway. By inhibiting SMO, this compound disrupts the downstream signaling cascade that leads to the activation of Gli transcription factors, which are involved in cell proliferation and survival in certain cancers.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility Limiting Experimental Readouts
Problem: Difficulty in achieving desired concentrations in aqueous buffers for in vitro assays.
Possible Causes:
-
Inherent low aqueous solubility of this compound free form.
-
Precipitation of the compound upon dilution of a high-concentration stock solution (e.g., DMSO) into an aqueous medium.
Solutions:
-
Formulation Approaches:
-
Cocrystallization: Consider forming cocrystals of this compound. This can enhance its aqueous solubility and dissolution rate.
-
Polymeric Micelles: Formulate this compound into polymeric micelles to significantly improve its aqueous solubility.
-
-
Solvent System Optimization:
-
For in vitro studies, a co-solvent system may be employed. However, it is crucial to validate the compatibility of the chosen co-solvents with the experimental model and to ensure they do not interfere with the assay.
-
-
Sonication: Gentle sonication can aid in the dissolution of this compound in the desired medium, but care should be taken to avoid degradation of the compound.
Issue 2: Compound Instability During Storage or Experiments
Problem: Loss of compound potency or the appearance of unknown peaks in analytical chromatograms.
Possible Causes:
-
Inappropriate Storage: Exposure to light, elevated temperatures, or humidity can lead to degradation.
-
Incompatibility with Formulation Components: Certain excipients or solvents may not be compatible with this compound.
-
pH-dependent Hydrolysis: The stability of the compound may be compromised at certain pH values.
Solutions:
-
Strict Adherence to Storage Conditions: Always store this compound and its formulations under the recommended conditions (see FAQ 3).
-
Stability-Indicating Analytical Method: Develop and validate a stability-indicating analytical method (e.g., HPLC) to separate the intact drug from any potential degradation products. This will allow for accurate monitoring of the compound's stability.
-
Forced Degradation Studies: Conduct forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to understand the degradation pathways of this compound and to confirm the specificity of the analytical method.
-
Formulation Optimization: If instability is observed in a particular formulation, re-evaluate the excipients for compatibility.
Data Summary Tables
Table 1: this compound Solubility Data
| Form | Solvent/Medium | Solubility |
| Anhydrate Free Form | Aqueous (37°C) | ~20 µg/mL |
| Free Form | DMSO | 45 mg/mL |
| Cocrystal (with L-malic acid or L-tartaric acid) | Aqueous | 2-3 times higher than free form |
| TPGS Polymeric Micelle Formulation | Aqueous | ~40-fold increase compared to free form |
Table 2: this compound Stability Data
| Formulation | Storage Conditions | Duration | Stability |
| Cocrystals | Stress Conditions | Not specified | Chemically and physically stable |
| TPGS Polymeric Micelle in 3% HPMC hydrogel | 4°C | 6 months | ~92% of initial content retained |
| Stock Solution in DMSO | -80°C | 6 months | Stable |
| Stock Solution in DMSO | -20°C (protected from light) | 1 month | Stable |
Experimental Protocols
Protocol 1: General Method for Preparation of this compound Cocrystals (Reaction Crystallization Method)
This is a general procedure and may require optimization for this compound.
-
Solvent Selection: Choose a solvent in which the coformer is soluble but this compound has limited solubility.
-
Coformer Solution Preparation: Prepare a saturated or near-saturated solution of the chosen coformer (e.g., L-malic acid, L-tartaric acid) in the selected solvent.
-
Addition of this compound: Add an excess amount of solid this compound to the coformer solution.
-
Equilibration: Stir the suspension at a constant temperature for a sufficient period (e.g., 24-72 hours) to allow for the conversion of this compound to its cocrystal form.
-
Isolation: Isolate the solid phase by filtration.
-
Washing and Drying: Wash the collected solids with a small amount of the solvent to remove any residual coformer and then dry the cocrystals under vacuum.
-
Characterization: Characterize the resulting cocrystals using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new crystalline phase.
Protocol 2: General Method for Preparation of this compound Loaded Polymeric Micelles (Solvent Evaporation Method)
This is a general procedure and may require optimization for this compound.
-
Polymer and Drug Dissolution: Dissolve this compound and the amphiphilic block copolymer (e.g., TPGS) in a suitable volatile organic solvent (e.g., ethanol, acetone).
-
Aqueous Phase Addition: Add the organic solution dropwise to an aqueous phase (e.g., deionized water or buffer) while stirring.
-
Solvent Evaporation: Continue stirring the mixture, allowing the organic solvent to evaporate. This can be done at room temperature or under reduced pressure to expedite the process. As the organic solvent is removed, the amphiphilic copolymers will self-assemble into micelles, encapsulating the hydrophobic this compound in their core.
-
Purification: Remove any non-encapsulated drug by a suitable method, such as centrifugation or dialysis.
-
Characterization: Characterize the resulting micelle formulation for particle size, polydispersity index (PDI), drug loading efficiency, and encapsulation efficiency.
Protocol 3: General Method for Aqueous Solubility Assessment
This is a general procedure based on the shake-flask method and may require optimization.
-
Sample Preparation: Add an excess amount of this compound (or its formulation) to a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid phase from the solution by centrifugation at a high speed, followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Solubility Determination: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.
Visualizations
References
Optimizing TAK-441 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-441 in in vitro experiments. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] Its primary mechanism of action is the selective binding to and inhibition of the Smoothened (Smo) receptor, a key component of the Hh pathway.[3] By inhibiting Smo, this compound effectively blocks the downstream signaling cascade that leads to the activation of Gli transcription factors, which are responsible for the expression of genes involved in cell proliferation and survival.[3][4] Dysregulation of the Hh pathway is implicated in the development of various cancers, making this compound a promising therapeutic agent.[4]
Q2: What is the recommended solvent for dissolving this compound for in vitro use?
Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent to prepare a stock solution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent. For most cell lines, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxic effects.[5]
Q3: How should I store this compound stock solutions?
Proper storage of this compound stock solutions is crucial for maintaining its stability and activity. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[1]
Q4: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary depending on the cell line and the specific assay being performed. Preclinical studies have shown that this compound inhibits Gli1 transcriptional activity with an IC50 of 4.4 nM.[4] In reporter assays with D473H-transfected cells, the IC50 was 79 nM.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Problem: After diluting the DMSO stock solution of this compound into the aqueous cell culture medium, a precipitate is observed.
Cause: This is a common issue due to the low aqueous solubility of this compound. The abrupt change in solvent polarity when diluting the DMSO stock can cause the compound to crash out of solution.
Solution:
-
Step 1: Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Step 2: Gradual dilution: Instead of adding the stock solution directly to the full volume of medium, first dilute it in a smaller volume of medium and then add this intermediate dilution to the final volume.
-
Step 3: Vortexing/Sonication: Immediately after adding the this compound solution, vortex the medium gently or sonicate it for a few minutes to aid in dissolution.[7]
-
Step 4: Visual Inspection: Before adding the medium to your cells, visually inspect it to ensure no precipitate is present.
Issue 2: High Background or Inconsistent Results in Reporter Assays
Problem: In a Gli-luciferase reporter assay, there is high background luminescence or significant variability between replicate wells.
Cause: This can be due to several factors, including uneven cell seeding, contamination, or issues with the reporter construct itself.
Solution:
-
Step 1: Ensure Uniform Cell Seeding: Pipette carefully and mix the cell suspension thoroughly before seeding to ensure a uniform cell number in each well.
-
Step 2: Check for Contamination: Regularly inspect your cell cultures for any signs of bacterial or fungal contamination. Use of antibiotics in the culture medium can help prevent this.[7]
-
Step 3: Validate the Reporter Cell Line: If you are using a stable cell line, ensure its responsiveness to known activators and inhibitors of the Hedgehog pathway.
-
Step 4: Optimize Reagent Concentrations: Titrate the concentrations of your reporter plasmids and transfection reagents to achieve optimal signal-to-noise ratio.
Issue 3: Unexpected Cytotoxicity at Low Concentrations
Problem: Significant cell death is observed at this compound concentrations that are expected to be non-toxic based on published data.
Cause: This could be due to the sensitivity of the specific cell line, the cytotoxic effects of the solvent (DMSO), or potential off-target effects of this compound at higher concentrations.
Solution:
-
Step 1: Perform a DMSO Control: Always include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) to assess the cytotoxicity of the solvent on your cells.[8]
-
Step 2: Titrate DMSO Concentration: If DMSO toxicity is suspected, perform a dose-response curve with varying concentrations of DMSO to determine the maximum tolerated concentration for your cell line. Most cell lines can tolerate up to 0.5% DMSO.[5]
-
Step 3: Consider Off-Target Effects: At higher concentrations (around 10 µmol/L), this compound has been shown to inhibit the human phosphodiesterase type 4 (PDE4) and the human dopamine transporter.[4] If you are working with concentrations in this range, consider if these off-target effects could be contributing to the observed cytotoxicity in your specific cell type.
-
Step 4: Use a Different Viability Assay: Some viability assays can be affected by the compound itself. Consider using a different method to confirm the results (e.g., trypan blue exclusion vs. a metabolic assay like MTT).
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line / System | IC50 Value | Reference |
| Gli1 Transcriptional Activity | - | 4.4 nM | [4] |
| Reporter Activity | D473H-transfected cells | 79 nM | [6] |
| Gli1 mRNA Inhibition (Tumor) | Human pancreatic tumor xenografts | 0.0457 µg/mL | [1] |
| Gli1 mRNA Inhibition (Skin) | Human pancreatic tumor xenografts | 0.113 µg/mL | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve and Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cancer cell line using a common cell viability assay (e.g., MTT or CellTiter-Glo®).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -80°C.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Prepare Serial Dilutions of this compound:
-
On the day of treatment, thaw the this compound stock solution.
-
Perform a serial dilution of the stock solution in complete medium to create a range of concentrations (e.g., from 100 µM to 0.01 nM). Remember to also prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
-
Treat Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Perform Cell Viability Assay:
-
Follow the manufacturer's instructions for your chosen cell viability assay.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating, and then adding a solubilizing agent.
-
For a CellTiter-Glo® assay, you will add the reagent directly to the wells.
-
-
Measure Absorbance/Luminescence: Use a plate reader to measure the absorbance or luminescence, as appropriate for your assay.
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the Hedgehog signaling pathway.
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
Caption: Troubleshooting guide for this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I dose-escalation trial of the oral investigational Hedgehog signaling pathway inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off Target Effects of c-MET Inhibitors on Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. lifetein.com [lifetein.com]
- 6. Inhibition mechanism exploration of investigational drug this compound as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Tak-441
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-441, a potent inhibitor of the Hedgehog (Hh) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway.[1][2][3] Under normal conditions, the Patched (Ptch) receptor inhibits Smo. When a Hedgehog ligand (such as Sonic Hedgehog, Shh) binds to Ptch, this inhibition is released, allowing Smo to activate downstream signaling, leading to the activation of Gli transcription factors and subsequent gene expression.[2][4][5] this compound directly binds to Smo, preventing its activation and thereby blocking the entire downstream signaling cascade.[2][3] This inhibitory action can suppress the growth of tumors where the Hedgehog pathway is aberrantly activated.[2]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily investigated for its potential as an anticancer agent in tumors driven by aberrant Hedgehog signaling.[1][6] This includes cancers like basal cell carcinoma (BCC) and medulloblastoma.[4][6] A significant area of interest is its ability to inhibit vismodegib-resistant Smoothened mutants, such as the D473H mutation, making it a valuable tool for studying and potentially overcoming drug resistance in Hedgehog pathway-driven cancers.[6][7]
Q3: What are the key advantages of using this compound compared to other Hedgehog pathway inhibitors like vismodegib?
A3: The primary advantage of this compound is its potent activity against certain vismodegib-resistant Smoothened (Smo) mutants, such as D473H.[6] While vismodegib loses efficacy against cells expressing this mutation, this compound maintains its inhibitory effect.[6] This makes this compound a critical tool for investigating mechanisms of resistance to other Hedgehog pathway inhibitors and for developing strategies to treat resistant tumors.
Troubleshooting Inconsistent Results
Q4: We are observing significant variability in our IC50 values for this compound in our cell-based assays. What are the potential causes and solutions?
A4: Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors. Here's a breakdown of potential causes and troubleshooting steps:
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Cell Culture Conditions:
-
Cell Density: The density of cells at the time of treatment can significantly impact the apparent IC50. Overly confluent or sparse cultures can respond differently to the inhibitor.
-
Solution: Carefully standardize your cell seeding density and ensure that cells are in the logarithmic growth phase at the start of the experiment. Always perform cell counts to ensure consistency between experiments.[8]
-
-
Passage Number: Cell lines can exhibit phenotypic drift over time with increasing passage numbers, potentially altering their sensitivity to inhibitors.
-
Solution: Use cells within a defined, low passage number range for all experiments. Regularly thaw fresh, low-passage cells to maintain consistency.[8]
-
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Variations in serum batches can also introduce variability.
-
Solution: Use a consistent and, if possible, low serum concentration in your assays. If different serum batches are used, it is advisable to test their impact on the IC50 of a control compound.
-
-
-
Compound Handling and Stability:
-
Solubility Issues: this compound has been reported to have poor aqueous solubility. Precipitation of the compound in your culture medium will lead to a lower effective concentration and consequently, a higher and more variable IC50.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into your assay medium. Visually inspect for any precipitation after dilution. Consider using a formulation with improved solubility, such as cocrystals, if available.
-
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation or precipitation.
-
Solution: Aliquot your this compound stock solution into single-use vials to minimize freeze-thaw cycles.[9]
-
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure can influence the IC50 value. Shorter incubation times may require higher concentrations to achieve the same effect.
-
Solution: Standardize the incubation time for your assay and ensure it is consistent across all experiments.
-
-
Assay Readout: Different viability or reporter assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, gene expression). The choice of assay can affect the determined IC50.[10]
-
Solution: Use the same assay and readout method for all comparative experiments. Be aware of the limitations and potential artifacts of your chosen assay.
-
-
Q5: Our Gli-luciferase reporter assay is showing a low signal-to-noise ratio or inconsistent results with this compound treatment. How can we optimize this assay?
A5: A low signal-to-noise ratio or high variability in a Gli-luciferase reporter assay can be due to several factors related to both the biological system and the assay procedure.
-
Suboptimal Hedgehog Pathway Activation:
-
Insufficient Agonist Stimulation: If you are using a Hedgehog pathway agonist (e.g., Shh ligand or SAG) to induce a signal, its concentration or activity may be insufficient.
-
Solution: Titrate your agonist to determine the optimal concentration that gives a robust and reproducible induction of luciferase expression. Ensure the agonist is properly stored and has not lost activity.
-
-
Cell Line Responsiveness: The cell line you are using may not have a sufficiently active Hedgehog pathway or may not be responsive to the chosen agonist.
-
Solution: Use a well-characterized cell line known to have a functional Hedgehog pathway, such as NIH3T3 or C3H10T1/2 cells.[11]
-
-
-
Transfection and Reporter Expression:
-
Low Transfection Efficiency: In transient transfection assays, low or variable transfection efficiency will lead to inconsistent reporter expression.
-
Solution: Optimize your transfection protocol for the specific cell line you are using. Consider using a stable cell line expressing the Gli-luciferase reporter for more consistent results.[11]
-
-
Promoter Choice: The choice of the minimal promoter in your luciferase construct can affect the basal and induced levels of expression.
-
Solution: Use a well-validated Gli-responsive reporter construct.
-
-
-
Assay Execution:
-
Cell Lysis and Luciferase Reaction: Incomplete cell lysis or suboptimal luciferase reaction conditions can lead to reduced signal.
-
Solution: Ensure complete cell lysis according to the manufacturer's protocol for your luciferase assay kit. Allow sufficient time for the luciferase reaction to reach a stable signal before reading.
-
-
Plate Edge Effects: Wells on the edge of a microplate are more prone to evaporation, which can affect cell health and assay results.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize edge effects.
-
-
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/Target | Condition | Value | Reference |
| IC50 | Gli-luciferase Reporter | - | 4.4 nM | [9] |
| IC50 | D473H-transfected cells | Reporter Activity | 79 nM | [6] |
| IC50 (Vismodegib) | D473H-transfected cells | Reporter Activity | 7100 nM | [6] |
| IC50 | Gli1 mRNA inhibition | Tumor | 0.0457 µg/mL | [12] |
| IC50 | Gli1 mRNA inhibition | Skin | 0.113 µg/mL | [12] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Study)
| Parameter | Dose | Value | Reference |
| Tmax (median) | 50-1600 mg/day | 2.0 - 4.0 hours | [13] |
| Mean Elimination Half-life | 50-1600 mg/day | 13.5 - 22.6 hours | [13] |
Experimental Protocols
Protocol 1: Gli-Luciferase Reporter Assay for Hedgehog Pathway Activity
This protocol is adapted from established methods for measuring Hedgehog pathway activity in response to inhibitors.[11][14][15]
-
Cell Seeding:
-
Seed NIH3T3 cells that are stably or transiently transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector into a 96-well white, clear-bottom plate at a density of 25,000 cells per well.[11]
-
Incubate for 16-20 hours at 37°C in a 5% CO2 incubator until cells reach confluency.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium (e.g., DMEM with low serum).
-
Carefully remove the culture medium from the cells, avoiding disruption of the cell monolayer.[11]
-
Add the diluted this compound and the Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG) to the appropriate wells. Include vehicle-only and agonist-only controls.
-
Incubate for 24-30 hours at 37°C in a 5% CO2 incubator.[11]
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
Protocol 2: Smoothened Binding Assay (BODIPY-Cyclopamine Competition)
This protocol is based on competitive binding assays using a fluorescently labeled cyclopamine derivative.[16][17]
-
Cell Seeding:
-
Competition Binding:
-
Analysis:
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer.
-
A decrease in fluorescence intensity in the presence of this compound indicates competition for binding to Smoothened.
-
Protocol 3: Radioligand Binding Assay for Smoothened
This protocol outlines a general procedure for a radioligand binding assay using cell membranes.[6][18][19]
-
Membrane Preparation:
-
Harvest cells expressing Smoothened and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a constant concentration of radiolabeled this compound (e.g., [3H]-TAK-441), and varying concentrations of unlabeled this compound (for competition).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled Smoothened antagonist.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki or IC50 value by fitting the competition binding data to a suitable model.
-
Visualizations
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Practical Tips for Managing Hedgehog Pathway Inhibitor Side Effects [practicaldermatology.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Inhibition mechanism exploration of investigational drug this compound as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Pharmacokinetic and pharmacodynamic modeling of hedgehog inhibitor this compound for the inhibition of Gli1 messenger RNA expression and antitumor efficacy in xenografted tumor model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I dose-escalation trial of the oral investigational Hedgehog signaling pathway inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. web.stanford.edu [web.stanford.edu]
- 15. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 16. BODIPY-Cyclopamine competition binding assay [bio-protocol.org]
- 17. Microscopy Analysis of Fluorescent BODIPY-Cyclopamine Competition Assay [bio-protocol.org]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming TAK-441 Off-Target Effects
Welcome to the technical support center for TAK-441, a potent inhibitor of the Hedgehog (Hh) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating the potential off-target effects of this compound in preclinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable small-molecule inhibitor of Smoothened (Smo), a G-protein coupled receptor that is a key component of the Hedgehog signaling pathway.[1][2] By binding to and inhibiting Smo, this compound effectively blocks the downstream activation of the Hh pathway, which can be aberrantly activated in various cancers.[2] A notable feature of this compound is its ability to inhibit the Vismodegib-resistant D473H mutant of Smo.[3][4][5]
Q2: What are the known off-target effects of this compound?
A2: Preclinical studies have identified that at high concentrations (10 µmol/L), this compound can exhibit inhibitory activity against human phosphodiesterase type 4 (PDE4) and the human dopamine transporter (DAT). In a screening panel of 126 enzymes and transporters, these were the only significant off-target activities observed at this concentration. Clinical trials have reported adverse events such as muscle spasms, fatigue, hyponatremia (low sodium levels), and dysgeusia (taste alteration).[6] It is important to consider that some of these clinical side effects may be due to on-target inhibition of the Hedgehog pathway in normal tissues, where it plays a role in tissue maintenance and repair.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Differentiating between on-target and off-target effects is crucial for the correct interpretation of your experimental results. A multi-pronged approach is recommended:
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations of this compound, consistent with its potent IC50 for Smo inhibition. Off-target effects may only appear at significantly higher concentrations.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Smo, the intended target. If the observed phenotype is rescued or mimicked by Smo knockdown/knockout, it is likely an on-target effect.
-
Chemical Analogs: If available, use a structurally related but inactive analog of this compound as a negative control. This can help to rule out effects due to the chemical scaffold itself.
-
Rescue Experiments: If possible, overexpress a form of Smo that is resistant to this compound. If this rescues the phenotype, it confirms an on-target effect.
-
Phenotypic Comparison: Compare the phenotype induced by this compound with that of other known Smo inhibitors (e.g., Vismodegib, Sonidegib) and with known inhibitors of the identified off-targets (PDE4 and DAT).
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue 1: Unexpected Phenotype Observed at High Concentrations of this compound
Possible Cause: The observed phenotype may be due to off-target inhibition of Phosphodiesterase 4 (PDE4). PDE4 is involved in the degradation of cyclic AMP (cAMP), and its inhibition can lead to increased intracellular cAMP levels, affecting various cellular processes including cell proliferation, apoptosis, and inflammation.[1][2][7]
Troubleshooting Steps:
-
Confirm PDE4 Involvement:
-
Use a Selective PDE4 Inhibitor: Treat your cells with a well-characterized and selective PDE4 inhibitor (e.g., Rolipram, Roflumilast). If this inhibitor recapitulates the phenotype observed with high concentrations of this compound, it suggests PDE4 is the off-target.
-
Measure cAMP Levels: An increase in intracellular cAMP levels upon treatment with high-concentration this compound would be consistent with PDE4 inhibition. Commercially available cAMP assay kits can be used for this purpose.
-
-
Experimental Controls:
-
Titrate this compound Concentration: Determine the lowest effective concentration of this compound that inhibits the Hedgehog pathway (e.g., by measuring Gli1 mRNA levels) without inducing the suspected off-target phenotype.
-
Include a PDE4 Inhibitor as a Positive Control: When investigating pathways that might be affected by cAMP levels (e.g., PKA signaling, mTOR signaling), include a selective PDE4 inhibitor as a positive control to understand the specific contribution of this off-target activity.[8][9]
-
Issue 2: Unexplained Effects in Neuronal or Dopamine-Responsive Cell Lines
Possible Cause: In specific cellular contexts, particularly those expressing the dopamine transporter (DAT), high concentrations of this compound may cause off-target effects due to DAT inhibition. DAT is responsible for the reuptake of dopamine from the synaptic cleft, and its inhibition leads to increased extracellular dopamine levels. While primarily expressed in neurons, some non-neuronal cells may also express DAT.[10][11]
Troubleshooting Steps:
-
Confirm DAT Expression: Before initiating experiments in a new cell line, verify the expression of the dopamine transporter (gene name: SLC6A3) using RT-qPCR or western blotting.
-
Assess DAT Inhibition:
-
Use a Selective DAT Inhibitor: Treat your cells with a known DAT inhibitor (e.g., GBR-12909, Nomifensine).[10][12] If this compound produces a similar effect to high-concentration this compound, it points to off-target DAT inhibition.
-
Dopamine Uptake Assay: In DAT-expressing cells, a dopamine uptake assay can be performed to directly measure the inhibitory effect of this compound on DAT function. This typically involves incubating cells with radiolabeled dopamine in the presence and absence of the inhibitor.[13]
-
-
Experimental Design Considerations:
-
Use Non-DAT Expressing Cells: If your research question is solely focused on the Hedgehog pathway, consider using cell lines that do not express the dopamine transporter to avoid this potential confounder.
-
Contextualize Dopaminergic Effects: If working in a dopamine-responsive system is necessary, be aware that this compound at high concentrations could modulate dopamine signaling. Interpret your data in the context of both Hedgehog pathway inhibition and potential dopaminergic effects.
-
Data Summary
The following tables summarize key quantitative data related to the on-target and potential off-target activities of this compound.
Table 1: On-Target Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Gli-luc reporter) | 4.4 nM | NIH/3T3 cells | [5] |
| IC50 (Gli1 mRNA inhibition) | 1.9 nM | MRC-5 cells | |
| IC50 (vs. D473H Smo mutant) | 79 nM | D473H-transfected cells | [3] |
Table 2: Potential Off-Target Activity of this compound
| Off-Target | Activity | Concentration | Reference |
| Phosphodiesterase 4 (PDE4) | >50% inhibition | 10 µmol/L | |
| Dopamine Transporter (DAT) | >50% inhibition | 10 µmol/L |
Experimental Protocols
Protocol 1: Differentiating On-Target vs. Off-Target Effects using siRNA
Objective: To determine if the observed cellular phenotype is a result of on-target Smo inhibition.
Methodology:
-
Cell Culture and Seeding: Culture your cells of interest to ~70% confluency. Seed cells in appropriate well plates for your downstream assay (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).
-
siRNA Transfection: Transfect cells with a validated siRNA targeting Smoothened (SMO) and a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for efficient knockdown of Smo protein.
-
Confirmation of Knockdown: Harvest a subset of cells to confirm Smo knockdown by RT-qPCR (measuring SMO mRNA) and/or Western blot (measuring Smo protein).
-
This compound Treatment: Treat the remaining Smo-knockdown and control cells with this compound at the desired concentrations.
-
Phenotypic Analysis: Perform your downstream assay to assess the phenotype of interest (e.g., cell viability, gene expression, apoptosis).
-
Data Interpretation:
-
If the phenotype observed with this compound is absent or significantly reduced in the Smo-knockdown cells compared to the control cells, this strongly suggests an on-target effect .
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If the phenotype persists in the Smo-knockdown cells, it is likely an off-target effect .
-
Visualizations
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Experimental Workflow to Differentiate On- and Off-Target Effects
Caption: A logical workflow for distinguishing between on-target and off-target effects of this compound.
References
- 1. PDE4 Subtypes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition mechanism exploration of investigational drug this compound as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymeric micelles for cutaneous delivery of the hedgehog pathway inhibitor this compound: Formulation development and cutaneous biodistribution in porcine and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I dose-escalation trial of the oral investigational Hedgehog signaling pathway inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The multifaceted role of phosphodiesterase 4 in tumor: from tumorigenesis to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Inhibition of phosphodiesterase 4D suppresses mTORC1 signaling and pancreatic cancer growth [insight.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory effect of nitric oxide on dopamine transporters: interneuronal communication without receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for TAK-441. This resource is designed to assist researchers, scientists, and drug development professionals in managing and troubleshooting experiments involving the Smoothened (Smo) antagonist, this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to its use in cell lines, with a focus on managing potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that acts as a potent and selective antagonist of the Smoothened (Smo) receptor. Smo is a key component of the Hedgehog (Hh) signaling pathway, which plays a critical role in embryonic development and can be aberrantly activated in various cancers. By binding to and inhibiting Smo, this compound effectively suppresses the Hedgehog signaling pathway, which can inhibit the growth of tumor cells that are dependent on this pathway for their proliferation and survival.
Q2: In which cell lines is this compound expected to be active?
A2: this compound is expected to be most active in cell lines with a constitutively active Hedgehog signaling pathway. This can be due to mutations in pathway components, such as Patched (PTCH) or Smoothened (SMO), or due to autocrine or paracrine signaling where the cells produce and respond to Hedgehog ligands. Cancers such as medulloblastoma, basal cell carcinoma, and some forms of pancreatic, ovarian, and colon cancer have been shown to rely on Hedgehog signaling.
Q3: What are the known off-target effects of this compound?
A3: Preclinical studies have shown this compound to be highly specific. When tested against a large panel of enzymes and transporters, significant inhibition was primarily observed for the human phosphodiesterase type 4 (PDE4) and the human dopamine transporter at a concentration of 10 μmol/L.[1] Researchers should be aware of these potential off-target activities, especially when working with cell lines that may be sensitive to the inhibition of these molecules.
Troubleshooting Guide: Managing this compound Related Cytotoxicity
Researchers may encounter varying degrees of cytotoxicity when treating cell lines with this compound. This guide provides a structured approach to troubleshoot and manage these effects.
Issue 1: Higher-than-expected cytotoxicity in a Hedgehog-dependent cell line.
Possible Causes:
-
Incorrect Dosing: The concentration of this compound may be too high for the specific cell line.
-
Cell Line Sensitivity: Even among Hedgehog-dependent lines, there can be significant variability in sensitivity to Smoothened inhibitors.
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Off-Target Effects: As mentioned, this compound can inhibit PDE4 and the dopamine transporter, which might induce cytotoxicity in certain cell types.[1]
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Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration.
Troubleshooting Steps:
-
Confirm Hedgehog Pathway Dependence: Before extensive cytotoxicity assays, confirm that your cell line expresses key components of the Hedgehog pathway (e.g., PTCH1, SMO, GLI1) and that the pathway is active.
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for both Hedgehog pathway inhibition (e.g., by measuring GLI1 expression) and cytotoxicity (e.g., using a cell viability assay).
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent in your culture medium is consistent across all wells and is below the threshold for toxicity for your specific cell line. Run a solvent-only control.
-
Monitor Cell Morphology: Observe cells for signs of stress or death (e.g., rounding, detachment, blebbing) at different concentrations and time points.
Data Presentation
While comprehensive public data on the cytotoxic IC50 values of this compound across a wide range of cell lines is limited, the following table summarizes the available data on its inhibitory activity. Researchers should use this as a guide to establish appropriate concentration ranges for their own cytotoxicity experiments.
| Parameter | Cell Line / System | IC50 Value | Reference |
| GLI1 mRNA Expression | Human Embryonic Fibroblast MRC-5 | 1.9 nM | [1] |
| GLI-luciferase Reporter Activity | NIH/3T3/Gli-luc cells | 4.4 nM | [1] |
| Cyclopamine Binding | HEK-293 cells (human frizzled SMO receptor) | 8.6 nM | [1] |
| Reporter Activity | D473H-transfected cells | 79 nM | [2] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing cell viability. It is crucial to optimize seeding density and incubation times for each specific cell line.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is advisable to start with a wide range of concentrations (e.g., 1 nM to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
Hedgehog Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for this compound.
References
Technical Support Center: Improving the Oral Bioavailability of TAK-441 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the Hedgehog signaling pathway inhibitor, TAK-441.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and variable plasma concentrations of this compound after oral gavage in our mouse model. What are the potential causes and solutions?
A1: Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility. Here’s a breakdown of potential causes and troubleshooting steps:
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Poor Solubility and Dissolution: this compound is a poorly water-soluble compound.[1] For oral absorption to occur, the compound must first dissolve in the gastrointestinal fluids. Incomplete dissolution is a common reason for low bioavailability.
-
Troubleshooting:
-
Particle Size Reduction: Micronization of the this compound powder can increase the surface area available for dissolution.
-
Formulation with Solubilizing Agents: Employing vehicles that enhance solubility is crucial. Consider formulating this compound in a solution or suspension with excipients such as:
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Co-solvents: A mixture of DMSO, PEG400, Tween-80, and saline is a common vehicle for poorly soluble compounds in preclinical studies.[2]
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Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
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Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can prevent crystallization and enhance dissolution.[3]
-
-
-
-
Precipitation in the GI Tract: The change in pH from the stomach to the intestine can cause a dissolved compound to precipitate, reducing its availability for absorption.
-
Troubleshooting:
-
pH-adjusting excipients: Including buffering agents in the formulation can help maintain a more favorable local pH for solubility.
-
Polymeric precipitation inhibitors: Certain polymers can be included in the formulation to inhibit the recrystallization of the drug in the gastrointestinal tract.
-
-
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First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.
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Troubleshooting: While formulation changes may have a limited effect on first-pass metabolism, some lipid-based formulations can promote lymphatic absorption, partially bypassing the portal circulation and first-pass metabolism.
-
Q2: What is a good starting point for a vehicle to administer this compound via oral gavage in mice?
A2: For initial studies with poorly soluble compounds like this compound, a common and effective vehicle is a co-solvent system. A widely used formulation consists of:
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10% DMSO
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40% PEG300
-
5% Tween-80
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45% Saline
For animals that may be sensitive to DMSO, the concentration can be reduced to 2%, with the volume of saline adjusted accordingly.[2] It is critical to ensure that the final formulation is a clear solution or a uniform suspension before administration.
Q3: How can we prepare a micelle-based formulation to potentially improve the oral bioavailability of this compound?
A3: While originally developed for cutaneous delivery, a micelle-based formulation using D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) has been shown to increase the aqueous solubility of this compound by approximately 40-fold.[4][5][6][7] This approach can be adapted for oral administration. The general principle involves dissolving this compound and TPGS in an organic solvent, followed by evaporation of the solvent and hydration of the resulting film to form micelles. A detailed protocol can be found in the "Experimental Protocols" section below.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Gli1 transcriptional activity) | 4.4 nM | Not specified | [8] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice (Example Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 10 |
| Micellar Formulation | 10 | 750 ± 150 | 1.5 | 3600 ± 700 | 60 |
Note: The data in this table is illustrative and based on typical improvements seen with enabling formulations for poorly soluble drugs. Actual results may vary.
Table 3: Human Pharmacokinetic Parameters of this compound (Single Oral Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng*h/mL) |
| 50 | 123 ± 34 | 2.0 | 2090 ± 580 |
| 100 | 245 ± 78 | 2.5 | 4150 ± 1320 |
| 200 | 480 ± 150 | 3.0 | 8200 ± 2500 |
| 400 | 950 ± 310 | 2.8 | 16500 ± 5100 |
| 800 | 1850 ± 600 | 3.5 | 32000 ± 9800 |
| 1600 | 3500 ± 1100 | 4.0 | 61000 ± 18000 |
Data adapted from a Phase I clinical trial.[8][9]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Vehicle for Oral Gavage
Materials:
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This compound
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 300 (PEG300)
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Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
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Add DMSO to dissolve the this compound completely. Vortex if necessary. This will be your drug concentrate.
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In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired ratio (e.g., 40% PEG300, 5% Tween-80, 45% saline by volume).
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Slowly add the this compound/DMSO concentrate to the vehicle while vortexing to ensure proper mixing and prevent precipitation. The final concentration of DMSO should not exceed 10%.
-
Visually inspect the final formulation to ensure it is a clear solution or a homogenous suspension.
Protocol 2: Preparation of a this compound Micellar Formulation
This protocol is adapted from a method for preparing a micelle-based formulation for cutaneous delivery, which has been shown to significantly increase the aqueous solubility of this compound.[4]
Materials:
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This compound
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D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS)
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Ethanol
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Deionized water
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Rotary evaporator
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Bath sonicator
Procedure:
-
Dissolve this compound and TPGS in ethanol in a round-bottom flask. A 1:10 drug-to-polymer ratio by weight is a good starting point.
-
Remove the ethanol using a rotary evaporator at 40°C under reduced pressure. This will form a thin film of the drug and polymer on the flask wall.
-
Hydrate the film by adding a pre-determined volume of deionized water to the flask.
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Agitate the flask in a bath sonicator until the film is completely dispersed and a clear or slightly opalescent solution of micelles is formed.
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The resulting micellar solution can be used for oral gavage.
Protocol 3: Assessment of Oral Bioavailability in Mice
Animals:
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Male or female mice (e.g., C57BL/6), 8-10 weeks old.
Procedure:
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.[10]
-
Dosing:
-
Oral (PO) Group: Administer the this compound formulation via oral gavage at the desired dose.[11]
-
Intravenous (IV) Group: Administer a solution of this compound in a suitable IV vehicle (e.g., saline with a small amount of a solubilizing agent) via the tail vein. This group is necessary to determine the absolute bioavailability.[12]
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both the PO and IV groups.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Visualizations
Caption: Hedgehog signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
References
- 1. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs | MDPI [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. polymeric-micelles-for-cutaneous-delivery-of-the-hedgehog-pathway-inhibitor-tak-441-formulation-development-and-cutaneous-biodistribution-in-porcine-and-human-skin - Ask this paper | Bohrium [bohrium.com]
- 6. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 7. Polymeric micelles for cutaneous delivery of the hedgehog pathway inhibitor this compound: Formulation development and cutaneous biodistribution in porcine and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I dose-escalation trial of the oral investigational Hedgehog signaling pathway inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Data from TAK-441 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-441, a potent and selective inhibitor of the Hedgehog signaling pathway. Unexpected experimental results can arise from various factors, from compound handling to complex biological interactions. This guide is designed to help you identify potential causes and find solutions to ensure the accuracy and reliability of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing lower-than-expected potency (high IC50) of this compound in my cell-based assays?
Several factors can contribute to a perceived decrease in this compound potency. Consider the following possibilities:
-
Compound Solubility and Stability: this compound has low aqueous solubility. Precipitation of the compound in your culture medium can significantly reduce its effective concentration.
-
Troubleshooting:
-
Visually inspect your stock solutions and final assay dilutions for any signs of precipitation.
-
Consider using a co-crystal form of this compound with l-malic acid or l-tartaric acid, which has been shown to improve aqueous solubility by 2-3 times.
-
Prepare fresh dilutions for each experiment from a high-concentration stock in an appropriate organic solvent like DMSO.
-
Minimize the final concentration of the organic solvent in the assay medium to avoid solvent-induced cytotoxicity.
-
-
-
Cell Line Sensitivity: The sensitivity of different cell lines to Hedgehog pathway inhibitors can vary.
-
Troubleshooting:
-
Ensure your chosen cell line has an active Hedgehog signaling pathway. This can be confirmed by assessing the baseline expression of the downstream target gene, Gli1.
-
If you are using a cell line with a known resistance mutation in the Smoothened (Smo) receptor, such as the D473H mutation, this compound is expected to be more potent than other inhibitors like vismodegib. If you observe low potency in such a line, it may point to other experimental issues.
-
-
-
Assay Conditions: The specifics of your assay protocol can influence the outcome.
-
Troubleshooting:
-
Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
-
Ensure the incubation time with this compound is sufficient to elicit a biological response. A time-course experiment may be necessary to determine the optimal duration.
-
-
2. My in vivo xenograft study with this compound is showing inconsistent tumor growth inhibition. What could be the cause?
Inconsistent results in animal models can be multifactorial. Here are some key areas to investigate:
-
This compound Formulation and Administration: The bioavailability of this compound in vivo is highly dependent on its formulation.
-
Troubleshooting:
-
For oral administration, ensure a consistent and appropriate vehicle is used for formulation. A micelle-based formulation using D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) has been shown to be effective.
-
Verify the accuracy and consistency of your dosing regimen.
-
-
-
Tumor Model Variability: The inherent biological variability in animal models can lead to differing results.
-
Troubleshooting:
-
Ensure that tumors are of a consistent size at the start of treatment.
-
Use a sufficient number of animals in each group to achieve statistical power.
-
Monitor the overall health of the animals, as factors like weight loss can impact tumor growth and drug metabolism.
-
-
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Pharmacokinetics and Pharmacodynamics (PK/PD): The relationship between drug exposure and target engagement is crucial.
-
Troubleshooting:
-
If possible, perform PK studies to determine the plasma concentration of this compound in your animal model.
-
Assess the inhibition of the downstream target, Gli1, in tumor tissue or a surrogate tissue like skin to confirm target engagement. A >94% inhibition of Gli1 mRNA expression in the tumor has been suggested to be required for significant tumor growth inhibition.
-
-
3. I am observing unexpected off-target effects in my experiments. How can I investigate this?
While this compound is a selective inhibitor, off-target effects are a possibility with any small molecule inhibitor.
-
Crosstalk with Other Signaling Pathways: The Hedgehog pathway is known to interact with other key signaling pathways in cancer cells.
-
Troubleshooting:
-
Investigate the activation status of pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR in your experimental system. Unexpected results could be due to this compound modulating these interconnected pathways.
-
Consider combination therapy experiments to see if co-targeting these pathways with this compound yields synergistic or antagonistic effects.
-
-
-
Direct Off-Target Kinase Inhibition: Although this compound's primary target is Smoothened, it could potentially interact with other proteins, such as kinases.
-
Troubleshooting:
-
If you suspect off-target kinase activity, you can perform a kinase selectivity panel screen to identify potential off-target interactions.
-
Review the literature for any published data on the selectivity profile of this compound.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/Target | IC50 | Reference |
| Gli1 Transcriptional Activity | - | 4.4 nM | [1] |
| Reporter Activity | D473H-transfected cells | 79 nM | [2] |
| Gli1 mRNA Inhibition (Tumor) | Human pancreatic tumor xenograft | 45.7 ng/mL | |
| Gli1 mRNA Inhibition (Skin) | Human pancreatic tumor xenograft | 113 ng/mL |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial) [1]
| Parameter | Value |
| Median Tmax (single dose) | 2.0 - 4.0 hours |
| Mean Elimination Half-life | 13.5 - 22.6 hours |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
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Adherent cancer cell line of choice
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Complete cell culture medium
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This compound
-
DMSO (for stock solution)
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤0.5%).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control.
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Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
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2. Quantitative Real-Time PCR (qRT-PCR) for Gli1 Expression
This protocol provides a framework for measuring the mRNA expression of the Hedgehog pathway target gene, Gli1, in cells treated with this compound.
Materials:
-
Treated and untreated cell samples
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water, tubes, and pipette tips
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for Gli1 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit. Follow the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a sterile, RNase-free tube. For each reaction, combine:
-
qPCR master mix
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Forward primer (final concentration 100-500 nM)
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Reverse primer (final concentration 100-500 nM)
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Diluted cDNA template (e.g., 10-50 ng)
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Nuclease-free water to the final reaction volume.
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-
Set up reactions in triplicate for each sample and each gene (both Gli1 and the reference gene). Include a no-template control (NTC) for each primer set.
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-
qPCR Run:
-
Perform the qPCR on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension). The specific temperatures and times will depend on the polymerase and primers used. A typical program might be:
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Initial denaturation: 95°C for 3 minutes
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40 cycles of:
-
Denaturation: 95°C for 15 seconds
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Annealing/Extension: 60°C for 60 seconds
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-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
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-
Data Analysis:
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Determine the cycle threshold (Ct) values for Gli1 and the reference gene for each sample.
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Calculate the relative expression of Gli1 using the ΔΔCt method:
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ΔCt = Ct(Gli1) - Ct(reference gene)
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ΔΔCt = ΔCt(treated sample) - ΔCt(untreated control)
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Relative expression = 2^(-ΔΔCt)
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Mandatory Visualizations
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Caption: Experimental workflow for assessing Gli1 mRNA expression following this compound treatment.
Caption: A logical troubleshooting guide for interpreting unexpected data in this compound experiments.
References
Technical Support Center: Management of TAK-441-Induced Side Effects in Murine Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the side effects associated with the Smoothened (Smo) inhibitor, TAK-441, in mouse models. The information is presented in a question-and-answer format through troubleshooting guides and FAQs to directly address potential issues encountered during preclinical studies.
Frequently Asked Questions (FAQ)
Q1: What is this compound and how does it work?
A1: this compound is an investigational, orally available small-molecule inhibitor of Smoothened (Smo), a key component of the Hedgehog (Hh) signaling pathway.[1][2] The Hh pathway is crucial during embryonic development and is largely silenced in adults, with some activity in tissues like hair follicles and taste buds.[2] In several types of cancer, aberrant activation of this pathway drives tumor growth.[2] this compound binds to and inhibits Smo, thereby blocking the downstream signaling cascade that leads to the activation of Gli transcription factors, which are responsible for promoting cell proliferation and survival.[3]
Q2: What are the known side effects of this compound in mice?
A2: While specific public data on this compound-induced side effects exclusively in mice is limited, preclinical toxicology studies in rats and dogs have shown reversible bone marrow suppression, weight loss, gastrointestinal disturbances, and blood chemistry imbalances.[1] At higher doses, locomotor effects such as gait abnormalities and tremors were observed.[1] As this compound is a Smoothened inhibitor, it is anticipated to have class-related side effects similar to other drugs in this category, such as vismodegib and sonidegib. These commonly include muscle spasms, hair loss (alopecia), taste alterations (dysgeusia), weight loss, and fatigue.[2][4]
Q3: Are the side effects of this compound reversible?
A3: Preclinical toxicology evaluations have indicated that the observed side effects, such as bone marrow suppression, weight loss, and gastrointestinal disturbances, are reversible.[1] This suggests that with appropriate management, including potential dose adjustments or temporary cessation of treatment, the adverse effects may be mitigated.
Q4: How can I monitor for the onset of these side effects in my mouse colony?
A4: Regular and detailed monitoring is crucial. This should include daily cage-side observations, twice-weekly body weight measurements, and assessment of food and water intake. Clinical signs to monitor for include changes in posture (hunching), coat condition (ruffling), activity levels, and signs of dehydration. For more specific side effects, a functional observation battery can be employed to assess neuromuscular function, and regular examination of the skin and fur for alopecia is recommended.
Troubleshooting Guide
Issue: Mice are experiencing significant weight loss (>10% of baseline).
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Question: What are the immediate steps to take when mice treated with this compound exhibit significant weight loss?
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Answer:
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Confirm Weight Loss: Weigh the affected mice on a calibrated scale to confirm a weight loss of over 10% from their baseline.
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Assess Clinical Condition: Perform a thorough clinical assessment of the mice, noting any other signs of distress such as lethargy, hunched posture, or ruffled fur.
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Provide Nutritional Support: Immediately provide a highly palatable and calorically dense supplemental diet. (See Experimental Protocol 1: Nutritional Support for Weight Loss).
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Consider Dose Modification: If weight loss persists or is accompanied by other severe clinical signs, consider a temporary cessation of this compound administration or a dose reduction, if experimentally permissible. This approach has been used in clinical settings to manage side effects of Hedgehog pathway inhibitors.[4]
-
Hydration: Ensure easy access to a hydration source, such as hydrogel packs or subcutaneous fluid administration if dehydration is suspected.
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-
Issue: Mice are showing signs of gastrointestinal distress (e.g., diarrhea, poor fecal quality).
-
Question: How can I manage gastrointestinal side effects in mice receiving this compound?
-
Answer:
-
Monitor Fecal Output: Regularly observe the consistency and amount of fecal pellets.
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Dietary Adjustments: Provide a diet that is easily digestible. Wet mash made from their standard chow can improve intake and hydration.
-
Supportive Care: Administer subcutaneous fluids to combat dehydration if diarrhea is severe.
-
Anti-diarrheal Agents: The use of anti-diarrheal medications should be discussed with a veterinarian and considered carefully, as they may interfere with the experimental outcomes.
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Issue: Mice exhibit muscle spasms or weakness.
-
Question: What can be done to alleviate muscle-related side effects in mice?
-
Answer:
-
Observational Assessment: Carefully observe mice for any signs of muscle tremors, spasms, or an unsteady gait.
-
Functional Assessment: If subtle effects are suspected, a grip strength test can be performed to quantify muscle weakness. (See Experimental Protocol 2: Monitoring of Muscle Function).
-
Environmental Enrichment: Ensure the cage environment is free of hazards that could cause injury to a mouse with compromised mobility. Provide easily accessible food and water on the cage floor.
-
Dose Interruption: As muscle spasms are a known class effect of Smoothened inhibitors, a brief interruption of dosing may be necessary to allow for recovery if the spasms are severe or distressing to the animal.[4]
-
-
Data Presentation
Table 1: Summary of Potential this compound and Class-Related Side Effects in Animal Models
| Side Effect Category | Specific Manifestation | Species Observed | Potential Mitigation Strategies |
| General | Weight Loss | Rats, Dogs[1] | Nutritional support, Dose modification |
| Fatigue/Lethargy | Humans (class effect)[2] | Environmental enrichment, Dose modification | |
| Gastrointestinal | Diarrhea, Nausea, Vomiting | Rats, Dogs[1] | Hydration support, Dietary modification |
| Musculoskeletal | Muscle Spasms | Humans (class effect)[2][4] | Monitoring, Dose modification |
| Gait Abnormalities, Tremors | Rats, Dogs[1] | Functional assessment, Environmental safety | |
| Dermatological | Alopecia (Hair Loss) | Humans (class effect)[2] | Not typically managed in preclinical models |
| Hematological | Bone Marrow Suppression | Rats, Dogs[1] | Blood count monitoring |
| Neurological | Dysgeusia (Taste Alteration) | Humans (class effect)[2] | May contribute to weight loss, managed with palatable diet |
Experimental Protocols
Experimental Protocol 1: Nutritional Support for Weight Loss
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Objective: To provide supplemental nutrition to mice experiencing this compound-induced weight loss.
-
Materials:
-
Standard rodent chow
-
Highly palatable, high-calorie dietary supplement (e.g., DietGel® Recovery, Nutri-Cal®)
-
Warm water or sterile saline
-
Small feeding dish or syringe
-
-
Procedure:
-
Prepare a wet mash by grinding standard chow and mixing it with warm water or saline to a paste-like consistency. Place this in a shallow dish on the cage floor for easy access.
-
Supplement the wet mash with a commercially available high-calorie nutritional gel. Mix thoroughly to ensure even distribution.
-
For mice that are unwilling or unable to eat independently, offer the palatable mash or gel directly via a syringe (without a needle) to the side of the mouth in small increments, allowing the mouse to swallow voluntarily.
-
Monitor food consumption and body weight daily.
-
Continue nutritional support until the mouse's body weight stabilizes or begins to increase.
-
Experimental Protocol 2: Monitoring of Muscle Function
-
Objective: To quantitatively assess muscle strength in mice treated with this compound.
-
Materials:
-
Grip strength meter
-
-
Procedure:
-
Acclimatize the mouse to the testing room and equipment.
-
Hold the mouse by the base of the tail and allow it to grasp the horizontal bar of the grip strength meter with its forelimbs.
-
Gently pull the mouse backward in a steady, horizontal motion until it releases its grip.
-
The meter will record the peak force applied.
-
Perform five consecutive measurements and average the results.
-
Conduct baseline measurements before initiating this compound treatment and repeat the assessment weekly.
-
A significant decrease in grip strength compared to baseline or a vehicle-treated control group may indicate treatment-related muscle weakness.
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Mandatory Visualizations
Caption: Hedgehog signaling pathway and the mechanism of action of this compound.
Caption: Workflow for monitoring and mitigating this compound side effects in mice.
Caption: Decision-making flowchart for managing adverse events in mice.
References
TAK-441 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curves in experiments involving the Hedgehog (Hh) signaling pathway inhibitor, TAK-441.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the Hedgehog (Hh) signaling pathway. It specifically targets Smoothened (Smo), a key transmembrane protein in this pathway.[1][2][3] By binding to Smo, this compound prevents the downstream activation of the GLI family of transcription factors (Gli1, Gli2, and Gli3).[3] This leads to the suppression of Hh target gene expression and subsequently inhibits the growth of tumors driven by aberrant Hh signaling.
Q2: What is the recommended starting concentration range for in vitro dose-response experiments with this compound?
A2: Based on its potent in vitro activity, a starting concentration range of 0.1 nM to 1 µM is recommended for most cell-based assays. The IC50 value for this compound in a Gli-luciferase reporter assay is approximately 4.4 nM. Therefore, the experimental concentration range should adequately bracket this value to generate a complete dose-response curve.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
A4: In a panel of 126 enzymes and transporters, 10 μmol/L this compound demonstrated greater than 50% inhibition of only the human phosphodiesterase type 4 (PDE4) and the human dopamine transporter.[1] At therapeutic concentrations used to target the Hedgehog pathway, significant off-target effects are less likely, but it is always advisable to include appropriate controls in your experiments.
Q5: What are the potential mechanisms of resistance to this compound?
A5: Resistance to Smoothened inhibitors like this compound can arise from mutations in the Smoothened (SMO) gene that prevent drug binding.[2] Additionally, amplification of downstream effectors, particularly the GLI genes, or alterations in non-canonical signaling pathways that activate GLI independently of Smo can also lead to resistance.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Media | - Low aqueous solubility of this compound.- High final concentration of the compound.- Interaction with components of the culture media or serum. | - Prepare a high-concentration stock solution in DMSO and perform serial dilutions in culture media just before use.- Ensure the final DMSO concentration is low (≤ 0.1%).- Consider using a serum-free or reduced-serum medium for the duration of the treatment if compatible with your cell line.- A micelle-based formulation using D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) has been shown to increase the aqueous solubility of this compound.[4] |
| High Variability in Dose-Response Data | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Cell line heterogeneity.- Inaccurate compound dilutions. | - Ensure a uniform single-cell suspension before seeding.- Avoid using the outer wells of the plate for treatment groups; fill them with sterile PBS or media to minimize evaporation.- Use a cell line with a confirmed stable phenotype and low passage number.- Prepare fresh serial dilutions for each experiment and mix thoroughly. |
| No or Weak Inhibition Observed | - Cell line is not dependent on the Hedgehog pathway.- Low expression of Smoothened.- Presence of drug efflux pumps.- Degraded compound. | - Confirm the expression of key Hedgehog pathway components (e.g., Ptch1, Smo, Gli1) in your cell line.- Use a positive control cell line known to be sensitive to Hedgehog pathway inhibition.- Test for the expression of ABC transporters (e.g., P-glycoprotein) and consider using an efflux pump inhibitor as a control.- Use a fresh aliquot of this compound stock solution. |
| High Basal Gli-Luciferase Activity | - Autocrine or paracrine Hedgehog signaling in the cell line.- Constitutive activation of the pathway downstream of Smo. | - Culture cells at a lower density to minimize cell-to-cell signaling.- Use a neutralizing antibody against Hedgehog ligands as a control.- Characterize the mutational status of key pathway components (e.g., PTCH1, SUFU). |
In Vivo Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Tumor Engraftment or Growth | - Low number of viable cells injected.- Suboptimal injection site.- Immune rejection of tumor cells. | - Ensure high cell viability (>90%) before injection.- Co-injection with Matrigel can improve tumor take-rate and growth.- Use immunodeficient mouse strains (e.g., nude, SCID, NSG) appropriate for your xenograft model. |
| Lack of In Vivo Efficacy | - Inadequate drug exposure at the tumor site.- Poor oral bioavailability of the formulation.- Rapid metabolism of the compound.- Development of resistance. | - Optimize the vehicle and route of administration. Oral gavage is a common method for this compound.- Perform pharmacokinetic studies to determine the plasma and tumor concentrations of this compound.- Analyze tumor biopsies for the expression of pharmacodynamic biomarkers (e.g., Gli1, Ptch1 mRNA) to confirm target engagement.- Monitor for potential resistance mechanisms by analyzing tumor tissue post-treatment. |
| Toxicity in Animals | - Off-target effects at high doses.- Formulation-related toxicity. | - Conduct a maximum tolerated dose (MTD) study to determine the optimal therapeutic window.- Monitor animal weight, behavior, and overall health closely.- Include a vehicle-only control group to assess any effects of the formulation. |
Quantitative Data Summary
| Parameter | Value | Assay/Model | Reference |
| IC50 (Gli-luc reporter) | 4.4 nM | NIH/3T3 cells | |
| IC50 (Gli1 mRNA inhibition - tumor) | 0.0457 µg/mL | Xenografted mice | |
| IC50 (Gli1 mRNA inhibition - skin) | 0.113 µg/mL | Xenografted mice | |
| IC50 (Vismodegib-resistant Smo D473H mutant) | 79 nM | D473H-transfected cells | [5] |
| In Vivo Antitumor Activity (Oral) | Dose-dependent | Medulloblastoma allograft model |
Experimental Protocols
In Vitro: Gli-Luciferase Reporter Gene Assay
This protocol is designed to determine the dose-response curve of this compound in inhibiting Hedgehog pathway activity using a Gli-responsive luciferase reporter cell line (e.g., NIH/3T3-Gli-Luc).
Materials:
-
NIH/3T3-Gli-Luc cells
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DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
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This compound
-
DMSO (cell culture grade)
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Sonic Hedgehog (Shh) ligand (or a Smoothened agonist like SAG)
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96-well white, clear-bottom tissue culture plates
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Luciferase assay reagent
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Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend NIH/3T3-Gli-Luc cells in complete medium.
-
Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free DMEM to achieve final concentrations ranging from 0.1 nM to 1 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
-
Treatment:
-
Carefully remove the medium from the cells.
-
Add the diluted this compound or vehicle control (serum-free DMEM with 0.1% DMSO) to the respective wells.
-
Add Shh ligand (e.g., 100 ng/mL) or SAG (e.g., 100 nM) to all wells except for the negative control wells to induce Hedgehog pathway activity.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control for cell viability if necessary (e.g., a constitutively expressed Renilla luciferase or a cell viability assay).
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
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In Vivo: Breast Cancer Xenograft Model
This protocol describes the establishment of a human breast cancer xenograft model and treatment with this compound to evaluate its in vivo antitumor efficacy.
Materials:
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MDA-MB-231 human breast cancer cells
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Female athymic nude mice (6-8 weeks old)
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Matrigel
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This compound
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Vehicle for oral gavage (e.g., 0.5% methylcellulose)
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Calipers
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Anesthesia
Procedure:
-
Cell Preparation and Implantation:
-
Culture MDA-MB-231 cells to ~80% confluency.
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Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
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Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
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Tumor Growth and Randomization:
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Monitor tumor growth by measuring tumor volume with calipers every 2-3 days (Volume = 0.5 x Length x Width^2).
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When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.
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Treatment:
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Prepare the this compound formulation in the vehicle at the desired concentration (e.g., 10 mg/kg).
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Administer this compound or vehicle control to the respective groups via oral gavage once daily for a specified period (e.g., 21 days).
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Monitor animal body weight and general health throughout the study.
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-
Efficacy Evaluation and Biomarker Analysis:
-
Continue to measure tumor volume throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
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A portion of the tumor can be flash-frozen in liquid nitrogen for RNA and protein analysis, and another portion can be fixed in formalin for immunohistochemistry.
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Analyze the expression of pharmacodynamic biomarkers such as Gli1 and Ptch1 mRNA by qRT-PCR to confirm target engagement.
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Visualizations
Caption: Simplified Hedgehog signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for determining the in vitro dose-response of this compound.
Caption: A logical troubleshooting workflow for inconsistent dose-response results.
References
- 1. researchgate.net [researchgate.net]
- 2. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 3. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymeric micelles for cutaneous delivery of the hedgehog pathway inhibitor this compound: Formulation development and cutaneous biodistribution in porcine and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. altogenlabs.com [altogenlabs.com]
Technical Support Center: Understanding Cell Line-Specific Responses to Tak-441
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Tak-441, a potent inhibitor of the Hedgehog (Hh) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, small-molecule inhibitor of Smoothened (SMO), a key transmembrane protein in the Hedgehog (Hh) signaling pathway.[1] In the canonical Hh pathway, the binding of Hedgehog ligands to the Patched (PTCH) receptor alleviates its inhibition of SMO. Activated SMO then initiates a signaling cascade that leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[2] These transcription factors then regulate the expression of genes involved in cell proliferation, survival, and differentiation. This compound binds to SMO, preventing its activation and thereby inhibiting the downstream activation of GLI transcription factors.[1] This leads to the suppression of Hh target gene expression and subsequent inhibition of tumor growth in Hh pathway-dependent cancers.
Q2: In which cancer types has this compound shown activity?
Preclinical and clinical studies have investigated this compound in a variety of solid tumors where the Hedgehog pathway is often dysregulated. These include:
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Basal Cell Carcinoma (BCC): The Hh pathway is a primary driver of BCC, and this compound has demonstrated clinical activity in patients with this cancer.[1]
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Medulloblastoma: Similar to BCC, a subset of medulloblastomas is characterized by mutations in the Hh pathway.
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Prostate Cancer: In preclinical models of castration-resistant prostate cancer, this compound has been shown to disrupt paracrine Hh signaling within the tumor stroma.
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Other Solid Tumors: Clinical trials have enrolled patients with a range of advanced solid tumors, including colorectal and pancreatic cancer.[1]
Q3: How does the activity of this compound compare to other SMO inhibitors like Vismodegib?
A key advantage of this compound is its ability to inhibit certain vismodegib-resistant SMO mutants. For instance, the D473H mutation in SMO confers resistance to vismodegib. In cells transfected with this mutant, this compound demonstrated a significantly lower IC50 value (79 nM) compared to vismodegib (>7100 nM), indicating its potential efficacy in patients who have developed resistance to other SMO inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Problem 1: High variability in cell viability assay results between experiments.
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Possible Cause 1: Inconsistent Cell Seeding Density.
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Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count using a hemocytometer or an automated cell counter before plating. Create a standard operating procedure (SOP) for cell seeding.
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Possible Cause 2: Edge Effects in Multi-well Plates.
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Solution: Edge effects, where cells in the outer wells of a plate behave differently, are a common issue. To mitigate this, avoid using the outermost wells for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humidified environment.
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Possible Cause 3: Variation in Drug Preparation.
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Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the stock solution is properly stored according to the manufacturer's instructions to prevent degradation.
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Problem 2: No significant decrease in Gli1 expression after this compound treatment in a cell line expected to be sensitive.
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Possible Cause 1: Suboptimal Drug Concentration or Incubation Time.
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Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and several time points (e.g., 24, 48, 72 hours).
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Possible Cause 2: Poor Antibody Quality for Western Blot.
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Solution: Validate your Gli1 antibody to ensure it is specific and provides a robust signal. Check the manufacturer's datasheet for recommended applications and dilutions. Include positive and negative control cell lysates in your western blot.
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Possible Cause 3: Non-Canonical Hedgehog Pathway Activation.
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Solution: In some cancers, GLI transcription factors can be activated independently of SMO.[3] This is a mechanism of intrinsic resistance. In this case, targeting SMO with this compound will not be effective. To investigate this, you can assess the activity of pathways known to cross-talk with the Hh pathway, such as PI3K/AKT or MAPK.
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Problem 3: Development of resistance to this compound in a previously sensitive cell line.
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Possible Cause 1: Acquired Mutations in SMO.
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Solution: Continuous exposure to SMO inhibitors can lead to the selection of cells with mutations in the SMO gene that prevent drug binding.[4] To confirm this, you can sequence the SMO gene in your resistant cell line to identify potential mutations.
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-
Possible Cause 2: Amplification of Downstream Components.
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Solution: Resistance can also arise from the amplification of genes downstream of SMO, such as GLI2 or CCND1 (Cyclin D1).[3] This leads to the reactivation of the Hh pathway despite SMO inhibition. Quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) can be used to assess the copy number of these genes.
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Possible Cause 3: Loss of Negative Regulators.
-
Solution: Loss-of-function mutations or deletions in negative regulators of the Hh pathway, such as Suppressor of Fused (SUFU), can also lead to resistance by causing constitutive activation of GLI transcription factors.[5]
-
Quantitative Data
The cell line-specific response to this compound is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process (e.g., cell proliferation) by 50%.
Table 1: Representative IC50 Values for Hedgehog Pathway Inhibitors
| Compound | Cell Line/Condition | IC50 (nM) |
| This compound | Gli1 Transcriptional Activity | 4.4 |
| This compound | D473H SMO Mutant-transfected cells | 79 |
| Vismodegib | D473H SMO Mutant-transfected cells | >7100 |
Note: This table provides representative data. IC50 values can vary depending on the specific cell line, assay conditions, and incubation time.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well cell culture plates
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for Gli1 Expression
This protocol is used to detect changes in the protein expression of the Hh pathway transcription factor Gli1.
Materials:
-
Cell lysates from this compound treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Gli1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Gli1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
3. Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) or another viability dye
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: Step-by-step workflow for determining the IC50 of this compound using an MTT assay.
Caption: Overview of key mechanisms leading to resistance to SMO inhibitors like this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vitro and in vivo inhibition of breast cancer cell growth by targeting the Hedgehog/GLI pathway with SMO (GDC-0449) or GLI (GANT-61) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
- 4. Smoothened variants explain the majority of drug resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Adjusting Tak-441 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of TAK-441, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally bioavailable small-molecule inhibitor of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway.[1][2] In the canonical Hh pathway, the binding of a Hedgehog ligand to its receptor, Patched (Ptch), alleviates the inhibition of Smo.[2][3] This allows Smo to activate downstream effector proteins, ultimately leading to the activation of Gli transcription factors, which regulate the expression of genes involved in cell proliferation and survival.[1][2] this compound selectively binds to and inhibits Smo, thereby suppressing Hh-mediated signaling pathways and inhibiting the growth of tumor cells where this pathway is aberrantly activated.[3]
Q2: What is the recommended starting dose and what is the maximum tolerated dose (MTD) of this compound in clinical trials?
In a first-in-human, Phase I dose-escalation trial, the starting dose of this compound was 50 mg administered orally once daily.[1][4] The dose was escalated up to 1,600 mg/day. The maximum tolerated dose (MTD) was not reached, and the maximum feasible dose (MFD) of 1,600 mg/day was considered the MTD.[1][5]
Q3: How should treatment duration be optimized for this compound?
Currently, there is limited direct clinical evidence from comparative trials to define an optimal, universal treatment duration for this compound. The Phase I trial involved 28-day cycles, with one patient with basal cell carcinoma (BCC) showing a durable partial response over 24 cycles.[1][2] The decision on treatment duration should be guided by several factors:
-
Tumor Response: Continuous assessment of tumor response through appropriate imaging and biomarkers is crucial. Treatment may be continued as long as a clinical benefit is observed (e.g., stable disease or partial/complete response).
-
Toxicity and Tolerability: Monitor for and manage adverse events. Dose-limiting toxicities observed in the Phase I trial included muscle spasms and fatigue.[1][4][5] The duration of treatment may need to be adjusted or interrupted based on the severity and management of side effects.
-
Pharmacodynamic Effects: this compound has been shown to strongly inhibit the expression of the downstream target gene Gli1 in skin biopsies at all dose levels.[1][4][5] Monitoring Gli1 mRNA levels in surrogate tissues or, if feasible, in tumor biopsies could provide an indication of sustained pathway inhibition.
Q4: What are the key pharmacokinetic parameters to consider when planning experiments?
Based on the Phase I clinical trial, the following pharmacokinetic parameters for this compound are noteworthy:
-
Absorption: Oral absorption is relatively rapid, with a median time to maximum plasma concentration (Tmax) of 2.0 to 4.0 hours after a single dose.[1][4][5]
-
Elimination Half-Life: The mean elimination half-life ranges from 13.5 to 22.6 hours, supporting once-daily dosing.[1][4][5]
-
Systemic Exposure: Systemic exposure to this compound, as measured by the area under the plasma concentration-time curve (AUC), was found to be linear across the dose range of 50 to 1,600 mg.[1][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of in vivo efficacy despite confirmed in vitro activity | Inadequate drug exposure at the tumor site. | Verify the pharmacokinetic profile in the chosen animal model. Consider adjusting the dose or formulation to achieve target plasma concentrations. The Phase I human trial started at a 50 mg daily dose based on preclinical data suggesting efficacy at a dose equivalent to 30 mg/m².[1] |
| Tumor model is not dependent on the Hedgehog signaling pathway. | Confirm the activation of the Hh pathway in your tumor model by assessing the expression of pathway components like Ptch1, Smo, and Gli1. | |
| Development of resistance to this compound | Mutations in the Smoothened receptor. | Although this compound has shown activity against the vismodegib-resistant Smo D473H mutant, other mutations may confer resistance.[6] Sequence the Smo gene in resistant tumors to identify potential mutations. |
| Activation of downstream components of the Hh pathway or bypass signaling pathways. | Investigate the expression and activation of proteins downstream of Smo, such as SUFU and Gli. Explore the activation of other oncogenic pathways that may compensate for Hh inhibition. | |
| Unexpected toxicity in animal models | Off-target effects or exaggerated pharmacology. | Preclinical toxicology studies identified reversible bone marrow suppression, weight loss, and gastrointestinal disturbances.[1][2] Consider dose reduction or intermittent dosing schedules. Ensure the observed toxicities are not due to vehicle or formulation effects. |
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound from Phase I Clinical Trial
| Parameter | Value | Reference |
| Median Tmax (single dose) | 2.0–4.0 hours | [1][4][5] |
| Mean Elimination Half-Life | 13.5–22.6 hours | [1][4][5] |
| Dose Proportionality (AUC) | Linear across 50–1,600 mg | [1][4][5] |
Table 2: Clinical Activity of this compound in a Phase I Dose-Escalation Study (N=28 evaluable patients)
| Best Response | Number of Patients (%) | Tumor Types with Stable Disease | Reference |
| Partial Response | 1 (3.6%) | N/A (Basal Cell Carcinoma) | [1][2] |
| Stable Disease | 7 (25%) | Basal Cell Carcinoma, Pancreatic Cancer, Neuroendocrine Cancer, Colorectal Cancer | [1][2] |
Experimental Protocols
Protocol: Assessment of this compound-Mediated Inhibition of Gli1 mRNA Expression in a Xenograft Model
-
Animal Model: Utilize immunodeficient mice bearing xenografts of a human cancer cell line with a known activated Hedgehog pathway (e.g., medulloblastoma or pancreatic cancer).
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose) administered orally once daily.
-
This compound at various dose levels (e.g., 10, 30, 100 mg/kg) administered orally once daily. Preclinical studies have shown that maximal inhibition of pancreatic xenograft tumors in mice was achieved at a dose of 10 mg/kg.[1]
-
-
Treatment Duration: Treat animals for a predetermined period (e.g., 7, 14, or 28 days) to assess both short-term and longer-term effects on the target pathway.
-
Sample Collection: At the end of the treatment period, collect tumor and skin samples. Skin biopsies can serve as a surrogate tissue for assessing pharmacodynamic effects.[1][4][5]
-
RNA Extraction and qRT-PCR:
-
Extract total RNA from homogenized tumor and skin samples using a suitable RNA isolation kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of Gli1.
-
Normalize Gli1 expression to a stable housekeeping gene (e.g., GAPDH, B2M).
-
-
Data Analysis: Calculate the fold change in Gli1 mRNA expression in the this compound-treated groups relative to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
Visualizations
Caption: this compound inhibits the Hedgehog pathway by targeting Smoothened (Smo).
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Phase I dose-escalation trial of the oral investigational Hedgehog signaling pathway inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition mechanism exploration of investigational drug this compound as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TAK-441 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational Hedgehog (Hh) signaling pathway inhibitor, TAK-441, in in vivo experimental settings.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, small-molecule inhibitor of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] By binding to and inhibiting Smo, this compound effectively blocks the downstream activation of the Hh pathway, which is aberrantly activated in several types of cancer, leading to uncontrolled cell proliferation.[1][3] This pathway is crucial in embryonic development and is largely silenced in adult tissues, but its reactivation can drive the growth of tumors such as basal cell carcinoma and medulloblastoma.[1][3]
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: The primary challenge with this compound is its low aqueous solubility.[4] This characteristic can lead to poor absorption from the gastrointestinal tract, low bioavailability, and consequently, suboptimal therapeutic efficacy in in vivo models.[5][6] Therefore, appropriate formulation strategies are crucial for successful in vivo experiments.
Q3: What are the reported adverse effects of Hedgehog pathway inhibitors like this compound in preclinical models?
A3: Preclinical studies with Hedgehog pathway inhibitors, including this compound, have reported several class-related adverse effects. These are often related to the on-target inhibition of the Hh pathway in normal tissues.[7][8] In animal models, researchers should monitor for signs of:
-
Weight loss: Due to decreased appetite and taste alterations (dysgeusia).[8][9]
-
Muscle spasms or cramps: A common on-target effect of Smo inhibition.[8][10]
-
Alopecia (hair loss): The Hh pathway is involved in hair follicle cycling.[8]
-
Gastrointestinal disturbances: Such as diarrhea or constipation.[2]
-
Bone development abnormalities: Particularly in young, growing animals, as the Hh pathway is critical for skeletal development.
II. Troubleshooting In Vivo Delivery of this compound
This section provides a question-and-answer guide to troubleshoot common issues encountered during the in vivo administration of this compound.
Q4: My animals are showing inconsistent tumor growth inhibition despite receiving the same dose of this compound. What could be the cause?
A4: Inconsistent efficacy is often linked to variability in drug exposure. Given this compound's poor solubility, this is a primary suspect.
-
Formulation Issues:
-
Inadequate Solubilization: The drug may not be fully dissolved or uniformly suspended in the vehicle, leading to inaccurate dosing.
-
Precipitation: The drug may precipitate out of the solution or suspension before or after administration. For oil-based formulations, ensure the emulsion is stable and vortexed immediately before each gavage.[11]
-
Improper Preparation: The formulation may not be prepared correctly. It is crucial to follow a validated protocol precisely.
-
-
Administration Issues:
-
Incorrect Gavage Technique: Improper oral gavage can lead to aspiration or esophageal trauma, affecting the animal's health and drug absorption. Ensure personnel are properly trained.[7][12]
-
Dosing Volume Errors: Inaccurate calculation of dosing volumes based on animal weight can lead to variability.
-
-
Animal-Related Factors:
-
Variable Food Intake: The presence of food in the stomach can affect the absorption of some drugs. A potential food effect has been observed for this compound in dogs, leading to increased absorption.[11] Standardizing the fasting/feeding schedule can help reduce variability.
-
Underlying Health Issues: Subclinical illness in some animals can affect drug metabolism and overall response.
-
Q5: I am observing signs of toxicity in my animals, such as significant weight loss and muscle spasms. What should I do?
A5: These are known on-target effects of Hedgehog pathway inhibitors.[8][10]
-
Confirm Dosing: Double-check your dose calculations and formulation concentrations to rule out an overdose.
-
Supportive Care:
-
Weight Loss: Provide highly palatable, high-calorie supplemental food to encourage eating. Monitor body weight daily.
-
Muscle Spasms: While difficult to directly treat in mice, ensure animals have easy access to food and water. If spasms are severe and causing distress, consider dose reduction or euthanasia if humane endpoints are met.
-
-
Dose Reduction or Intermittent Dosing: If toxicity is significant, reducing the dose or implementing a less frequent dosing schedule (e.g., every other day) may be necessary. This needs to be balanced with maintaining therapeutic efficacy.[13]
Q6: My xenograft tumors are not growing as expected, even in the control group. How can I troubleshoot this?
A6: This is a common issue in xenograft studies and can be multifactorial.
-
Cell Line Viability: Ensure the cancer cells are healthy and have high viability (>90%) before injection.[2] Use cells from a low passage number, as high passage numbers can lead to altered growth characteristics.
-
Injection Technique: Subcutaneous injection technique is critical. Injecting cells mixed with Matrigel can often improve tumor take rate and growth.[2]
-
Mouse Strain: The immune status of the mouse strain is crucial. Ensure you are using a sufficiently immunodeficient strain for your chosen cell line.[14]
-
Animal Health: Ensure the animals are healthy and free from infections that could impact tumor growth.
Q7: I am unsure if this compound is reaching the target tissue at sufficient concentrations. How can I assess this?
A7: This requires pharmacokinetic (PK) and pharmacodynamic (PD) analyses.
-
Pharmacokinetics (Bioavailability): Measure the concentration of this compound in the plasma of the animals at various time points after dosing. This is typically done using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Pharmacodynamics (Target Engagement): Measure the downstream effects of this compound on the Hedgehog pathway. A common method is to quantify the mRNA levels of the Gli1 gene, a downstream target of Hh signaling, in tumor or skin biopsies using quantitative PCR (qPCR).[15][16] A significant reduction in Gli1 mRNA levels indicates that the drug is hitting its target.
III. Experimental Protocols
Protocol 1: Preparation of this compound Formulation with Cyclodextrin for Oral Gavage
This protocol describes the preparation of a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility for oral administration in mice.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Sterile conical tubes
-
0.22 µm sterile filter
Procedure:
-
Calculate the required amounts: Determine the desired final concentration of this compound and the molar ratio of this compound to HP-β-CD. A common starting point is a 1:5 molar ratio, but this may need to be optimized.
-
Prepare the HP-β-CD solution: In a sterile conical tube, dissolve the calculated amount of HP-β-CD in the required volume of sterile water. Mix using a magnetic stirrer until fully dissolved.
-
Add this compound: Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.
-
Complexation: Continue stirring the mixture at room temperature for at least 4-6 hours, protected from light, to allow for the formation of the inclusion complex. The solution should become clear.
-
Sterile Filtration: Once the this compound is fully dissolved, sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
Storage: Store the final formulation at 4°C, protected from light. It is recommended to prepare the formulation fresh, but stability for a few days at 4°C can be validated.
Protocol 2: Assessment of this compound Bioavailability in Mouse Plasma by HPLC-MS/MS
This protocol provides a general workflow for quantifying this compound in mouse plasma. Specific instrument parameters will need to be optimized.
Materials:
-
Mouse plasma samples collected at various time points post-dosing
-
This compound analytical standard
-
Internal standard (IS) (e.g., a structurally similar but isotopically labeled compound)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Protein precipitation plates or microcentrifuge tubes
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 50 µL of mouse plasma in a microcentrifuge tube, add 150 µL of ACN containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. d. Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
HPLC Separation: a. Use a C18 reverse-phase column. b. Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (ACN with 0.1% formic acid). c. The gradient can be optimized, but a typical starting point is a linear gradient from 10% to 90% B over 5-10 minutes.
-
MS/MS Detection: a. Use an electrospray ionization (ESI) source in positive ion mode. b. Perform multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard. These transitions need to be determined by infusing the pure compounds.
-
Quantification: a. Generate a standard curve by spiking known concentrations of this compound into blank mouse plasma and processing them alongside the study samples. b. Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.
Protocol 3: Quantification of Gli1 mRNA in Mouse Skin/Tumor Tissue by qPCR
This protocol outlines the steps to measure the pharmacodynamic effect of this compound by quantifying the expression of the Hh target gene, Gli1.
Materials:
-
Mouse skin or tumor biopsies
-
RNA stabilization solution (e.g., RNAlater)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)
-
Primers for mouse Gli1 and a reference gene (e.g., Gapdh or Actb)
-
qPCR instrument
Procedure:
-
Tissue Collection and Stabilization: a. Collect a small piece of tissue (e.g., a 3mm skin punch biopsy or a small tumor fragment). b. Immediately place the tissue in an RNA stabilization solution to preserve RNA integrity.
-
RNA Extraction: a. Homogenize the tissue and extract total RNA using a commercial kit according to the manufacturer's instructions. b. Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
cDNA Synthesis: a. Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and forward and reverse primers for Gli1 and the reference gene. b. Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for Gli1 and the reference gene. b. Calculate the relative expression of Gli1 using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control group.
IV. Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) | Reference |
| Rat | 10 mg/kg | Oral | - | - | - | 31.7 | [11] |
| Dog | - | Oral | - | - | - | 90.3 | [11] |
Data presented is limited based on publicly available information. Researchers should generate their own PK data for their specific formulation and animal model.
Table 2: In Vivo Efficacy of this compound in a Medulloblastoma Mouse Model
| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | 25 mg/kg | Once daily, oral | ~100 | [4] |
V. Visualizations
Caption: Hedgehog signaling pathway and the mechanism of action of this compound.
Caption: General workflow for troubleshooting in vivo this compound experiments.
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hedgehog pathway as a drug target: Smoothened inhibitors in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. A simplified necropsy technique for mice: making the most of unscheduled deaths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Tips for Managing Hedgehog Pathway Inhibitor Side Effects [practicaldermatology.com]
- 10. mdpi.com [mdpi.com]
- 11. Gavage [ko.cwru.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of TAK-441 on the Hedgehog Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricate Hedgehog (Hh) signaling pathway, the emergence of targeted inhibitors has opened new avenues for therapeutic intervention, particularly in oncology. Among these, TAK-441 has shown promise as a potent antagonist of Smoothened (Smo), a key transmembrane protein in the Hh cascade. This guide provides an objective comparison of this compound with other notable Hh pathway inhibitors, supported by experimental data and detailed methodologies to aid in the validation of its inhibitory effects.
Mechanism of Action: Targeting the Smoothened Receptor
The Hedgehog signaling pathway is a critical regulator of cellular processes during embryonic development and tissue homeostasis. Its aberrant activation is a known driver in various cancers. The canonical pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on Smoothened (Smo), allowing Smo to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors (GLI1, GLI2, and GLI3) and the expression of Hh target genes.
This compound is an orally bioavailable small-molecule inhibitor that selectively binds to and inhibits the activity of Smo.[1] By targeting Smo, this compound effectively blocks the downstream signaling cascade, preventing the activation of GLI transcription factors and suppressing the expression of genes involved in cell proliferation and survival.[2] This mechanism is shared by other well-known Smo antagonists such as Vismodegib (GDC-0449) and Sonidegib (LDE225).[3] Itraconazole, an antifungal agent, also inhibits the Hh pathway by acting on Smo, but through a mechanism distinct from cyclopamine and other direct Smo antagonists.[4][5]
Quantitative Comparison of Hedgehog Pathway Inhibitors
The potency of Hh pathway inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for this compound and its alternatives, providing a quantitative basis for comparison.
| Inhibitor | Target | Assay | IC50 (nM) | Reference(s) |
| This compound | Smoothened (Smo) | Gli1 transcriptional activity | 4.4 | [2] |
| Reporter activity in D473H-transfected cells | 79 | [6][7] | ||
| Vismodegib (GDC-0449) | Smoothened (Smo) | Hedgehog pathway inhibition | 3 | [8] |
| Reporter activity in D473H-transfected cells | 7100 | [6][7] | ||
| Sonidegib (LDE225) | Smoothened (Smo) | Mouse Smo binding | 1.3 | |
| Human Smo binding | 2.5 | |||
| Itraconazole | Smoothened (Smo) | Hh pathway antagonist | Potent, acts distinctly from other Smo antagonists | [4][5] |
Experimental Protocols for Validating Hh Pathway Inhibition
To rigorously assess the inhibitory effect of this compound and other compounds on the Hh pathway, standardized and reproducible experimental protocols are essential. Below are detailed methodologies for two key assays.
Gli1 mRNA Expression Analysis in Skin Biopsies by qRT-PCR
This protocol is designed to quantify the change in the expression of the Hh target gene, GLI1, in skin biopsies following treatment with an Hh pathway inhibitor.
a. Sample Collection and RNA Extraction:
-
Obtain skin punch biopsies (typically 3-4 mm) from the target lesion or tissue before and after treatment.
-
Immediately snap-freeze the biopsy in liquid nitrogen and store it at -80°C until processing.
-
Homogenize the frozen tissue in a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) using a bead mill or rotor-stator homogenizer.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves a series of washes and elution steps.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 7).
b. Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
In a typical 20 µL reaction, combine 1 µg of total RNA, random primers, dNTPs, reverse transcriptase, and reaction buffer.
-
Perform the reverse transcription reaction in a thermal cycler with the following program: 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.
c. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.
-
For a 20 µL reaction, mix the cDNA template, forward and reverse primers for GLI1 and a housekeeping gene (e.g., GAPDH or ACTB), and the master mix.
-
Use the following cycling conditions on a real-time PCR system: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in GLI1 mRNA expression, normalized to the housekeeping gene.[2]
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
a. Cell Seeding and Treatment:
-
Seed cancer cells known to have an active Hh pathway (e.g., medulloblastoma or basal cell carcinoma cell lines) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Treat the cells with various concentrations of this compound or other Hh inhibitors. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
b. MTT Incubation and Formazan Solubilization:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
c. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (containing only medium and MTT solution).
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the Hh signaling pathway, the experimental workflow, and the comparative logic of Smoothened antagonists, the following diagrams have been generated using the DOT language.
Caption: A simplified diagram of the canonical Hedgehog signaling pathway.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Inhibiting the Hedgehog Pathway in Patients with the Basal-Cell Nevus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mcgill.ca [mcgill.ca]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Hedgehog Inhibitors Sonidegib and Vismodegib for Treatment of Advanced Basal Cell Carcinoma - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. Regulation and Role of GLI1 in Cutaneous Squamous Cell Carcinoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: TAK-441 vs. Vismodegib in Hedgehog Pathway Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical data for TAK-441 and vismodegib, two Smoothened (SMO) inhibitors targeting the Hedgehog (Hh) signaling pathway. This document summarizes their mechanism of action, in vitro and in vivo efficacy, and available safety data to inform future research and development in this critical oncogenic pathway.
Vismodegib (GDC-0449), the first FDA-approved Hedgehog pathway inhibitor, has paved the way for targeted therapies in cancers like basal cell carcinoma (BCC).[1][2] this compound, another potent SMO inhibitor, emerged as a promising investigational drug.[3][4] While the development of this compound appears to have been discontinued, with no active clinical trials listed in Takeda's recent oncology pipelines, a retrospective comparison of its preclinical performance against the established benchmark of vismodegib offers valuable insights for the development of next-generation Hh pathway inhibitors.[5][6][7][8][9]
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
Both this compound and vismodegib are small molecule inhibitors that target Smoothened (SMO), a key transmembrane protein in the Hedgehog signaling pathway.[2][3][4][10][11] In a canonical "off-state," the receptor Patched (PTCH) inhibits SMO. Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which in turn promote the expression of genes involved in cell proliferation and survival.[2] By binding to and inhibiting SMO, both this compound and vismodegib effectively block this signaling cascade, leading to the suppression of tumor growth in Hh-driven cancers.[2][3][4][10][11]
Preclinical Efficacy: A Tale of Two Inhibitors
In Vitro Potency
A key study directly compared the in vitro inhibitory activity of this compound and vismodegib against wild-type SMO and a vismodegib-resistant D473H mutant. This mutation has been identified in clinical settings and confers resistance to vismodegib. The results demonstrated that while both compounds inhibit wild-type SMO, this compound was significantly more potent against the D473H mutant, suggesting a potential advantage in overcoming acquired resistance.
| Compound | Target | IC50 (nM) |
| This compound | Wild-type SMO | 4.4[4] |
| D473H Mutant SMO | 79[4] | |
| Vismodegib | Wild-type SMO | Not specified in this study |
| D473H Mutant SMO | 7100[4] | |
| Table 1: In Vitro Inhibitory Concentration (IC50) of this compound and Vismodegib against Wild-type and Mutant SMO. |
In Vivo Antitumor Activity
This compound: In a ptc1+/-p53-/- mouse model of medulloblastoma, oral administration of this compound demonstrated strong, dose-dependent antitumor activity.[12] Doses ranging from 1 to 25 mg/kg were evaluated, showing significant tumor growth inhibition.[12]
Vismodegib: In a Ptch+/- allograft model of medulloblastoma, daily oral dosing of vismodegib at doses of 25 mg/kg or higher led to tumor regression.[13] The effect was saturated at doses at and above 50 mg/kg.[13] In patient-derived colorectal cancer xenograft models, vismodegib also showed tumor growth inhibition.[14]
Preclinical Safety and Tolerability
This compound: Preclinical toxicology studies in rats and dogs indicated reversible bone marrow suppression, weight loss, gastrointestinal disturbances, and blood chemistry imbalances.[3] Locomotor effects, including gait abnormalities and tremors, were observed at doses exceeding those predicted for efficacy.[3] In a Phase I clinical trial, the maximum tolerated dose (MTD) in humans was determined to be 1,600 mg/day, with dose-limiting toxicities including muscle spasms and fatigue.[3][4][15]
Vismodegib: Carcinogenicity studies in Tg.rasH2 mice showed no tumorigenic potential.[16] In Sprague-Dawley rats, benign hair follicle tumors (pilomatricomas and keratoacanthomas) were observed at exposures relevant to the human dose.[16] This is thought to be related to the pharmacological disruption of hair follicle morphogenesis.[16] Preclinical studies in rats also noted malformations and toxicities in bone and growing teeth.[2]
| Parameter | This compound | Vismodegib |
| Observed Preclinical Toxicities | Reversible bone marrow suppression, weight loss, GI disturbances, locomotor effects (rats & dogs)[3] | Benign hair follicle tumors, bone and teeth toxicities (rats)[2][16] |
| Clinical MTD | 1,600 mg/day[3][4][15] | 150 mg/day (approved dose)[2] |
| Table 2: Summary of Preclinical and Clinical Safety Findings. |
Experimental Protocols
Hedgehog Pathway Reporter Assay (Generalized)
This assay is used to quantify the activity of the Hedgehog signaling pathway in response to inhibitors.
-
Cell Culture: NIH/3T3 cells or other suitable cell lines are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently or stably transfected with a Gli-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: Cells are treated with varying concentrations of this compound or vismodegib in the presence of a Hedgehog pathway agonist (e.g., Shh-conditioned media or SAG).
-
Lysis and Luminescence Measurement: After a defined incubation period (e.g., 24-48 hours), cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the level of Hedgehog pathway inhibition. IC50 values are then determined from dose-response curves.
In Vivo Xenograft/Allograft Model (Generalized)
This protocol outlines the general steps for evaluating the in vivo efficacy of Hedgehog pathway inhibitors.
-
Cell/Tumor Preparation: Human cancer cell lines (e.g., medulloblastoma) are cultured, or patient-derived tumor fragments are prepared for implantation.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used for xenografts, while syngeneic models are used for allografts.
-
Implantation: Tumor cells or fragments are implanted either subcutaneously (for ease of tumor measurement) or orthotopically (to mimic the natural tumor microenvironment). For medulloblastoma models, this involves intracranial injection into the cerebellum.[10][17][18]
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound or vismodegib is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers for subcutaneous models or through imaging techniques like MRI or bioluminescence for orthotopic models.[18][19]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or when animals show signs of morbidity. Tumors are then excised for further analysis (e.g., histology, gene expression).
-
Data Analysis: Tumor growth curves are plotted, and metrics such as tumor growth inhibition (TGI) or tumor regression are calculated to assess drug efficacy.
References
- 1. Discovery and preclinical development of vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. assets-dam.takeda.com [assets-dam.takeda.com]
- 6. Cancer Therapies Pipeline | Takeda Oncology [takedaoncology.com]
- 7. assets-dam.takeda.com [assets-dam.takeda.com]
- 8. expresspharma.in [expresspharma.in]
- 9. policycommons.net [policycommons.net]
- 10. Patient-derived orthotopic xenograft models of medulloblastoma lack a functional blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C28H31F3N4O6 | CID 44187367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | Hedgehog/Smoothened | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phase I dose-escalation trial of the oral investigational Hedgehog signaling pathway inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carcinogenicity assessment of the Hedgehog pathway inhibitor, vismodegib in Tg.rasH2 mice and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Direct Implantation of Patient Brain Tumor Cells into Matching Locations in Mouse Brains for Patient-Derived Orthotopic Xenograft Model Development [mdpi.com]
- 19. Enhanced Survival of High-Risk Medulloblastoma-Bearing Mice after Multimodal Treatment with Radiotherapy, Decitabine, and Abacavir - PMC [pmc.ncbi.nlm.nih.gov]
TAK-441: A Comparative Analysis of Efficacy in Cancer Cell Lines
For Immediate Release
Fujisawa, Japan & Cambridge, MA – This report provides a comprehensive comparison of the efficacy of TAK-441, an investigational Hedgehog (Hh) signaling pathway inhibitor, across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of this compound's performance against other Smoothened (Smo) inhibitors, supported by experimental data and detailed protocols.
This compound is a potent, selective, and orally bioavailable small molecule that targets the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. Dysregulation of this pathway is a known driver in several human cancers, including medulloblastoma, basal cell carcinoma, and certain types of pancreatic cancer.
Comparative Efficacy of this compound
Preclinical studies have demonstrated the potent inhibitory activity of this compound on the Hedgehog pathway. A key measure of this activity is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Inhibition of Hedgehog Pathway Activity
| Compound | Assay | Cell Line/System | IC50 Value | Citation |
| This compound | Gli-Luciferase Reporter Activity | NIH/3T3/Gli-luc cells | 4.4 nM | [1] |
| This compound | GLI1 mRNA Expression | Human embryonic fibroblast MRC-5 cells | 1.9 nM | [1] |
| This compound | Cyclopamine Binding Suppression | HEK-293 cells (human Smo) | 8.6 nM | [1] |
These results highlight the potent ability of this compound to inhibit the Hedgehog signaling pathway at the level of Smo and downstream gene expression.
Efficacy in a Vismodegib-Resistant Model
A significant challenge in Hedgehog pathway inhibitor therapy is the emergence of resistance, often through mutations in the Smoothened receptor. One such mutation is D473H, which confers resistance to the FDA-approved drug vismodegib. A comparative study has shown that this compound is significantly more effective than vismodegib in inhibiting Hedgehog signaling in cells expressing this resistance mutation.
| Compound | Assay | Cell Line | IC50 Value | Citation |
| This compound | Gli-Luciferase Reporter Activity | D473H-transfected cells | 79 nM | [2] |
| Vismodegib | Gli-Luciferase Reporter Activity | D473H-transfected cells | 7100 nM | [2] |
This finding suggests that this compound may offer a therapeutic advantage in patients who have developed resistance to other Smo inhibitors.
Antitumor Activity in Preclinical Models
In addition to in vitro cell-based assays, the antitumor activity of this compound has been evaluated in vivo using xenograft models. A pharmacokinetic and pharmacodynamic modeling study in mice bearing human pancreatic tumor xenografts (PAN-04) provided the following key values:
| Parameter | Tissue/Effect | Value | Citation |
| IC50 | GLI1 mRNA inhibition in tumor | 0.0457 µg/ml | |
| IC50 | GLI1 mRNA inhibition in skin (surrogate) | 0.113 µg/ml | |
| IC90 | Tumor growth inhibition | 0.68 µg/ml |
These in vivo data further support the potent antitumor activity of this compound.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Gli-Luciferase Reporter Assay
This assay is used to measure the activity of the Hedgehog signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
1. Cell Culture and Transfection:
-
NIH/3T3 cells are seeded in 96-well plates.
-
After reaching approximately 70% confluency, cells are co-transfected with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization). Transfection can be performed using a suitable reagent like FuGENE 6.
2. Treatment:
-
Following transfection and cell attachment, the medium is replaced with a low-serum medium.
-
Cells are then treated with a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium) to induce pathway activation.
-
Concurrently, cells are treated with various concentrations of this compound or other inhibitors being tested.
3. Incubation:
-
The plates are incubated for 24 to 30 hours at 37°C in a 5% CO2 incubator to allow for reporter gene expression.
4. Measurement of Luciferase Activity:
-
After incubation, cells are lysed using a passive lysis buffer.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
5. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
The IC50 values are calculated by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Cancer cell lines of interest are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
2. Compound Treatment:
-
The cell culture medium is replaced with fresh medium containing serial dilutions of this compound or other test compounds. A vehicle control (e.g., DMSO) is also included.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
4. MTT Addition and Incubation:
-
A sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well to a final concentration of 0.5 mg/mL.
-
The plates are incubated for an additional 1 to 4 hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
5. Solubilization of Formazan:
-
The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Quantitative Real-Time PCR (qPCR) for GLI1 Expression
This method is used to quantify the mRNA levels of the Hedgehog pathway target gene, GLI1, as a pharmacodynamic marker of pathway inhibition.
1. Cell Treatment and RNA Isolation:
-
Cancer cells are treated with this compound or other inhibitors for a specified time.
-
Total RNA is then isolated from the cells using a suitable method, such as TRIzol reagent or a column-based kit.
2. cDNA Synthesis:
-
The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
3. qPCR Reaction:
-
The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for GLI1 and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan-based qPCR master mix.
4. Thermal Cycling:
-
The reaction is run on a real-time PCR instrument, which amplifies the target DNA and monitors the fluorescence signal in real-time.
5. Data Analysis:
-
The relative expression of GLI1 mRNA is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression of GLI1 to the reference gene and relative to the vehicle-treated control.
Conclusion
The available preclinical data indicate that this compound is a highly potent inhibitor of the Hedgehog signaling pathway. Its superior efficacy against a vismodegib-resistant Smoothened mutant suggests a potential clinical benefit in overcoming acquired resistance to current therapies. Further in vitro studies across a broader range of cancer cell lines are warranted to fully elucidate its comparative antiproliferative efficacy. The experimental protocols provided herein offer a standardized framework for such investigations.
References
A Comparative Guide to the Anti-Tumor Activity of TAK-441
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor activity of TAK-441, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. The performance of this compound is objectively compared with other Smoothened (Smo) inhibitors, namely vismodegib and sonidegib, supported by preclinical and clinical experimental data.
Introduction to this compound and the Hedgehog Signaling Pathway
This compound is an investigational, orally bioavailable small molecule that targets the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] The Hh pathway is crucial during embryonic development and is largely quiescent in adults. However, aberrant reactivation of this pathway is a known driver in several human cancers, including basal cell carcinoma (BCC), medulloblastoma, and some forms of pancreatic and colon cancer.[1]
Inhibition of the Hh pathway, primarily through targeting Smo, has emerged as a promising therapeutic strategy. This compound, along with the FDA-approved drugs vismodegib and sonidegib, functions by binding to Smo and preventing the downstream activation of Gli transcription factors, which are responsible for regulating the expression of genes involved in cell proliferation, survival, and differentiation.[1][2] A notable feature of this compound is its demonstrated activity against a Smoothened mutant (D473H) that confers resistance to vismodegib.[3]
Comparative Anti-Tumor Activity
The following tables summarize the available quantitative data on the anti-tumor activity of this compound, vismodegib, and sonidegib from preclinical and clinical studies.
Table 1: In Vitro Potency of Hedgehog Pathway Inhibitors
| Compound | Assay | Target/Cell Line | IC50 | Reference(s) |
| This compound | Gli1 Transcriptional Activity | Not specified | 4.4 nM | [1] |
| Reporter Activity | D473H-transfected cells | 79 nM | [3] | |
| Vismodegib | Hedgehog Pathway Inhibition | Not specified | 3 nM | |
| Reporter Activity | D473H-transfected cells | 7100 nM | [3] | |
| Gli1 Inhibition | Medulloblastoma model | 165 nM | [4] | |
| Gli1 Inhibition | D5123 colorectal cancer model | 267 nM | [4] | |
| Sonidegib | Smoothened Binding | Not specified | 1.3 nM (Ki) | |
| Hh Signaling Inhibition | Not specified | 2.5 nM |
Table 2: Preclinical In Vivo Anti-Tumor Efficacy
| Compound | Tumor Model | Dosing | Key Findings | Reference(s) |
| This compound | Medulloblastoma (murine allograft, Ptch1 mutation) | Not specified | Strong antitumor activity | [1] |
| Pancreatic Cancer (xenograft) | 10 mg/kg | Maximal inhibition of tumor growth | [1] | |
| Ovarian Cancer (xenograft) | Not specified | Strong antitumor activity | [1] | |
| Colon Cancer (xenograft) | Not specified | Strong antitumor activity | [1] | |
| Vismodegib | Medulloblastoma (Ptch+/- allograft) | ≥25 mg/kg | Tumor regression | [4] |
| Colorectal Cancer (D5123 xenograft) | up to 92 mg/kg (BID) | Tumor growth inhibition | [4] | |
| Colorectal Cancer (1040830 xenograft) | up to 92 mg/kg (BID) | Tumor growth inhibition | [4] | |
| Sonidegib | Medulloblastoma (mouse models) | Not specified | Tumor growth reduction | [5] |
Table 3: Clinical Efficacy in Advanced Basal Cell Carcinoma (aBCC)
| Compound | Study Phase | Objective Response Rate (ORR) | Key Adverse Events | Reference(s) |
| This compound | Phase I (in various solid tumors) | Partial response in 1 BCC patient; Stable disease in 7 patients | Muscle spasms, fatigue, hyponatremia | [1][6] |
| Vismodegib | Pivotal Phase II | Metastatic BCC: 30%; Locally advanced BCC: 43% | Muscle spasms, alopecia, dysgeusia, weight loss, fatigue | [7] |
| Sonidegib | Phase II (BOLT study) | Locally advanced BCC (200 mg dose): 58% | Muscle spasms, alopecia, dysgeusia, nausea, increased creatine kinase | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability - MTT Assay
Objective: To determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, vismodegib) and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Gene Expression Analysis - Quantitative Real-Time PCR (qPCR) for Gli1
Objective: To quantify the mRNA expression level of the Hedgehog pathway target gene, Gli1, as a marker of pathway inhibition.
Protocol:
-
RNA Extraction: Isolate total RNA from treated and untreated cells or tumor tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, forward and reverse primers for Gli1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Primer sequences for human Gli1 can be designed or obtained from published literature.
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative expression of Gli1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.
Protein Expression Analysis - Immunohistochemistry (IHC) for Gli1
Objective: To detect and localize the expression of Gli1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for Gli1 overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of Gli1 staining.
Visualizations
Hedgehog Signaling Pathway and Inhibition by this compound
Caption: Mechanism of this compound in the Hedgehog signaling pathway.
Experimental Workflow for Evaluating Anti-Tumor Activity
Caption: Workflow for preclinical evaluation of this compound's anti-tumor activity.
Logical Comparison of Hedgehog Pathway Inhibitors
Caption: Comparative overview of this compound and other Hedgehog inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. dovepress.com [dovepress.com]
- 3. Inhibition mechanism exploration of investigational drug this compound as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-pharmacodynamic analysis of vismodegib in preclinical models of mutational and ligand-dependent Hedgehog pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. Phase I dose-escalation trial of the oral investigational Hedgehog signaling pathway inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Vismodegib in Advanced Basal-Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicsinoncology.com [clinicsinoncology.com]
A Comparative Analysis of TAK-441 and Other Hedgehog Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is a key driver in several human cancers, including basal cell carcinoma (BCC) and medulloblastoma. This has led to the development of Hh pathway inhibitors, primarily targeting the G-protein coupled receptor Smoothened (SMO). This guide provides a comparative analysis of the investigational drug TAK-441 against other notable SMO inhibitors: vismodegib, sonidegib, and glasdegib, with a focus on their performance, supporting experimental data, and methodologies.
Mechanism of Action: Targeting the Smoothened Receptor
The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on SMO, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of Hh target genes that promote cell proliferation and survival. In many cancers, mutations in PTCH1 or SMO lead to constitutive activation of the pathway, rendering it ligand-independent.[1][2]
All four inhibitors discussed—this compound, vismodegib, sonidegib, and glasdegib—are small molecule antagonists of the SMO receptor.[2][3][4][5] By binding to SMO, they prevent its conformational change and subsequent activation of downstream signaling, thereby inhibiting the aberrant cellular proliferation.[2]
Figure 1: Simplified Hedgehog signaling pathway and the point of intervention for SMO inhibitors.
Comparative Performance: Potency and Resistance Profile
The potency of Hh pathway inhibitors is a critical determinant of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Inhibitor | Target | IC50 Value | Assay | Reference(s) |
| This compound | Gli1 Transcription | 4.4 nM | Gli1 Luciferase Reporter Assay | [6][7] |
| SMO (D473H mutant) | 79 nM | Reporter Assay in transfected cells | [8][9] | |
| Vismodegib | SMO | 3 nM | Cell-free assay | [8] |
| SMO (D473H mutant) | 7100 nM | Reporter Assay in transfected cells | [8][9] | |
| Sonidegib | SMO (mouse) | 1.3 nM | Cell-free binding assay | [10] |
| SMO (human) | 2.5 nM | Cell-free binding assay | [10] | |
| Glasdegib | SMO | 5 nM | Not specified | [4][11] |
A key differentiator for this compound is its potent activity against the vismodegib-resistant D473H mutant of SMO.[8][9] This mutation, located in the drug-binding pocket of SMO, significantly reduces the binding affinity of vismodegib, leading to acquired resistance in patients.[8][9] In a reporter assay using cells transfected with the D473H mutant, this compound demonstrated an IC50 of 79 nM, whereas vismodegib's IC50 was significantly higher at 7100 nM, highlighting a potential advantage for this compound in overcoming this specific resistance mechanism.[8][9]
Clinical Development and Efficacy
Vismodegib and sonidegib are both approved for the treatment of advanced basal cell carcinoma (BCC).[1][12] Glasdegib is approved for the treatment of newly diagnosed acute myeloid leukemia (AML) in certain patient populations.[13]
A meta-analysis of studies on vismodegib and sonidegib in locally advanced BCC showed similar overall response rates (ORR) of 69% and 57%, respectively.[12] However, vismodegib demonstrated a higher complete response rate (31% vs 3%).[12] In metastatic BCC, vismodegib showed a 2.7-fold higher ORR than sonidegib (39% vs 15%).[12]
The clinical development of this compound was advanced to a Phase I dose-escalation trial in patients with advanced solid tumors.[6] The study established a maximum tolerated dose and demonstrated strong inhibition of the Hh pathway, as evidenced by the suppression of Gli1 expression in skin biopsies.[6] Preliminary antitumor activity was observed, including one partial response in a patient with BCC.[6] However, the development of this compound was subsequently discontinued.[14]
Common treatment-emergent adverse events for all SMO inhibitors include muscle spasms, alopecia (hair loss), dysgeusia (taste alteration), fatigue, and nausea.[6][12]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of key assays used to characterize Hh pathway inhibitors.
Gli1 Luciferase Reporter Gene Assay
This assay is used to quantify the activity of the Hh pathway by measuring the transcriptional activity of the GLI1 transcription factor.
Figure 2: Workflow for a Gli1 Luciferase Reporter Assay.
Methodology:
-
Cell Line: NIH/3T3 cells, which are responsive to Hh signaling, are stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple GLI binding sites.[15][16]
-
Treatment: Cells are seeded in multi-well plates and treated with a known Hh pathway agonist (e.g., recombinant Shh protein or a small molecule agonist like SAG) to induce pathway activation. Concurrently, cells are treated with varying concentrations of the test inhibitor (e.g., this compound).[15][16]
-
Incubation: The cells are incubated for a period of 24 to 48 hours to allow for GLI-mediated transcription of the luciferase gene.[15][16]
-
Lysis and Luminescence Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase enzyme produced, is measured using a luminometer.[17][18]
-
Data Analysis: The luminescence signal is normalized to a control (e.g., Renilla luciferase expressed from a co-transfected plasmid) to account for variations in cell number and transfection efficiency. The IC50 value is then calculated by plotting the normalized luciferase activity against the inhibitor concentration.[17][18]
Radioligand Binding Assay for SMO
This assay directly measures the binding affinity of a compound to the SMO receptor.
Figure 3: Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line that overexpresses the human SMO receptor.[8]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to SMO (e.g., [3H]-vismodegib or a similar radiolabeled antagonist).[8] This incubation is performed in the presence of a range of concentrations of the unlabeled test compound (the competitor).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter. The membranes with the bound radioligand are retained on the filter.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) can be determined. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound is a potent SMO inhibitor that has demonstrated promising preclinical activity, including efficacy against a clinically relevant vismodegib-resistant SMO mutant. While its clinical development was halted, the data generated provides valuable insights for the design of next-generation Hh pathway inhibitors. The approved SMO inhibitors—vismodegib, sonidegib, and glasdegib—have established clinical utility in specific cancer types, but the emergence of resistance remains a significant challenge. A thorough understanding of the comparative performance and mechanisms of resistance of these inhibitors is crucial for optimizing patient treatment strategies and for the continued development of novel therapeutics targeting the Hedgehog pathway.
References
- 1. aao.org [aao.org]
- 2. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Glasdegib | Hedgehog/Smoothened | Smo | TargetMol [targetmol.com]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | Hedgehog/Smoothened | TargetMol [targetmol.com]
- 8. Inhibition mechanism exploration of investigational drug this compound as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sonidegib | Hedgehog/Smoothened | Smo | TargetMol [targetmol.com]
- 11. Glasdegib | C21H22N6O | CID 25166913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Efficacy, safety, and comparison of sonic hedgehog inhibitors in basal cell carcinomas: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncozine.com [oncozine.com]
- 14. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
Benchmarking TAK-441 Against Standard-of-Care Treatments for Advanced Basal Cell Carcinoma
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug TAK-441 against the current standard-of-care treatments for advanced basal cell carcinoma (BCC), primarily focusing on the United States Food and Drug Administration (FDA) approved Hedgehog pathway inhibitors (HHIs), vismodegib and sonidegib. The information presented is intended for an audience of researchers, scientists, and drug development professionals, with a focus on objective data and experimental context.
Executive Summary
This compound is an investigational small-molecule inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway, a critical driver in the pathogenesis of basal cell carcinoma. While early clinical data has demonstrated its potential in treating advanced solid tumors, including BCC, it has not undergone large-scale, pivotal trials to establish its efficacy and safety profile in comparison to approved agents. The current standard-of-care for advanced BCC includes the SMO inhibitors vismodegib and sonidegib, which have well-documented efficacy and safety profiles from extensive clinical trials. A key preclinical finding for this compound is its potential activity against vismodegib-resistant SMO mutants, suggesting a possible role in a second-line or refractory setting.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
Both this compound and the standard-of-care treatments, vismodegib and sonidegib, function by inhibiting the Hedgehog signaling pathway.[1] This pathway is aberrantly activated in the majority of BCCs, most commonly due to mutations in the Patched-1 (PTCH1) or SMO genes.[1]
In a quiescent state, the PTCH1 receptor inhibits SMO. Upon binding of the Sonic Hedgehog (SHH) ligand to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.
This compound, vismodegib, and sonidegib are all designed to bind to and inhibit the SMO receptor, thereby blocking the downstream activation of the Hedgehog pathway, irrespective of the presence of SHH ligand.[1]
Figure 1: Simplified Hedgehog Signaling Pathway and the inhibitory action of this compound and standard-of-care SMO inhibitors.
Comparative Efficacy Data
Direct head-to-head clinical trial data comparing this compound with vismodegib or sonidegib is not currently available. The following tables summarize the available efficacy data for each drug in the context of advanced basal cell carcinoma.
Table 1: Efficacy of this compound in Advanced Solid Tumors (Phase I Study)
| Endpoint | Result | Patient Population | Citation |
| Best Overall Response | Partial Response in 1 patient with BCC | Advanced Solid Tumors (n=34, 7 with BCC) | [2] |
| Disease Stabilization | Stable Disease in 7 patients | Advanced Solid Tumors | [2] |
Note: The Phase I trial of this compound was primarily designed to assess safety and determine the maximum tolerated dose. Efficacy was a secondary endpoint and the number of BCC patients was small.
Table 2: Efficacy of Vismodegib in Advanced Basal Cell Carcinoma (ERIVANCE Trial)
| Endpoint | Locally Advanced BCC (n=63) | Metastatic BCC (n=33) | Citation |
| Objective Response Rate (ORR) | 43% | 30% | [3] |
| Complete Response (CR) | 21% | 0% | [3] |
| Partial Response (PR) | 22% | 30% | [3] |
| Median Duration of Response (DoR) | 7.6 months | 7.6 months | [3] |
Table 3: Efficacy of Sonidegib in Advanced Basal Cell Carcinoma (BOLT Trial - 200mg dose)
| Endpoint | Locally Advanced BCC (n=66) | Metastatic BCC (n=13) | Citation |
| Objective Response Rate (ORR) | 56% | 8% | [4] |
| Complete Response (CR) | 5% | 0% | [4] |
| Partial Response (PR) | 52% | 8% | [4] |
| Median Duration of Response (DoR) | 26.1 months | 24.0 months | [4] |
Comparative Safety and Tolerability
The safety profiles of vismodegib and sonidegib are well-characterized and share common class-effect adverse events due to the on-target inhibition of the Hedgehog pathway in normal tissues. The safety data for this compound is from its Phase I trial.
Table 4: Common Treatment-Emergent Adverse Events (All Grades)
| Adverse Event | This compound (n=34) | Vismodegib (n=104) | Sonidegib (200mg, n=79) |
| Muscle Spasms | Present (Dose-limiting) | 71.7% | >30% |
| Alopecia | Not specified | 63.8% | >30% |
| Dysgeusia (Taste Disturbance) | Not specified | 55.1% | >30% |
| Fatigue | Present (Dose-limiting) | 36% | >30% |
| Weight Loss | Present | 44.9% | >30% |
| Hyponatremia | 11.8% (Grade ≥3) | Not specified | Not specified |
Citations: this compound[2], Vismodegib[5], Sonidegib[6]
Potential Advantage of this compound: Overcoming Resistance
A significant challenge in the long-term treatment of advanced BCC with SMO inhibitors is the development of resistance. One of the key mechanisms of acquired resistance to vismodegib is the emergence of mutations in the SMO receptor, such as the D473H mutation. Preclinical studies have indicated that this compound may be effective against vismodegib-resistant SMO mutants.
Table 5: In Vitro Activity Against Wild-Type and Mutant SMO
| Compound | IC50 (Wild-Type SMO) | IC50 (D473H Mutant SMO) | Citation |
| This compound | 4.4 nM | 79 nM | [4] |
| Vismodegib | Not specified | 7100 nM | [4] |
These in vitro findings suggest that this compound could potentially offer a therapeutic option for patients who have progressed on first-generation SMO inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are generalized methodologies for key experiments cited in the evaluation of Hedgehog pathway inhibitors.
1. GLI1 mRNA Expression Analysis in Skin Biopsies
This assay is a pharmacodynamic marker of Hedgehog pathway inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Sonidegib Approved for Advanced Basal Cell Carcinoma - NCI [cancer.gov]
- 3. Final analysis of phase II results with cemiplimab in metastatic basal cell carcinoma after hedgehog pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. dovepress.com [dovepress.com]
- 6. Evaluation of the Tolerability of Hedgehog Pathway Inhibitors in the Treatment of Advanced Basal Cell Carcinoma: A Narrative Review of Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of TAK-441 in Resistant and Sensitive Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of TAK-441, an investigational inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway. We present a comprehensive overview of its performance in both sensitive and resistant cancer cell lines, supported by experimental data and detailed protocols. This document aims to be a valuable resource for researchers investigating Hedgehog pathway inhibitors and developing strategies to overcome drug resistance.
Introduction to this compound and Hedgehog Pathway Resistance
The Hedgehog signaling pathway is a critical regulator of cellular processes and its aberrant activation is implicated in various cancers.[1][2] Small molecule inhibitors targeting the G-protein coupled receptor Smoothened (SMO) have shown clinical efficacy, with Vismodegib and Sonidegib being approved for the treatment of basal cell carcinoma (BCC).[3] However, the emergence of resistance, both intrinsic and acquired, limits the long-term efficacy of these therapies.[4]
One of the well-characterized mechanisms of acquired resistance is the D473H mutation in the SMO protein, which hinders the binding of first-generation inhibitors like Vismodegib.[5] this compound is a potent, orally bioavailable small-molecule inhibitor of SMO that has demonstrated the potential to overcome this specific resistance mechanism.[1][6] This guide delves into the comparative efficacy of this compound against both wild-type (sensitive) and mutant (resistant) SMO.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the in vitro activity of this compound in comparison to other SMO inhibitors in cell lines expressing wild-type SMO and the Vismodegib-resistant D473H mutant.
Table 1: Comparative IC50 Values of SMO Inhibitors in a GLI-Luciferase Reporter Assay
| Compound | Cell Line Transfected with | IC50 (nM) | Fold Change in IC50 (Resistant vs. Sensitive) |
| This compound | Wild-Type SMO | 4.4[6] | 18 |
| D473H Mutant SMO | 79 | ||
| Vismodegib | Wild-Type SMO | 3[7] | 2367 |
| D473H Mutant SMO | 7100 |
IC50 values represent the concentration of the drug required to inhibit 50% of the GLI-luciferase reporter activity.
Table 2: Antitumor Activity of this compound in Various Cancer Cell Models
| Cancer Type | Cell Line/Model | Assay | IC50 (nM) / Effect |
| Medulloblastoma | Murine Ptch+/-, Tp53-/- allograft | In vivo tumor growth | Complete regression at 25 mg/kg/day[6] |
| Pancreatic Cancer | Human primary xenograft | In vivo tumor growth | Regression at 10 mg/kg/day[6] |
| Ovarian Cancer | Human primary xenograft | In vivo tumor growth | Regression at 25 mg/kg/day[6] |
| Colon Cancer | Human xenograft | In vivo tumor growth | Growth inhibition at 6.25 and 25 mg/kg[6] |
| Various Solid Tumors | Human Cell Lines | GLI1 mRNA expression | IC50 = 1.9 nM (MRC-5 cells)[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
GLI-Luciferase Reporter Assay
This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of the downstream effector, GLI1.
a. Cell Culture and Transfection:
-
NIH/3T3 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates at a density of 5 x 10^4 cells/well.[8]
-
After 24 hours, cells are transiently co-transfected with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[8][9] For generating stable cell lines, cells are transfected with plasmids containing wild-type or mutant (e.g., D473H) SMO constructs.
b. Compound Treatment and Pathway Activation:
-
24 hours post-transfection, the medium is replaced with low-serum medium (e.g., DMEM with 0.5% FBS).
-
Cells are treated with serial dilutions of this compound or other SMO inhibitors.
-
The Hedgehog pathway is activated using Sonic Hedgehog (Shh)-conditioned medium or a SMO agonist like SAG.[10]
c. Luciferase Activity Measurement:
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[8][9]
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
a. Cell Seeding and Treatment:
-
Cancer cell lines of interest are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of this compound or control compounds.
b. MTT Incubation and Formazan Solubilization:
-
After the desired treatment period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL.[11]
-
Plates are incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[11]
c. Absorbance Measurement and Data Analysis:
-
The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
Smoothened Binding Assays
These assays are employed to determine the binding affinity of this compound to the SMO receptor.
a. [3H]-TAK-441 Membrane Binding Assay (Radioligand Binding Assay):
-
Membrane Preparation: Membranes are prepared from cells overexpressing either wild-type or mutant SMO.
-
Binding Reaction: The membranes are incubated with various concentrations of radiolabeled [3H]-TAK-441 in a binding buffer. For competition assays, a fixed concentration of [3H]-TAK-441 is co-incubated with increasing concentrations of unlabeled competitor compounds.
-
Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate bound from unbound radioligand. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: Binding parameters such as the dissociation constant (Kd) and the inhibitor constant (Ki) are determined by analyzing the binding curves.
b. Affinity Selection-Mass Spectrometry (AS-MS):
-
Incubation: A library of compounds, including this compound, is incubated with the target protein (wild-type or mutant SMO).
-
Separation: The protein-ligand complexes are separated from unbound small molecules using techniques like size-exclusion chromatography.
-
Analysis: The bound ligands are then dissociated from the protein and identified and quantified using liquid chromatography-mass spectrometry (LC-MS). This method allows for the screening of compound libraries and characterization of binding interactions.
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Conclusion
The presented data demonstrate that this compound is a potent inhibitor of the Hedgehog signaling pathway with significant activity against both sensitive (wild-type SMO) and resistant (D473H mutant SMO) cell lines. While its efficacy is reduced against the D473H mutant compared to the wild-type, it remains significantly more potent than first-generation inhibitors like Vismodegib in this resistant context. The detailed experimental protocols and visualizations provided in this guide offer a framework for further research into this compound and other novel Hedgehog pathway inhibitors, aiding in the development of therapeutic strategies to overcome resistance in cancer. Further investigations are warranted to explore the efficacy of this compound against other known resistance mechanisms, such as GLI2 amplification.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. targetedonc.com [targetedonc.com]
- 3. mdpi.com [mdpi.com]
- 4. Switching Hedgehog inhibitors and other strategies to address resistance when treating advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 9. Gli-luciferase assay [bio-protocol.org]
- 10. web.stanford.edu [web.stanford.edu]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of TAK-441: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like TAK-441 are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not extensively documented, a comprehensive approach can be formulated by examining available safety data and adhering to general principles of hazardous waste management. This guide provides essential information and step-by-step procedures to facilitate the safe disposal of this compound in a laboratory setting.
A critical point of consideration is the conflicting safety classifications for this compound. One supplier, MedchemExpress.com, categorizes it as not a hazardous substance or mixture.[1] In contrast, another supplier, DC Chemicals, classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Given this discrepancy, it is prudent to adopt a precautionary approach and manage this compound as a hazardous substance, particularly concerning its potential environmental impact.
Key Safety and Disposal Information
To provide a clear overview of the available data, the following table summarizes the key safety and disposal information from different sources.
| Information Category | MedchemExpress.com SDS | DC Chemicals SDS | General Chemical Waste Guidelines |
| Hazard Classification | Not a hazardous substance or mixture. | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1).[2] | Treat unknown or conflicting classifications with the highest level of precaution. |
| Hazard Statements | None.[1] | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[2] | Follow all hazard statements on the supplier's SDS. |
| Precautionary Statements | None specified for disposal. | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[2] | Avoid drain disposal for environmentally hazardous substances.[3][4] |
| Disposal Recommendations | Conduct recycling or disposal in accordance with prevailing country, federal, state and local regulations.[1] | Dispose of contents/ container to an approved waste disposal plant.[2] | All hazardous wastes must be disposed of through an Environmental Health and Safety (EHS) program.[3] |
General Disposal Protocol for this compound
In the absence of a specific experimental protocol for the disposal of this compound, the following step-by-step procedure should be followed. This protocol is based on established guidelines for the disposal of laboratory chemical waste and aligns with the precautionary principle suggested by the conflicting safety data.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Keep solid waste (e.g., contaminated consumables) separate from liquid waste.
3. Waste Collection and Containment:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the waste.
-
Ensure the container is in good condition and has a secure lid to prevent leaks or spills.
4. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include any other information required by your institution's EHS department.
5. Storage:
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
6. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[3][5]
7. Spillage:
-
In the event of a spill, collect the spillage using appropriate absorbent materials.[2]
-
Treat all materials used for spill cleanup as hazardous waste and dispose of them accordingly.
-
Avoid allowing the spilled material to enter drains or waterways.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing safety and regulatory compliance.
By following these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. vumc.org [vumc.org]
Essential Safety and Handling Protocols for TAK-441
For researchers, scientists, and drug development professionals engaged in work with TAK-441, a comprehensive understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines, operational workflows, and disposal considerations to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. While one safety data sheet classifies this compound as not a hazardous substance, another indicates acute oral toxicity and aquatic toxicity.[1][2] Therefore, adherence to the following PPE recommendations is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes or aerosolized particles of this compound.[2] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact with the compound. |
| Body Protection | Impervious clothing (e.g., laboratory coat) | Provides a barrier against accidental spills and contamination of personal clothing.[2] |
| Respiratory Protection | Suitable respirator (use based on risk assessment) | Recommended when engineering controls are insufficient or during procedures that may generate dust or aerosols.[2] |
Procedural Workflow for Donning and Doffing PPE
Proper technique in donning and doffing PPE is critical to prevent cross-contamination and exposure. The following workflow should be strictly followed.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure to this compound, immediate and appropriate action is crucial. The following decision-making framework outlines the necessary steps.
Handling and Storage
-
Ventilation: Use this compound only in areas with appropriate exhaust ventilation.[1][2]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
-
Storage Conditions: Store in a tightly sealed container in a cool, well-ventilated area.[2] Recommended storage for the powder is -20°C and -80°C when in solvent.[2]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant.[2] Avoid release to the environment, as the substance is very toxic to aquatic life with long-lasting effects.[2] Collect any spillage.[2]
By adhering to these safety protocols, researchers can minimize risks and ensure a secure environment when working with this compound. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
